molecular formula C6H3ClN2S B1324408 5-Chlorothiazolo[5,4-b]pyridine CAS No. 1313726-12-3

5-Chlorothiazolo[5,4-b]pyridine

Cat. No.: B1324408
CAS No.: 1313726-12-3
M. Wt: 170.62 g/mol
InChI Key: XJUDBJZBIPNZOF-UHFFFAOYSA-N
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Description

5-Chlorothiazolo[5,4-b]pyridine (CAS 1313726-12-3) is a high-purity chemical building block serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. This compound features a chlorinated thiazolopyridine scaffold, a privileged structure in the design of kinase inhibitors . Its primary research value lies in the development of novel therapeutic agents, particularly in oncology. The compound is a versatile precursor for synthesizing derivatives that target critically important proteins. Recent research identifies the thiazolo[5,4-b]pyridine core as a promising scaffold for developing potent c-KIT inhibitors capable of overcoming imatinib resistance in cancers like gastrointestinal stromal tumor (GIST) . Structure-activity relationship (SAR) studies functionalize the core at various positions to create molecules that significantly inhibit resistant c-KIT double mutants (e.g., V560G/D816V), suppress cancer cell proliferation, and induce apoptosis and cell cycle arrest . Furthermore, this scaffold is being explored in the development of inhibitors for other targets, such as Mucosa Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT-1), for potential applications in treating hematological malignancies like diffuse large B-cell lymphoma (DLBCL) . Researchers utilize this compound to create novel molecules that block downstream signaling pathways, as well as to suppress cancer cell migration, invasion, and anchorage-independent growth . Handle with care, as this compound is classified with the signal word "Danger" and hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . For research purposes only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-[1,3]thiazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-5-2-1-4-6(9-5)10-3-8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUDBJZBIPNZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Chlorothiazolo[5,4-b]pyridine: Synthesis, Properties, and Applications in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chlorothiazolo[5,4-b]pyridine, a heterocyclic building block of significant interest in medicinal chemistry. This document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and explores its burgeoning role as a scaffold for potent kinase inhibitors. Particular emphasis is placed on its application in the development of novel therapeutics targeting key enzymes such as c-KIT and PI3K. Safety and handling protocols are also addressed to ensure its effective and responsible use in a research and development setting.

Introduction: The Thiazolo[5,4-b]pyridine Scaffold - A Privileged Structure in Drug Discovery

The thiazolo[5,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, a distinction given to molecular frameworks that can serve as ligands for a diverse range of biological targets. This versatility has led to the exploration of thiazolo[5,4-b]pyridine derivatives in a multitude of therapeutic areas. The introduction of a chlorine atom at the 5-position of this scaffold yields this compound, a modification that can significantly influence the molecule's electronic properties, metabolic stability, and binding interactions with target proteins. This guide will delve into the specifics of this chlorinated derivative, providing researchers with the foundational knowledge required for its application in drug discovery programs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and biological assays. While experimentally determined data for this compound is not extensively available in the public domain, a combination of data from chemical suppliers and computational predictions provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1313726-12-3CymitQuimica[1], BLD Pharm[2][3]
Molecular Formula C₆H₃ClN₂SCymitQuimica[1]
Molecular Weight 170.61 g/mol CymitQuimica[1]
Appearance White to off-white solid (predicted)
Boiling Point 263.5±13.0 °C (Predicted)ChemicalBook
Density 1.531±0.06 g/cm³ (Predicted)ChemicalBook
Purity ≥98%CymitQuimica[1]
InChI Key XJUDBJZBIPNZOF-UHFFFAOYSA-NCymitQuimica[1]

Synthesis of this compound: A Detailed Experimental Protocol

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to start from commercially available 2-amino-5-chloropyridine. The key transformation involves the construction of the thiazole ring onto the pyridine core.

Synthesis_Pathway A 2-Amino-5-chloropyridine B 2-Amino-3-bromo-5-chloropyridine A->B Bromination C 5-Chlorothiazolo[5,4-b]pyridin-2-amine B->C Reaction with KSCN D This compound C->D Deamination

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Bromination of 2-Amino-5-chloropyridine

  • Rationale: Introduction of a bromine atom at the 3-position of the pyridine ring is a crucial step to enable the subsequent cyclization to form the thiazole ring.

  • Procedure:

    • To a solution of 2-amino-5-chloropyridine (1 eq.) in a suitable solvent such as glacial acetic acid, add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-amino-3-bromo-5-chloropyridine.

Step 2: Cyclization to form 5-Chlorothiazolo[5,4-b]pyridin-2-amine

  • Rationale: This step involves the formation of the thiazole ring through a reaction with a thiocyanate source.

  • Procedure:

    • A mixture of 2-amino-3-bromo-5-chloropyridine (1 eq.) and potassium thiocyanate (KSCN) (2 eq.) in a polar aprotic solvent like DMF is heated at 100-120 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry to yield 5-chlorothiazolo[5,4-b]pyridin-2-amine.

Step 3: Deamination to this compound

  • Rationale: The final step involves the removal of the amino group at the 2-position of the thiazole ring.

  • Procedure:

    • Dissolve 5-chlorothiazolo[5,4-b]pyridin-2-amine (1 eq.) in a mixture of ethanol and concentrated hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) (1.2 eq.) in water dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The thiazolo[5,4-b]pyridine scaffold has emerged as a valuable framework for the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Inhibition of c-KIT Kinase

The c-KIT proto-oncogene encodes a receptor tyrosine kinase that is crucial for the development and survival of certain cell types. Mutations in the c-KIT gene can lead to its constitutive activation, driving the growth of various cancers, most notably gastrointestinal stromal tumors (GIST).[4] While imatinib is a clinically approved c-KIT inhibitor, the development of resistance through secondary mutations necessitates the discovery of new therapeutic agents.[8]

Derivatives of the thiazolo[5,4-b]pyridine scaffold have shown significant promise as c-KIT inhibitors, with some demonstrating potent activity against imatinib-resistant mutants.[4][9] The 5-chloro substituent on the pyridine ring can be strategically utilized to enhance binding affinity and selectivity for the ATP-binding pocket of the c-KIT kinase.

Kinase_Inhibition cluster_0 This compound Scaffold cluster_1 Kinase ATP Binding Pocket A Core Scaffold B Hinge Region A->B Forms H-bonds C Hydrophobic Pocket A->C Hydrophobic interactions

Caption: Interaction of the thiazolo[5,4-b]pyridine scaffold with a kinase active site.

Inhibition of Phosphoinositide 3-Kinases (PI3Ks)

The phosphoinositide 3-kinase (PI3K) signaling pathway is another critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is frequently observed in human cancers, making PI3K an attractive target for cancer therapy. Several studies have highlighted the potential of thiazolo[5,4-b]pyridine derivatives as potent PI3K inhibitors.[10] The modular nature of the scaffold allows for the introduction of various substituents to optimize potency and isoform selectivity.

Safety and Handling

As with any chemical compound used in a laboratory setting, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the following guidelines are based on the safety information for structurally related chlorinated heterocyclic compounds.[9][11][12][13]

Table 2: General Safety and Handling Precautions

PrecautionDetails
Personal Protective Equipment (PPE) Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[12]
Storage Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
Spill Response In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal.
First Aid Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Skin Contact: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Do not induce vomiting. Seek medical attention in all cases of exposure.[12]
Disposal Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery, particularly in the development of kinase inhibitors. Its versatile scaffold allows for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its applications, with the aim of empowering researchers to effectively utilize this compound in their research endeavors. As with all research chemicals, adherence to strict safety protocols is essential for its safe and effective use.

References

physicochemical properties of 5-Chlorothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chlorothiazolo[5,4-b]pyridine

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the thiazolo[5,4-b]pyridine scaffold, it serves as a crucial building block for the synthesis of targeted kinase inhibitors and other pharmacologically active agents.[1][2][3] This technical guide provides a comprehensive overview of the known and predicted , offering field-proven insights for researchers, scientists, and drug development professionals. The document details the compound's structural and chemical properties, outlines a robust workflow for its analytical characterization, and provides essential guidance on its stability, handling, and storage. The synthesis of technical data with practical, causality-driven explanations aims to empower researchers to effectively utilize this compound in their discovery and development pipelines.

Introduction: The Thiazolo[5,4-b]pyridine Scaffold in Modern Drug Discovery

The thiazolo[5,4-b]pyridine nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to interact with the ATP-binding sites of various kinases.[1] This structural motif is integral to the design of inhibitors for targets such as PI3K, c-KIT, and VEGFR2, making it highly relevant in oncology and immunology research.[1][2][3] this compound represents a key intermediate, where the chlorine atom at the 5-position provides a versatile handle for further chemical modification through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

Understanding the fundamental physicochemical properties of this starting material is paramount, as these characteristics directly influence reaction efficiency, purification strategies, formulation development, and, ultimately, the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of its derivatives. This guide serves as a foundational resource for its effective application.

Table 1: Core Compound Identifiers

IdentifierValueSource
IUPAC Name 5-chloro-[4][5]thiazolo[5,4-b]pyridineN/A
CAS Number 1313726-12-3[6][7][8]
Molecular Formula C₆H₃ClN₂S[6][8][9][10]
Molecular Weight 170.62 g/mol [6][8][9][10]
Canonical SMILES C1=CC2=C(N=C1Cl)SC=N2N/A

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical and biological systems. The following sections detail the calculated and predicted properties of this compound, providing a basis for experimental design.

Table 2: Summary of Physicochemical Properties

PropertyPredicted/Calculated ValueSignificance in Drug DevelopmentSource
Boiling Point 277.4 ± 20.0 °C (at 760 Torr)Influences purification methods (distillation) and thermal stability.[8]
Density 1.531 ± 0.06 g/cm³Important for process chemistry, formulation, and reaction scaling.[8]
Aqueous Solubility 58 g/L (at 25 °C)Affects bioavailability, formulation options, and biological assay design.[8]
logP (Lipophilicity) ~2.0 - 2.5 (Estimated)Governs membrane permeability, protein binding, and overall ADME profile.Estimated based on[9][11]
pKa (Basicity) ~0.2 - 0.5 (Estimated)Influences solubility in acidic media, salt formation potential, and target binding.Estimated based on[12]
Aqueous Solubility

The calculated solubility of 58 g/L indicates moderate aqueous solubility.[8] This property is advantageous for a fragment or building block, as it simplifies handling in aqueous media for certain reactions and facilitates the preparation of stock solutions for biological screening.

Causality Insight: The presence of two nitrogen atoms in the fused ring system, particularly the pyridine nitrogen, allows for hydrogen bonding with water molecules, contributing to its solubility. However, the chlorinated aromatic system provides significant hydrophobic character, balancing this effect. For derivatives, increasing the lipophilicity through further substitution will likely decrease aqueous solubility, a critical consideration for downstream applications.

Lipophilicity (logP)

While no experimental logP value for this compound is available, we can estimate its lipophilicity by observing related structures. The parent thiazolo[5,4-b]pyridine has a calculated XLogP3 of 1.6, while the isomeric 2-Chlorothiazolo[5,4-b]pyridine has a calculated XLogP3 of 2.6.[9][11] This suggests that the 5-chloro isomer will have a logP value in the range of 2.0-2.5, placing it in the desirable "Rule of Five" space for drug-likeness.

Causality Insight: The logP value is a critical determinant of a molecule's ability to cross cellular membranes. A value in this range suggests good potential for passive diffusion. In drug design, this parameter is carefully modulated; the chlorine atom increases lipophilicity compared to the parent scaffold, a common strategy to enhance membrane permeability.

Acidity and Basicity (pKa)

The primary basic center in this compound is the pyridine nitrogen atom. Predicted pKa values for related structures, such as 2-Chlorothiazolo[5,4-b]pyridine (0.17 ± 0.50), suggest that it is a very weak base.[12]

Causality Insight: The electron-withdrawing nature of the fused thiazole ring and the chlorine atom significantly reduces the electron density on the pyridine nitrogen, thereby lowering its basicity compared to pyridine itself (pKa ≈ 5.2). This weak basicity means the compound will be predominantly in its neutral form at physiological pH. This is crucial for cell penetration but may limit the options for forming stable hydrochloride salts for formulation unless a more basic center is introduced in its derivatives.

Synthesis and Analytical Characterization Workflow

Ensuring the identity, purity, and stability of a key intermediate like this compound is non-negotiable. The following workflow represents a self-validating system for quality control.

G cluster_0 Synthesis & Purification cluster_1 Identity & Structure Confirmation cluster_2 Purity & Quality Control synthesis Synthesis (e.g., Chloronitropyridine + Thioamide) crude Crude Product synthesis->crude purification Purification (Column Chromatography or Recrystallization) crude->purification nmr NMR Spectroscopy (¹H, ¹³C, DEPT) purification->nmr hrms High-Resolution Mass Spectrometry (HRMS for Exact Mass) purification->hrms hplc Purity Assessment (HPLC-UV, >95%) purification->hplc final_qc Final QC Passed Material nmr->final_qc hrms->final_qc hplc->final_qc

Caption: A validated workflow for the synthesis and quality control of this compound.

Synthesis Overview

A prevalent method for constructing the thiazolo[5,4-b]pyridine scaffold is the condensation of an appropriately substituted chloropyridine with a thioamide or thiourea.[3][13] This approach is valued for its efficiency and directness in forming the fused heterocyclic system.

Protocol: Structural Elucidation by NMR Spectroscopy

Expertise & Experience: NMR is the definitive technique for confirming the covalent structure of a molecule. For this compound, ¹H NMR will confirm the number and connectivity of protons on the pyridine ring, while ¹³C NMR will verify the carbon skeleton.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition of ¹H NMR: Acquire a proton spectrum. We expect to see three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the three protons on the pyridine ring. Their splitting patterns (e.g., doublets, doublet of doublets) will be crucial for assigning their positions.

  • Acquisition of ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Six signals are expected for the six unique carbon atoms in the structure.

  • DEPT-135 Experiment: Perform a DEPT-135 experiment to differentiate between CH (positive signal) and CH₂ (negative signal) carbons. Quaternary carbons will be absent. This confirms the presence of three CH carbons in the aromatic system.

  • Data Analysis: Integrate the proton signals and analyze the coupling constants (J-values) and chemical shifts to unambiguously assign the structure.

Protocol: Confirmation of Elemental Composition by HRMS

Expertise & Experience: While NMR confirms the structure, HRMS provides an exact mass measurement, validating the elemental formula (C₆H₃ClN₂S) with high precision. This is a critical, self-validating check. The presence of chlorine provides a definitive isotopic signature.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an ESI (Electrospray Ionization) source in positive ion mode on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Acquisition: Infuse the sample and acquire the mass spectrum.

  • Data Analysis:

    • Locate the protonated molecular ion, [M+H]⁺.

    • Verify its exact mass against the calculated mass for C₆H₄ClN₂S⁺. The measured mass should be within 5 ppm of the theoretical value.

    • Crucial Validation: Confirm the presence of the characteristic isotopic pattern for chlorine: two peaks separated by ~2 Da, with a relative intensity ratio of approximately 3:1 ([M+H]⁺ to [M+2+H]⁺), corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Protocol: Purity Determination by HPLC

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of small molecules. It separates the main compound from any residual starting materials, by-products, or isomers.

Step-by-Step Methodology:

  • System Preparation: Use a reverse-phase C18 column. The mobile phase will typically be a gradient of two solvents, such as (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

  • Method Development: Develop a gradient elution method (e.g., 5% to 95% B over 10-15 minutes) to ensure good separation of the main peak from any impurities.

  • Analysis: Inject the sample and monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For use as a key intermediate, a purity of >98% is highly desirable.

Stability, Storage, and Handling

Trustworthiness: Proper handling and storage are essential to maintain the integrity of the compound. Based on data from structurally related chlorothiazolopyridines, specific precautions are warranted.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture or oxygen. For long-term stability, storage in a freezer at -20°C is recommended.[12]

  • Stability: As a chloropyridine derivative, the compound may be susceptible to nucleophilic aromatic substitution at the 5-position, especially under basic conditions or with strong nucleophiles. It is also light-sensitive and should be stored in an amber vial or protected from light.

  • Safety: While specific toxicity data for this compound is not available, related compounds are classified as harmful if swallowed and cause skin and eye irritation.[9][10] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling the material. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a valuable heterocyclic building block with physicochemical properties that make it suitable for applications in drug discovery, particularly in the synthesis of kinase inhibitors. Its moderate solubility and estimated drug-like lipophilicity provide a solid foundation for derivatization. This guide has established a framework for its characterization and handling, emphasizing a workflow that ensures scientific integrity.

Key data gaps remain, including the experimental determination of its melting point, logP, and pKa. Future work should focus on obtaining these experimental values to create a complete and validated physicochemical profile, further enhancing its utility for the scientific community.

References

Guide to the Structure Elucidation and Confirmation of 5-Chlorothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential. Notably, derivatives have been identified as potent inhibitors of various kinases, such as c-KIT, PI3K, and VEGFR2, making them highly valuable in oncology and immunology research.[1][2][3] The precise substitution pattern on this bicyclic core is critical for biological activity, target selectivity, and pharmacokinetic properties. Therefore, the unambiguous determination of its chemical structure is a foundational requirement for any research and development program.

This guide provides a comprehensive, in-depth walkthrough of the analytical workflow for the structure elucidation and confirmation of a specific, crucial derivative: 5-Chlorothiazolo[5,4-b]pyridine . We will move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating a self-validating system of orthogonal analyses. This process ensures the highest degree of confidence in the final structural assignment, a cornerstone of scientific integrity and regulatory submission.

Our investigation begins with a hypothesized structure, derived from a common and reliable synthetic route, which will serve as our working model to be rigorously tested and confirmed by the subsequent analytical methodologies.

Hypothesized Synthesis and Structure:

A plausible and efficient synthesis of the thiazolo[5,4-b]pyridine core involves the condensation of a substituted aminopyridine with a suitable thiocyanate source or thioamide.[1][4][5] For our target molecule, a logical starting point is the reaction of 3-amino-2,5-dichloropyridine with potassium thiocyanate, followed by cyclization. Based on established mechanisms, this pathway is expected to yield the structure shown below.

Chemical structure of this compound

Figure 1. Hypothesized structure of this compound.

Part 1: Foundational Analysis: Purity Assessment and Molecular Mass Verification

Expertise & Experience: Before committing resources to advanced spectroscopic analysis, it is imperative to verify the purity of the sample and obtain an initial confirmation of the molecular weight. A complex mixture will yield uninterpretable data. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal first-pass technique. It provides simultaneous purity assessment via UV detection and mass confirmation, ensuring that the predominant species in the sample corresponds to our target molecule.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol or DMSO. Dilute to a working concentration of ~10-20 µg/mL in a 50:50 mixture of water and acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Detector Settings:

    • PDA/UV Detector: Scan from 210-400 nm.

    • Mass Spectrometer (ESI+): Scan a mass range of m/z 100-500 in positive electrospray ionization mode.

Trustworthiness: This initial screen validates that we are proceeding with a suitable sample. The retention time (RT) provides a benchmark for future purity checks, the UV spectrum gives a preliminary electronic signature, and the mass spectrum offers the first piece of evidence for our hypothesized structure.

Data Presentation: Expected LC-MS Results

ParameterExpected ResultRationale
Purity (by UV @ 254 nm) >95%Ensures that subsequent spectroscopic data primarily reflects the target compound.
Molecular Formula C₆H₃ClN₂SThe elemental composition of the target structure.
Molecular Weight 170.61 g/mol Calculated monoisotopic mass is 169.97 Da.[6]
Observed Ion [M+H]⁺ m/z 171.0The protonated parent ion expected in positive ESI mode with formic acid.
Chlorine Isotope Peak [M+2+H]⁺ m/z 173.0The characteristic isotope peak for a molecule containing one chlorine atom, expected at ~32% the intensity of the [M+H]⁺ peak.

Part 2: Unambiguous Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: While nominal mass from a standard MS provides a strong hint, it cannot definitively establish the elemental composition. Multiple formulas can exist for a given nominal mass. To achieve unambiguous confirmation, High-Resolution Mass Spectrometry (HRMS) is essential.[2] Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers provide mass accuracy within 5 parts-per-million (ppm), which severely constrains the number of possible elemental formulas.[7] Furthermore, HRMS resolves the isotopic pattern with high precision, providing a definitive signature for chlorine-containing compounds.

Experimental Protocol: HRMS Analysis

  • Instrumentation: Utilize an LC-TOF, LC-Orbitrap, or direct infusion ESI-TOF/Orbitrap system.

  • Sample Infusion: Prepare a ~1-5 µg/mL solution in 50:50 acetonitrile/water with 0.1% formic acid. Infuse directly into the source at 5-10 µL/min.

  • Instrument Settings (Orbitrap Example):

    • Ionization Mode: ESI Positive.

    • Resolution: Set to >100,000 FWHM.[7]

    • Scan Range: m/z 150-200 to focus on the parent ion region.

    • Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known standard mixture.

Trustworthiness: The combination of high mass accuracy and a perfectly matched isotopic distribution provides an exceptionally high degree of confidence in the proposed molecular formula. This self-validating system leaves virtually no room for alternative compositions.

Data Presentation: HRMS Confirmation of Elemental Composition

ParameterTheoretical Value (for C₆H₃³⁵ClN₂S)Hypothetical Measured ValueMass Error (ppm)Conclusion
Exact Mass [M+H]⁺ 170.97815170.97798-0.99Excellent mass accuracy (< 5 ppm) strongly supports the proposed formula.
Isotope Ratio [M+H]⁺/[M+2+H]⁺ 100 / 32.5100 / 32.4-Measured isotope pattern is consistent with the presence of one chlorine atom.

Visualization: HRMS Workflow

hrms_workflow cluster_input Input cluster_analysis Analysis cluster_output Data Output cluster_conclusion Conclusion Purified_Sample Purified Sample HRMS HRMS Acquisition (e.g., Orbitrap) Purified_Sample->HRMS Mass_Accuracy High Mass Accuracy (< 5 ppm error) HRMS->Mass_Accuracy Isotope_Pattern Isotopic Distribution (Cl Signature) HRMS->Isotope_Pattern Formula_Confirmed Molecular Formula Confirmed: C₆H₃ClN₂S Mass_Accuracy->Formula_Confirmed Isotope_Pattern->Formula_Confirmed nmr_logic cluster_2d 2D NMR Experiments H1 ¹H NMR (3 unique signals) HSQC HSQC (Connect H to C) H1->HSQC COSY COSY (Connect H to H) H1->COSY C13 ¹³C & DEPT-135 (3 CH, 3 C) C13->HSQC Fragments Identify Fragments: - Thiazole CH - Pyridine CH-CH - Quaternary Carbons HSQC->Fragments COSY->Fragments HMBC HMBC (Long-Range H-C) Assembly Assemble Fragments via HMBC Correlations HMBC->Assembly Fragments->HMBC Structure Final Structure Confirmed Assembly->Structure

References

An In-depth Technical Guide to the Synthesis of the Core Thiazolo[5,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazolo[5,4-b]pyridine Scaffold in Modern Drug Discovery

The fusion of thiazole and pyridine rings creates the thiazolo[5,4-b]pyridine bicyclic heterocycle, a scaffold of significant interest in medicinal chemistry.[1] This "privileged structure" is a bioisostere of purine and is found at the core of numerous compounds with potent pharmacological activities.[2][3] Its rigid framework and specific arrangement of nitrogen and sulfur heteroatoms allow for precise interactions with biological targets, making it a cornerstone in the design of targeted therapeutics.

Thiazolo[5,4-b]pyridine derivatives have demonstrated remarkable efficacy as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[4] The scaffold has been successfully utilized to develop inhibitors for PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[5] Furthermore, novel derivatives have been designed to overcome drug resistance in cancer therapy, for instance, by targeting c-KIT mutations resistant to imatinib in gastrointestinal stromal tumors (GIST).[5] The versatility of this core allows for functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize potency, selectivity, and pharmacokinetic profiles.[4][5] This guide provides a detailed exploration of the principal synthetic strategies employed to construct this vital heterocyclic system.

Part 1: Synthesis via Thiazole Ring Annulation onto a Pyridine Precursor

One of the most direct and widely employed strategies for constructing the thiazolo[5,4-b]pyridine core involves building the five-membered thiazole ring onto a pre-existing, appropriately functionalized pyridine ring. This approach leverages the well-established chemistry of aminopyridines and their derivatives.

The Hantzsch Approach: Condensation of 3-Amino-2-halopyridines

A classic and robust method, analogous to the Hantzsch thiazole synthesis, begins with a 3-aminopyridine bearing a leaving group, typically a halogen, at the C-2 position.[6][7] The reaction with a thiocyanate salt, such as potassium thiocyanate, proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization to form the fused thiazole ring.

The causality behind this pathway is straightforward: the amino group at C-3 and the halogen at C-2 provide the necessary electrophilic and nucleophilic centers in perfect proximity for cyclization. The reaction is typically acid-catalyzed, which protonates the intermediate, facilitating the final dehydration step to yield the aromatic thiazolo[5,4-b]pyridine system.

A prime example involves the use of 3-amino-5-bromo-2-chloropyridine as a starting material.[5] The reaction with potassium thiocyanate efficiently yields the 5-bromo-thiazolo[5,4-b]pyridin-2-amine intermediate, which serves as a versatile platform for further elaboration, for instance, through Suzuki cross-coupling reactions.[5][8]

Hantzsch_Thiazole_Synthesis Mechanism: Hantzsch-type Thiazole Synthesis A 3-Amino-2-chloropyridine I1 Pyridylthiourea Intermediate A->I1 Nucleophilic Attack B Potassium Thiocyanate (KSCN) B->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P 2-Aminothiazolo[5,4-b]pyridine I2->P Dehydration (-H2O)

Caption: Hantzsch-type synthesis of the thiazolo[5,4-b]pyridine core.

Oxidative Cyclization of Pyridylthioureas

An alternative strategy involves the oxidative cyclization of N-(pyridin-3-yl)thioureas. In this method, the thiazole ring is formed through an intramolecular C-S bond formation on the pyridine ring. The reaction is typically mediated by an oxidizing agent like bromine in acetic acid or potassium ferricyanide.[9] The choice of oxidizing agent and reaction conditions is critical to favor the desired thiazolo[5,4-b]pyridine regioisomer over the thiazolo[4,5-c]pyridine alternative. Treatment with a base like sodium methoxide can also promote cyclization.[9]

Part 2: Synthesis via Pyridine Ring Annulation onto a Thiazole Precursor

The converse strategy, building the six-membered pyridine ring onto a pre-functionalized thiazole, offers access to different substitution patterns and leverages classic named reactions for pyridine synthesis.

Gould-Jacobs Reaction Analogue

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines (which exist in the 4-quinolone tautomeric form) from anilines and malonic esters.[10][11] This methodology can be conceptually extended to the synthesis of thiazolo[5,4-b]pyridin-4-ones. The reaction sequence involves an initial condensation of an aminothiazole derivative with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[12][13]

The key to this reaction is the 6-electron electrocyclization that forms the pyridine ring.[13] Subsequent hydrolysis of the ester and decarboxylation yields the final fused pyridinone system. While requiring harsh conditions (temperatures often exceeding 250 °C), modern adaptations using microwave irradiation can significantly improve yields and reduce reaction times.[13]

Gould_Jacobs_Reaction Mechanism: Gould-Jacobs Reaction Aniline Aminothiazole CondensationProduct Condensation Intermediate Aniline->CondensationProduct Condensation (-EtOH) Malonate Alkoxymethylenemalonate Malonate->CondensationProduct CyclizedProduct Cyclized Quinolinone Ester CondensationProduct->CyclizedProduct Thermal 6π Electrocyclization HydrolyzedProduct Carboxylic Acid CyclizedProduct->HydrolyzedProduct Saponification (NaOH) FinalProduct 4-Hydroxy-thiazolo[5,4-b]pyridine HydrolyzedProduct->FinalProduct Decarboxylation (Heat)

Caption: The Gould-Jacobs reaction pathway adapted for pyridine annulation.

Friedländer Annulation

The Friedländer synthesis provides another route, condensing a 2-aminothiazole-3-carbaldehyde or ketone with a compound containing an active methylene group (e.g., a ketone, ester, or nitrile). This acid- or base-catalyzed condensation and subsequent cyclodehydration directly yields the substituted thiazolo[5,4-b]pyridine core. Its application in solid-phase synthesis has been demonstrated for related scaffolds, highlighting its utility in library generation.[14]

Part 3: Modern and Multicomponent Synthetic Strategies

Modern organic synthesis prioritizes efficiency, atom economy, and operational simplicity. Multicomponent reactions (MCRs) and transition-metal-catalyzed cross-couplings are at the forefront of these efforts.

Multicomponent Reactions (MCRs)

MCRs involve the reaction of three or more starting materials in a single pot to form a product that contains portions of all the initial reactants.[15] Several MCRs have been developed for the synthesis of highly substituted pyridines, which can be adapted for the thiazolo[5,4-b]pyridine system. For example, a three-component reaction between a thiazole derivative, an aldehyde, and an active methylene compound (like malononitrile or Meldrum's acid) can be used to construct the pyridine ring in a single, highly efficient step.[2] These reactions often proceed in high yields under mild conditions and allow for rapid generation of molecular diversity.

Transition-Metal-Catalyzed Cross-Coupling

While often used for post-synthesis functionalization, transition-metal catalysis can also be integral to the construction of the core itself. A powerful, multi-step synthesis of functionalized thiazolo[5,4-b]pyridines relies on a critical Suzuki cross-coupling reaction.[5] In this pathway, a protected 5-bromo-thiazolo[5,4-b]pyridin-2-amine is coupled with a substituted phenylboronic acid pinacol ester using a palladium catalyst (e.g., Pd(dppf)Cl₂) to install a key substituent on the pyridine ring.[5] This demonstrates the synergy of classic cyclization chemistry with modern cross-coupling methods to build complex, drug-like molecules.

Synthesis_Workflow Workflow: Multi-step Synthesis of a Functionalized Derivative Start 3-Amino-5-bromo-2-chloropyridine Step1 Aminothiazole Formation (KSCN, HCl) Start->Step1 Step2 Boc Protection (Boc)2O, DMAP Step1->Step2 Step3 Suzuki Coupling (Ar-B(pin), Pd(dppf)Cl2) Step2->Step3 Step4 Nitro Reduction (Fe, NH4Cl) Step3->Step4 Step5 Amide Coupling / Final Functionalization (R-COOH, HATU) Step4->Step5 End Final Thiazolo[5,4-b]pyridine Derivative Step5->End

Caption: A validated workflow for synthesizing c-KIT inhibitor scaffolds.[5]

Comparative Summary of Synthetic Routes

Synthetic StrategyKey Starting MaterialsTypical ConditionsAdvantagesDisadvantages
Hantzsch-type Synthesis 3-Amino-2-halopyridine, KSCNAcidic, heating (e.g., 100 °C)Direct, reliable, good yieldsLimited by availability of substituted pyridines
Gould-Jacobs Analogue Aminothiazole, malonic ester derivativeHigh temperature (>250 °C) or microwaveAccess to 4-oxo derivativesHarsh conditions, potential for decomposition
Multicomponent Reactions Thiazole, aldehyde, active methylene compoundOften mild, may use catalystHigh efficiency, atom economy, diversityScope can be substrate-dependent
Multi-step with Suzuki Coupling Halogenated thiazolopyridine, boronic esterPd catalyst, base, heating (e.g., 100 °C)High functional group tolerance, modularMulti-step, requires catalyst and ligands

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-thiazolo[5,4-b]pyridin-2-amine[5]

This protocol describes the initial cyclization to form the core scaffold.

  • Reaction Setup: To a solution of 3-amino-5-bromo-2-chloropyridine (1 equiv.) in a suitable solvent, add potassium thiocyanate (KSCN, approx. 1.5 equiv.).

  • Acidification: Add concentrated hydrochloric acid (HCl) to the mixture.

  • Heating: Heat the reaction mixture to 100 °C and maintain for 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Neutralize the mixture carefully with a suitable base (e.g., aqueous NaHCO₃ or NaOH solution) until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The reported yield for this step is approximately 75%.[5]

Protocol 2: Suzuki Cross-Coupling for C-5 Functionalization[5]

This protocol details the functionalization of the core scaffold, assuming prior Boc-protection of the 2-amino group.

  • Reaction Setup: In a reaction vessel, combine the Boc-protected 5-bromo-thiazolo[5,4-b]pyridin-2-amine (1 equiv.), the desired arylboronic acid pinacol ester (approx. 1.2 equiv.), and sodium carbonate (Na₂CO₃, approx. 2 equiv.).

  • Solvent and Catalyst: Add a mixture of dimethoxyethane (DME) and water as the solvent. Purge the mixture with an inert gas (e.g., argon or nitrogen). Add the palladium catalyst, Pd(dppf)Cl₂ (approx. 0.05-0.1 equiv.).

  • Heating: Heat the reaction mixture to 100 °C for 3 hours, or until TLC analysis indicates consumption of the starting material.

  • Work-up: Cool the reaction mixture and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product. Reported yields for this step are typically around 70%.[5]

Conclusion

The thiazolo[5,4-b]pyridine scaffold remains a highly valuable core in contemporary medicinal chemistry. Its synthesis is accessible through several well-established and innovative routes. The choice of a specific synthetic pathway—be it the annulation of a thiazole ring onto a pyridine, the construction of a pyridine onto a thiazole, or the use of modern multicomponent and cross-coupling reactions—is dictated by the desired substitution pattern, required scale, and available starting materials. The continued development of novel synthetic methodologies will undoubtedly expand the chemical space accessible to researchers, paving the way for the discovery of next-generation therapeutics based on this remarkable heterocyclic system.

References

A Technical Guide to the Discovery and Synthesis of Novel 5-Chlorothiazolo[5,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural similarity to biologically crucial purine systems and its utility in developing targeted therapeutics.[1] This guide provides an in-depth technical overview of the discovery and synthesis of a specific subclass: 5-Chlorothiazolo[5,4-b]pyridine analogs. These compounds have emerged as potent modulators of various protein kinases, including c-KIT, Phosphoinositide 3-Kinase (PI3K), and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), making them highly valuable for oncology and drug development research.[1][2][3] We will explore the strategic rationale behind their design, detail robust synthetic pathways, analyze structure-activity relationships (SAR), and outline protocols for their biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold.

The Thiazolo[5,4-b]pyridine Core: A Scaffold of Therapeutic Significance

Heterocyclic compounds form the backbone of over 70% of pharmaceutical products, prized for their ability to form specific interactions with biological targets and modulate physicochemical properties.[1] Within this vast chemical space, the[4][5]-fused bicyclic thiazolo[5,4-b]pyridine system stands out.[1] Its utility stems from its role as a versatile "hinge-binding" motif for a multitude of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[2]

The scaffold's nitrogen atoms can act as key hydrogen bond acceptors or donors, mimicking the interactions of the adenine base of ATP in the kinase active site.[2] For instance, the N4 nitrogen of the pyridine ring is a known hinge-binding motif for PI3K inhibitors, while the N1 and 2-amino group can form crucial hydrogen bonds with the hinge region of Bruton's tyrosine kinase (BTK).[2] Functionalization at various positions, such as the 5- and 6-positions, allows for the exploration of the ATP-binding site to enhance potency and selectivity against targets like BCR-ABL, RAF, and VEGFR2.[2] The introduction of a chlorine atom at the 5-position serves as a key synthetic handle and can significantly influence the electronic properties and binding interactions of the final compound.

Synthetic Strategies: Constructing the this compound Core

The construction of the thiazolo[5,4-b]pyridine ring system can be achieved through several strategic routes. A common and effective approach involves building the thiazole ring onto a pre-functionalized pyridine precursor. Below, we detail a proven multi-step synthesis adapted from methodologies developed for PI3K inhibitors, which is broadly applicable for generating diverse analogs.[1]

General Synthetic Workflow

The overall strategy involves the sequential functionalization of a commercially available pyridine starting material, followed by a key intramolecular cyclization step to form the fused heterocyclic core. Subsequent diversification is typically achieved through cross-coupling reactions.

Synthetic_Workflow SM 2,4-dichloro-3-nitropyridine INT1 Intermediate 1 (Morpholine Substitution) SM->INT1 Morpholine, TEA THF, 0 °C INT2 Intermediate 2 (Thiocyanate Substitution) INT1->INT2 KSCN, HOAc 80 °C INT3 Intermediate 3 (Reduction & Cyclization) INT2->INT3 Fe powder, HOAc 60 °C INT4 Intermediate 4 (Bromination) INT3->INT4 CuBr₂, t-BuONO CH₃CN, rt INT5 Intermediate 5 (Borylation) INT4->INT5 B₂(pin)₂, PdCl₂(dppf) KOAc, Dioxane, 100 °C FINAL Final Analog (Suzuki Coupling) INT5->FINAL Aryl Borate, PdCl₂(dppf) K₂CO₃, Dioxane/H₂O, 100 °C

Caption: General synthetic workflow for 5-substituted thiazolo[5,4-b]pyridine analogs.

Detailed Experimental Protocol: Synthesis of a Key Intermediate

This protocol details the formation of the core scaffold, 7-morpholinothiazolo[5,4-b]pyridin-2-amine, a crucial building block for further diversification.[1]

Step 1: Nucleophilic Aromatic Substitution with Morpholine

  • Rationale: This initial step introduces a key functional group at the 4-position of the pyridine ring, which often contributes to solubility and favorable interactions with the solvent-exposed region of the target protein. The reaction proceeds via nucleophilic aromatic substitution, where morpholine displaces the more activated 4-chloro substituent.

  • Procedure:

    • To a stirred solution of 2,4-dichloro-3-nitropyridine (1.0 eq) in tetrahydrofuran (THF) at 0 °C, add triethylamine (TEA) (1.5 eq).

    • Add morpholine (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor reaction completion by Thin-Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to yield 4-(2-chloro-3-nitropyridin-4-yl)morpholine.

Step 2: Substitution with Thiocyanate

  • Rationale: The thiocyanate group is introduced to provide the sulfur and nitrogen atoms necessary for the subsequent formation of the thiazole ring.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in acetic acid.

    • Add potassium thiocyanate (KSCN) (2.0 eq).

    • Heat the mixture to 80 °C and stir for 3 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the resulting precipitate by filtration and wash with water to obtain 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine.

Step 3: Reductive Cyclization

  • Rationale: This is the key ring-forming step. Iron powder in acetic acid reduces the nitro group to an amine. This newly formed amino group then undergoes an intramolecular nucleophilic attack on the adjacent thiocyanate carbon, leading to cyclization and formation of the fused thiazolo[5,4-b]pyridine skeleton.[1]

  • Procedure:

    • Suspend the product from Step 2 (1.0 eq) in acetic acid.

    • Add iron powder (4.0 eq) portion-wise.

    • Heat the mixture to 60 °C and stir for 2 hours.

    • Filter the hot reaction mixture through a pad of Celite to remove iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue using flash column chromatography to afford the target intermediate, 7-morpholinothiazolo[5,4-b]pyridin-2-amine.[1]

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the thiazolo[5,4-b]pyridine scaffold has yielded critical insights into the structural requirements for potent and selective kinase inhibition. The following table summarizes key SAR findings from studies targeting c-KIT, PI3K, and EGFR.[1][2][3]

Position of SubstitutionTarget KinaseFavorable SubstituentsUnfavorable SubstituentsRationale & Key Insights [cite:INDEX]
C2 PI3KαPyridyl groups, particularly with sulfonamide functionalityPhenyl groupsThe pyridyl nitrogen is a key structural unit for PI3Kα potency. Sulfonamides are crucial for activity, with IC50 values reaching the low nanomolar range (e.g., 3.6 nM).[1][6][7]
C5 EGFR-TK2-aminopyrimidin-5-ylSmall alkyl groupsLarger aromatic systems at this position can form critical interactions within the ATP-binding site, leading to potent inhibition comparable to approved drugs like Osimertinib.[3]
C6 c-KITSubstituted anilines, ureas (e.g., 3-(trifluoromethyl)phenyl)Simple aromatic rings without specific functionalityFunctionalization at the 6-position was a novel approach to overcome imatinib resistance. The 3-(trifluoromethyl)phenyl group fits well into a hydrophobic pocket, significantly enhancing inhibitory activity.[2]
C7 PI3KαMorpholine-The morpholine group enhances solubility and provides a vector for interaction with the solvent-exposed region of the kinase, contributing to overall potency.[1]

Biological Evaluation: From Enzyme to Cell

A hierarchical screening approach is essential to identify and characterize novel inhibitors. This process typically begins with biochemical assays to determine direct target engagement and progresses to cell-based assays to assess activity in a more physiologically relevant context.

Biological Screening Cascade

Screening_Cascade LIB Compound Library (Thiazolo[5,4-b]pyridine Analogs) ENZ Primary Screen: Biochemical Kinase Assay (e.g., Radiometric, TR-FRET) LIB->ENZ Determine IC₅₀ SAR SAR Analysis & Lead Optimization ENZ->SAR Identify Hits SAR->ENZ CELL Secondary Screen: Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) SAR->CELL Select Leads MECH Mechanism of Action Studies (Western Blot, Apoptosis Assay) CELL->MECH Confirm Cellular Activity (GI₅₀) VIVO In Vivo Efficacy Studies (Xenograft Models) MECH->VIVO Validate On-Target Effect

Caption: A typical workflow for the biological evaluation of kinase inhibitors.

Protocol: In Vitro Biochemical Kinase Assay (Radiometric)

This protocol provides a framework for measuring the direct inhibitory activity of a compound against a target kinase.[2]

  • Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) by the kinase to a specific substrate peptide. Inhibitors will reduce the amount of radiolabeled phosphate incorporated into the substrate.

  • Procedure:

    • Prepare Reagents: Kinase buffer, recombinant human kinase enzyme, substrate peptide, [γ-³³P]ATP, and test compounds serially diluted in DMSO.

    • Reaction Setup: In a 96-well plate, add kinase buffer, the substrate peptide, and the test compound at various concentrations.

    • Initiate Reaction: Add the recombinant kinase enzyme to each well and briefly incubate at room temperature.

    • Start Phosphorylation: Initiate the kinase reaction by adding [γ-³³P]ATP. Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

    • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Capture Substrate: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.

    • Wash: Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Quantify: Measure the radioactivity remaining on the filter paper using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the data and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Mechanism of Action: Targeting the Kinase ATP Pocket

The therapeutic effect of these analogs is derived from their ability to compete with endogenous ATP for binding within the catalytic site of a target kinase. This competitive inhibition blocks the downstream signaling pathways that drive pathological processes like cell proliferation and survival.[2]

Mechanism_of_Action cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor Molecule HINGE Hinge Region (e.g., Cys797 in EGFR) POCKET Hydrophobic Pocket SOLVENT Solvent-Exposed Region CORE Thiazolo[5,4-b]pyridine Core CORE->HINGE H-Bonds R1 R1 Group (e.g., Trifluoromethylphenyl) R1->POCKET Hydrophobic Interactions R2 R2 Group (e.g., Morpholine) R2->SOLVENT Polar Interactions

Caption: Binding mode of a thiazolo[5,4-b]pyridine inhibitor in a kinase active site.

Molecular docking studies and structural biology reveal that the core scaffold typically forms one or more critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme.[1] Substituents at positions like C6 can be designed to fit into adjacent hydrophobic pockets, enhancing binding affinity and selectivity.[2] Moieties such as the morpholine group at C7 often extend into the solvent-exposed region, improving physicochemical properties without disrupting core binding interactions.[1]

Conclusion and Future Perspectives

The this compound scaffold represents a highly adaptable and therapeutically relevant platform for the design of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at multiple positions allow for fine-tuning of potency, selectivity, and pharmacokinetic properties. Research has demonstrated that analogs based on this core can effectively inhibit clinically important kinases and overcome resistance to existing therapies.[2][3]

Future efforts will likely focus on:

  • Expanding Selectivity Profiling: Testing lead compounds against broader kinase panels to identify potential off-target effects and opportunities for polypharmacology.

  • Improving Drug-like Properties: Optimizing metabolic stability, oral bioavailability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) parameters to advance candidates toward clinical development.

  • Novel Conjugates: Exploring the use of this scaffold as a warhead for targeted protein degraders (PROTACs) or as a component in antibody-drug conjugates (ADCs) to further enhance therapeutic efficacy and specificity.

The continued exploration of this chemical space holds significant promise for the development of next-generation targeted therapies for cancer and other diseases.

References

Exploring the Chemical Space of Substituted Thiazolo[5,4-b]pyridines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as foundational cores for potent, selective, and drug-like molecules. These are often termed "privileged structures" for their ability to interact with multiple biological targets through diverse, high-affinity binding modes. The thiazolo[5,4-b]pyridine scaffold has firmly established itself within this esteemed class.[1] Its structural resemblance to biologically crucial purines and related fused heterocycles provides a compelling starting point for inhibitor design.[2]

Over the past two decades, derivatives of this scaffold have demonstrated a remarkable breadth of biological activity, showing promise as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][3][4][5] However, it is in the realm of protein kinase inhibition that the thiazolo[5,4-b]pyridine core has truly distinguished itself, yielding potent inhibitors of critical oncology targets like PI3K and c-KIT.[6][7]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper, field-proven perspective on the exploration of this scaffold's chemical space. We will dissect the causality behind synthetic choices, analyze structure-activity relationships (SAR) with an eye toward mechanistic understanding, and provide robust, validated protocols to empower your own discovery programs.

Part 1: Foundational Synthetic Strategies

A thorough exploration of a scaffold's chemical space is contingent upon versatile and efficient synthetic methodologies. The ability to strategically introduce substituents at various positions on the thiazolo[5,4-b]pyridine core is paramount for optimizing potency, selectivity, and pharmacokinetic properties. The primary synthetic approaches involve the annulation (fusion) of a thiazole ring onto a pre-functionalized pyridine core.

Primary Synthetic Pathway: Thiazole Annulation from 2-Chloropyridine Precursors

A prevalent and highly effective strategy commences with substituted 2-chloropyridines. This route offers multiple points for diversification, allowing for the late-stage introduction of key functionalities. A representative and validated workflow is the synthesis of PI3K inhibitors starting from 2,4-dichloro-3-nitropyridine.[1]

The causality here is clear: starting with a multi-functionalized pyridine allows for sequential, regioselective reactions. The nitro group serves as a precursor to the amine required for thiazole ring closure, while the chlorine atoms provide handles for nucleophilic substitution, enabling the introduction of diversity elements.

G A 2,4-dichloro-3-nitropyridine B Selective substitution at C4 (e.g., with Morpholine) A->B TEA C Nucleophilic substitution at C2 (e.g., with NaSH) B->C DMF D Reduction of nitro group (e.g., with Fe/NH4Cl) C->D EtOH/H2O E Thiazole ring formation (e.g., with an isothiocyanate) D->E Cyclization F Core Thiazolo[5,4-b]pyridine Scaffold E->F

Caption: General workflow for thiazolo[5,4-b]pyridine synthesis.

Alternative Pathway: Suzuki Coupling for Aryl Substitution

For scaffolds requiring aryl or heteroaryl substituents at positions amenable to cross-coupling, a Suzuki reaction is an indispensable tool. This is expertly demonstrated in the synthesis of c-KIT inhibitors, where a boronic acid pinacol ester is coupled to a bromo-substituted thiazolo[5,4-b]pyridine precursor.[6] This approach is chosen for its reliability and broad functional group tolerance, allowing for the installation of complex aromatic systems that are often crucial for engaging with hydrophobic pockets in kinase active sites.[6]

G cluster_0 Core Synthesis cluster_1 Diversification A 3-amino-5-bromo-2-chloropyridine B Aminothiazole Formation (KSCN) A->B C Boc Protection B->C D Protected Bromo-Thiazolopyridine C->D E Suzuki Cross-Coupling (+ Arylboronic Acid Ester) D->E Pd(dppf)Cl2 F Nitro Group Reduction E->F G Final Functionalization F->G

Caption: Suzuki coupling for C5-aryl thiazolo[5,4-b]pyridines.

Part 2: Mapping the Bioactive Chemical Space

The true power of the thiazolo[5,4-b]pyridine scaffold lies in its ability to be decorated with specific functional groups that dictate its biological target and potency. The following sections explore the key structure-activity relationships that define its utility.

The Kinase Inhibitor Space: A Privileged Core

The geometry of the thiazolo[5,4-b]pyridine core, particularly the positioning of its nitrogen atoms, makes it an excellent "hinge-binding" motif for the ATP-binding site of many protein kinases.[6][7] Different substitution patterns allow this core to be tailored for high selectivity and potency against specific kinase targets.

The PI3K signaling pathway is frequently dysregulated in cancer, making it a high-value therapeutic target.[1] Thiazolo[5,4-b]pyridine derivatives have emerged as exceptionally potent PI3K inhibitors, with some compounds achieving nanomolar efficacy.[7][8]

Causality of Design: The design of these inhibitors is a masterclass in rational drug design. A 4-morpholinyl group is typically installed to occupy the solvent-exposed region of the ATP pocket. The core scaffold engages the hinge region via a crucial hydrogen bond with Val851.[1] A key discovery was that a sulfonamide functionality, appended via a 2-pyridyl linker, forms an additional, potency-enhancing hydrogen bond with a key lysine residue (Lys802) in the active site.[1][7]

Key SAR Insights:

  • Core Engagement: The N-heterocyclic core is essential for binding the kinase hinge region.[7]

  • Sulfonamide Moiety: This group is a critical structural unit; its removal or significant alteration leads to a dramatic loss of activity.[1][7]

  • Linker Group: A pyridyl group linking the core to the sulfonamide is superior to a phenyl group, indicating the importance of the linker's geometry and electronic properties for optimal positioning in the active site.[1][8]

Table 1: Representative PI3K Inhibition Data

Compound ID R Group (on Sulfonamide) PI3Kα IC₅₀ (nM) PI3Kβ IC₅₀ (nM) PI3Kγ IC₅₀ (nM) PI3Kδ IC₅₀ (nM)
19a 4-methoxy-phenyl 3.6 31.2 1.8 2.5
19b 2-chloro-4-fluoro-phenyl 5.1 - - -
19c 5-chloro-thiophene 8.9 - - -

Data synthesized from references[1][8].

Mutations in the c-KIT receptor tyrosine kinase are drivers of gastrointestinal stromal tumors (GIST). While imatinib is a standard therapy, resistance often develops. Novel thiazolo[5,4-b]pyridine derivatives have been specifically designed to inhibit both wild-type and imatinib-resistant c-KIT mutants.[6][9]

Causality of Design: Here, the strategy shifted to exploring new substitution vectors on the scaffold. While many kinase inhibitors functionalize the 5-position, this research program was the first to report functionalization at the 6-position to identify novel c-KIT inhibitors.[6] Molecular docking suggested that a 3-(trifluoromethyl)phenyl group fits well into a key hydrophobic pocket, and this was validated experimentally.[6]

Key SAR Insights:

  • R₁ Group: A 3-(trifluoromethyl)phenyl group at the R₁ position was found to be optimal for enzymatic inhibitory activity.[6]

  • 6-Position Functionalization: This novel vector proved fruitful, leading to compound 6r , which showed potent activity against the imatinib-resistant c-KIT V560G/D816V double mutant.[6]

Table 2: Activity Profile of Lead c-KIT Inhibitor 6r

Compound Target / Cell Line IC₅₀ / GI₅₀ (µM) Fold Improvement vs. Imatinib
6r c-KIT (V560G/D816V) 4.77 8.0x
Imatinib c-KIT (V560G/D816V) 38.21 -
6r HMC1.2 Cells 1.15 23.6x
Imatinib HMC1.2 Cells 27.11 -

Data extracted from reference[6]. HMC1.2 cells harbor the V560G/D816V mutations.

Broader Anticancer and Antimicrobial Applications

Beyond selective kinase inhibition, the thiazolo[5,4-b]pyridine scaffold has been utilized to develop agents with broader cytotoxic profiles and antimicrobial activity. Some derivatives have been shown to bind calf thymus DNA, suggesting an intercalative mode of action as a mechanism for their anticancer effects.[3] Additionally, certain substitution patterns have yielded compounds with moderate to potent activity against pathogenic bacteria, including Pseudomonas aeruginosa and Escherichia coli.[10]

Part 3: Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, this section provides detailed, field-tested protocols derived from authoritative sources.

Protocol: Synthesis of a Key Intermediate (4-((2-amino-5-bromothiazolo[5,4-b]pyridin-6-yl)amino)phenol)

This protocol is adapted from the synthesis of potent c-KIT inhibitors and demonstrates a reliable method for constructing a functionalized core ready for final diversification.[6]

Materials & Reagents:

  • Compound 5 (the key aniline intermediate from the Suzuki coupling route)[6]

  • 4-((tert-butoxycarbonyl)amino)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, Water

  • Trifluoroacetic acid (TFA), Dichloromethane (DCM)

Step-by-Step Procedure:

  • Buchwald-Hartwig Amination: To a solution of the aniline intermediate 5 (1.0 eq) in a 10:1 mixture of 1,4-dioxane and water, add 4-((tert-butoxycarbonyl)amino)phenylboronic acid (1.2 eq) and K₂CO₃ (2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add Pd(OAc)₂ (0.1 eq) and SPhos (0.2 eq) to the reaction vessel.

  • Heat the mixture to 100 °C and stir for 12 hours under an argon atmosphere.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the Boc-protected intermediate.

  • Boc Deprotection: Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2 hours.

  • Remove the solvent under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to yield the final amino-phenol product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: General Radiometric Biochemical Kinase Assay

This protocol describes a self-validating system for determining the enzymatic inhibitory activity (IC₅₀) of synthesized compounds, as employed in the evaluation of c-KIT inhibitors.[6]

Materials & Reagents:

  • Recombinant kinase enzyme (e.g., c-KIT)

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Test compounds dissolved in DMSO

  • 96-well filter plates

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 µM.

  • Reaction Setup: In each well of a 96-well plate, combine the kinase reaction buffer, the substrate peptide, and the test compound at the desired final concentration.

  • Initiation: Initiate the kinase reaction by adding a mixture of MgCl₂ and [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes), allowing for phosphorylation of the substrate.

  • Termination: Stop the reaction by adding 30% TCA.

  • Washing: Transfer the reaction mixture to a filter plate and wash several times with 15% TCA to remove unincorporated [γ-³³P]ATP.

  • Quantification: Dry the filter plates, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The thiazolo[5,4-b]pyridine scaffold is a validated and highly fruitful starting point for modern drug discovery. Its synthetic tractability allows for extensive exploration of its chemical space, and its inherent ability to bind protein kinases has been leveraged to create highly potent and selective inhibitors for oncology. The successful development of compounds that can overcome clinical resistance mechanisms underscores the therapeutic potential of this core.[6]

Future exploration should focus on:

  • Novel Substitution Patterns: While the 5- and 6-positions have been explored, other positions on the core remain less investigated and could yield novel SAR.

  • Target Expansion: Applying the known hinge-binding principles to other clinically relevant kinases could rapidly generate new lead compounds.

  • ADME Optimization: A concerted effort to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of potent leads will be crucial for translating in vitro potency into in vivo efficacy and clinical success.

This guide has provided the foundational knowledge, strategic insights, and validated protocols necessary to effectively harness the power of the thiazolo[5,4-b]pyridine scaffold.

References

spectroscopic analysis (NMR, IR, MS) of 5-Chlorothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Chlorothiazolo[5,4-b]pyridine

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive analytical framework for the spectroscopic characterization of this compound, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Due to the scarcity of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a detailed prediction and interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. Each section outlines a robust analytical protocol and explains the causality behind the predicted spectral features, offering a self-validating system for researchers to confirm the molecule's identity and purity. This guide is intended to serve as a foundational resource for scientists working with this compound and its derivatives.

Introduction

The thiazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold that forms the basis of numerous compounds investigated for a wide range of therapeutic applications, including as kinase inhibitors for oncology.[1][2][3] The functionalization of this scaffold allows for the fine-tuning of its biological activity and pharmacokinetic properties. This compound (CAS 1313726-12-3) is a key intermediate in the synthesis of more complex derivatives.[3]

Accurate and unambiguous structural confirmation is the bedrock of chemical and pharmaceutical research. Spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are the principal tools for this purpose. This technical guide provides an in-depth analysis of the expected spectroscopic signatures of this compound. The interpretations herein are based on first principles and comparative analysis with structurally related molecules, providing a robust predictive model for experimental verification.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

  • Molecular Formula: C₆H₃ClN₂S

  • Molecular Weight: 170.61 g/mol

  • IUPAC Name: 5-chloro-[1][2]thiazolo[5,4-b]pyridine

The structure and IUPAC numbering convention for the heterocyclic system are illustrated below. This numbering is critical for the correct assignment of NMR signals.

Caption: Molecular structure and IUPAC numbering of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, serving as a powerful tool for confirming its molecular weight and elemental composition.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Preparation: Introduce a solid sample (typically <1 mg) via a direct insertion probe or dissolve in a volatile solvent like methanol or dichloromethane for GC-MS analysis.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This high energy ensures fragmentation and produces a characteristic, reproducible spectrum.

  • Analysis: Scan a mass range of m/z 40-300 to ensure capture of the molecular ion and all significant fragment ions.

  • Validation: For accurate mass measurement, employ High-Resolution Mass Spectrometry (HRMS) using ESI-TOF (Electrospray Ionization - Time of Flight) to confirm the elemental formula to within 5 ppm.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 170 . Given the aromatic nature of the fused ring system, this peak should be of significant intensity.

  • Isotopic Pattern: A critical diagnostic feature will be the M+2 peak at m/z 172 . Due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the ratio of the M⁺ peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) will be approximately 3:1 . The presence of a sulfur atom also contributes a small M+2 peak (~4.4% of M⁺), which will slightly augment the ³⁷Cl signal.

  • High-Resolution Mass: The calculated exact mass for C₆H₃³⁵ClN₂S is 169.9705 . HRMS analysis should confirm this value, distinguishing it from other potential elemental compositions.

Predicted Fragmentation Pathway

The fragmentation of this compound under EI conditions is predicted to proceed through several logical pathways based on the known fragmentation of pyridine and thiazole heterocycles.[4][5] The primary fragmentation events involve the loss of small, stable neutral molecules.

M [C₆H₃ClN₂S]⁺˙ m/z 170/172 F1 [C₅H₃N₂S]⁺ m/z 135 M->F1 - Cl˙ F2 [C₅H₂ClN]⁺˙ m/z 127/129 M->F2 - CSN˙ F4 [C₄H₂N₂]⁺˙ m/z 78 F1->F4 - CS F3 [C₄H₂Cl]⁺ m/z 85/87 F2->F3 - HCN

Caption: Predicted EI-MS fragmentation pathway for this compound.

  • Pathway 1 (Loss of Chlorine): The initial loss of a chlorine radical (Cl•) from the molecular ion would yield a fragment at m/z 135 .

  • Pathway 2 (Thiazole Ring Cleavage): A characteristic fragmentation of thiazoles involves the cleavage of the ring. A likely route is the expulsion of a thioisocyanate radical (•SCN), leading to a fragment ion at m/z 127/129 .

  • Pathway 3 (Pyridine Ring Cleavage): Following thiazole ring cleavage, the resulting chloropyridine fragment can lose hydrogen cyanide (HCN), a classic fragmentation for pyridine rings, to yield an ion at m/z 85/87 .[4]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" based on its functional groups and overall structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The predicted IR spectrum is based on characteristic frequencies for aromatic heterocycles and halogenated compounds.[6][7]

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000WeakAromatic C-H stretching
1600 - 1550MediumC=N stretching (pyridine and thiazole rings)
1500 - 1400StrongAromatic C=C ring stretching vibrations
1350 - 1000MediumIn-plane C-H bending and ring breathing modes
850 - 750StrongOut-of-plane C-H bending
800 - 600MediumC-S stretching
750 - 550MediumC-Cl stretching

The region from 1600-1400 cm⁻¹ will contain a series of sharp bands characteristic of the fused aromatic system. The C-Cl stretch is expected in the lower frequency region and confirms the presence of the halogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule.

Experimental Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not provide a reference signal.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Predicted ¹H NMR Spectrum

The molecule has three aromatic protons (H2, H6, H7). Their chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine atom, as well as the electronic nature of the fused thiazole ring. The spectrum is predicted in CDCl₃.

  • δ ~ 9.0 - 9.2 ppm (singlet, 1H): This downfield signal is assigned to H2 . Its proximity to both the sulfur (S1) and nitrogen (N3) atoms in the electron-deficient thiazole ring results in significant deshielding. It is expected to be a singlet as it has no adjacent protons.

  • δ ~ 8.3 - 8.5 ppm (doublet, 1H): This signal is assigned to H6 . It is adjacent to the pyridine nitrogen (N4), which strongly deshields it. It will be split into a doublet by the neighboring H7 proton.

  • δ ~ 7.4 - 7.6 ppm (doublet, 1H): This signal corresponds to H7 . It is coupled to H6 and will therefore appear as a doublet. It is the most upfield of the three protons as it is furthest from the most electronegative centers.

The coupling constant between H6 and H7 (³JHH) is expected to be in the range of 4-6 Hz, typical for ortho-coupling in a pyridine ring.

Predicted ¹³C NMR Spectrum

The molecule has six unique carbon atoms. Their predicted chemical shifts are based on the known spectrum of pyridine (C2: 150, C3: 124, C4: 136 ppm)[8] and the influence of the fused thiazole ring and chlorine substituent.

  • δ ~ 165 - 170 ppm: Assigned to C7a . This is a bridgehead carbon bonded to both a nitrogen and a sulfur atom, leading to significant deshielding.

  • δ ~ 155 - 160 ppm: Assigned to C2 . This carbon is part of the thiazole ring, bonded to both S1 and N3, placing it far downfield.

  • δ ~ 150 - 153 ppm: Assigned to C6 . This carbon is alpha to the pyridine nitrogen, resulting in a chemical shift similar to C2 in pyridine itself.

  • δ ~ 148 - 152 ppm: Assigned to C5 . The carbon atom directly bonded to the electronegative chlorine atom will be significantly deshielded.

  • δ ~ 130 - 135 ppm: Assigned to C3a . This is the second bridgehead carbon.

  • δ ~ 120 - 125 ppm: Assigned to C7 . This carbon is beta to the pyridine nitrogen and is expected to be the most shielded of the aromatic carbons.

Summary of Predicted Spectroscopic Data

TechniqueFeaturePredicted Value / Observation
MS Molecular Ion (M⁺)m/z 170
Isotopic Peak (M+2)m/z 172 (~33% intensity of m/z 170)
Key Fragmentsm/z 135, 127/129, 85/87
IR Aromatic C-H Stretch3100 - 3000 cm⁻¹
C=C / C=N Ring Stretches1600 - 1400 cm⁻¹ (multiple sharp bands)
C-Cl Stretch750 - 550 cm⁻¹
¹H NMR H2 (thiazole)δ 9.0 - 9.2 ppm (s)
H6 (pyridine)δ 8.3 - 8.5 ppm (d)
H7 (pyridine)δ 7.4 - 7.6 ppm (d)
¹³C NMR C2, C5, C6, C7aδ > 148 ppm (deshielded carbons)
C3a, C7δ 120 - 135 ppm (shielded carbons)

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. The key identifying features are:

  • MS: A molecular ion at m/z 170 with a characteristic ~3:1 isotopic pattern at m/z 172.

  • IR: A complex fingerprint region (1600-1400 cm⁻¹) for the fused aromatic system and a C-Cl stretch in the low-frequency region.

  • ¹H NMR: Three distinct aromatic signals—a downfield singlet (H2) and two coupled doublets (H6, H7).

  • ¹³C NMR: Six unique carbon signals with four appearing in the highly deshielded region (>148 ppm).

This guide provides a robust, predictive framework for the analysis of this compound, enabling researchers to interpret experimental data with a high degree of confidence and ensuring the scientific integrity of their work.

References

Methodological & Application

Synthesis of 5-Chlorothiazolo[5,4-b]pyridine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its diverse biological activities. This application note provides a detailed, two-step synthetic protocol for the preparation of 5-Chlorothiazolo[5,4-b]pyridine, a key intermediate for the synthesis of various pharmacologically active compounds. The described methodology is robust, scalable, and relies on readily available starting materials.

Introduction

Thiazolo[5,4-b]pyridines are bicyclic heteroaromatic compounds that have garnered significant attention from the pharmaceutical and agrochemical industries. Their structural resemblance to purines allows them to interact with a wide range of biological targets. The introduction of a chlorine atom at the 5-position of this scaffold can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This protocol outlines a reliable synthetic route to this compound, commencing with the cyclization of 3-amino-2,5-dichloropyridine to form an aminothiazolo[5,4-b]pyridine intermediate, followed by a deamination step to yield the final product.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a two-step sequence as illustrated below. The initial step involves the construction of the thiazole ring through a condensation-cyclization reaction. The subsequent step is a deamination of the 2-amino group to afford the target compound.

Synthesis_Workflow Start 3-Amino-2,5-dichloropyridine Intermediate 5-Chlorothiazolo[5,4-b]pyridin-2-amine Start->Intermediate Step 1: Thiazole Ring Formation (KSCN, Acid) FinalProduct This compound Intermediate->FinalProduct Step 2: Deamination (NaNO2, H3PO2)

Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Chlorothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 5-Chlorothiazolo[5,4-b]pyridine. The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, and its efficient functionalization is of paramount importance in drug discovery.[1][2] This guide delves into the mechanistic nuances of the reaction, offers detailed, field-proven protocols for its execution with various amine coupling partners, and provides a systematic troubleshooting guide. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful C-N bond-forming reaction for the synthesis of novel bioactive molecules.

Introduction: The Significance of Thiazolo[5,4-b]pyridines and the Power of Buchwald-Hartwig Amination

The thiazolo[5,4-b]pyridine core is a prominent heterocyclic scaffold found in a multitude of compounds with diverse biological activities, including inhibitors of kinases such as PI3K, ITK, and VEGFR2.[1] The strategic introduction of amine functionalities at the C5 position can significantly modulate the pharmacological properties of these molecules, making the development of robust and versatile synthetic methods for their C-N bond formation a critical endeavor.

Traditional methods for aryl amination often suffer from harsh reaction conditions and limited substrate scope. The advent of the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a mild and general method for the palladium-catalyzed cross-coupling of aryl halides with a wide array of amines.[3] This reaction has become an indispensable tool in both academic and industrial settings, particularly in the synthesis of pharmaceuticals and complex organic molecules.[3]

This application note specifically addresses the challenges and opportunities associated with the Buchwald-Hartwig amination of this compound, an electron-deficient heteroaromatic substrate. The insights and protocols provided herein are designed to empower researchers to efficiently synthesize libraries of novel 5-amino-thiazolo[5,4-b]pyridine derivatives for downstream applications in drug discovery and development.

Mechanism and Key Principles of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[4][5] A general understanding of this mechanism is crucial for rational optimization of reaction conditions. The key steps are:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.[5][6] This is often the rate-determining step.[6]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form an amido ligand.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[5]

The efficiency of this cycle is highly dependent on the choice of palladium precursor, ligand, base, and solvent. For electron-deficient heteroaryl chlorides like this compound, the selection of a suitable catalyst system is particularly critical to overcome the challenges of C-Cl bond activation and to promote efficient reductive elimination.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L->Oxidative_Addition Ar-Cl Pd(II)_Complex Ar-Pd(II)(Cl)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (R2NH, Base) Pd(II)_Complex->Amine_Coordination R2NH, Base Amido_Complex Ar-Pd(II)(NR2)L Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2

Figure 1: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Experimental Protocols

Materials and Reagents
  • Substrate: this compound

  • Amines: A variety of primary and secondary amines (aliphatic and aromatic)

  • Palladium Precatalysts: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate), or commercially available pre-catalysts.

  • Ligands: Bulky, electron-rich phosphine ligands are generally preferred. Examples include XPhos, SPhos, BrettPhos, and Josiphos-type ligands.[7] The choice of ligand is critical and often substrate-dependent.

  • Bases: Strong, non-nucleophilic bases are typically used. Common choices include NaOt-Bu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), and Cs₂CO₃ (Cesium carbonate).

  • Solvents: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly employed.[4]

General Procedure for Buchwald-Hartwig Amination

Note: This is a general protocol and may require optimization for specific amine coupling partners. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (typically 1-5 mol%), and the phosphine ligand (typically 1.2-2.0 equiv relative to palladium).

  • Addition of Reagents: Add the amine (1.1-1.5 equiv) and the base (1.5-2.5 equiv).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (typically at a concentration of 0.1-0.5 M).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Example Protocols and Optimization Data

The following table summarizes recommended starting conditions for the Buchwald-Hartwig amination of this compound with different classes of amines.

Amine TypePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Typical Yield
Primary AliphaticPd₂(dba)₃ (2)XPhos (4.8)NaOt-Bu (2.0)Toluene100Good to Excellent
Secondary AliphaticPd₂(dba)₃ (2)BrettPhos (4.8)NaOt-Bu (2.0)Toluene110Moderate to Good
Primary ArylPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane110Good to Excellent
Secondary ArylPd₂(dba)₃ (3)Josiphos-type (7.2)Cs₂CO₃ (3.0)Dioxane120Moderate

Note: These are starting points for optimization. The optimal conditions may vary depending on the specific amine substrate.

Workflow for Reaction Optimization

A systematic approach to reaction optimization is crucial for achieving high yields and purity, especially with challenging substrates.

Optimization_Workflow Start Initial Reaction Setup Screen_Ligands Screen Ligands (e.g., XPhos, SPhos, BrettPhos) Start->Screen_Ligands Screen_Bases Screen Bases (e.g., NaOtBu, K3PO4, Cs2CO3) Screen_Ligands->Screen_Bases Best Ligand Screen_Solvents Screen Solvents (e.g., Toluene, Dioxane, THF) Screen_Bases->Screen_Solvents Best Base Optimize_Temp Optimize Temperature (80-120 °C) Screen_Solvents->Optimize_Temp Best Solvent Optimized_Conditions Optimized Conditions Optimize_Temp->Optimized_Conditions Optimal Temperature

Figure 2: A systematic workflow for optimizing the Buchwald-Hartwig amination.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inappropriate ligand or base- Poor quality solvent or reagents- Reaction temperature too low- Use a fresh palladium precatalyst and ligand.- Screen a panel of ligands and bases.- Ensure solvents are anhydrous and deoxygenated.- Increase the reaction temperature in increments.
Formation of Hydrodehalogenation Product - Presence of water- β-hydride elimination competing with reductive elimination- Use rigorously dried solvents and reagents.- Employ a bulkier ligand to favor reductive elimination.
Decomposition of Starting Material or Product - Reaction temperature too high- Base-mediated degradation- Lower the reaction temperature.- Use a weaker base (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOt-Bu).
Inconsistent Results - Inconsistent inert atmosphere- Variable quality of reagents- Ensure a consistently inert atmosphere using proper techniques.- Use high-purity, well-characterized reagents.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful and versatile method for the synthesis of a diverse range of 5-amino-substituted derivatives. A thorough understanding of the reaction mechanism, coupled with systematic optimization of the catalyst system and reaction conditions, is key to achieving high efficiency and broad applicability. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, facilitating the exploration of this important chemical space for the discovery of new therapeutic agents.

References

using 5-Chlorothiazolo[5,4-b]pyridine to synthesize c-KIT inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel c-KIT Inhibitors from a Thiazolo[5,4-b]pyridine Scaffold

Introduction: Targeting c-KIT in Oncogenesis

The proto-oncogene c-kit encodes a receptor tyrosine kinase (RTK), also known as CD117, which is a critical regulator of intracellular signaling.[1][2] Upon binding to its ligand, the stem cell factor (SCF), the c-KIT receptor dimerizes, leading to autophosphorylation of tyrosine residues in its intracellular domain.[3][4] This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, which are essential for regulating cell proliferation, survival, differentiation, and migration.[2][4]

Dysregulated c-KIT function, often due to activating mutations or overexpression, is a key driver in several human cancers, most notably gastrointestinal stromal tumors (GISTs), as well as acute myeloid leukemia (AML) and melanoma.[1][5] This aberrant, continuous signaling promotes uncontrolled cell growth and tumor progression, making c-KIT a prime therapeutic target.[3][5] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding pocket of c-KIT have revolutionized the treatment of these malignancies.[6] However, the emergence of drug resistance, frequently caused by secondary mutations in the c-KIT receptor, necessitates the development of next-generation inhibitors.[6][7]

The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in the design of various kinase inhibitors.[8] Its unique heterocyclic structure is adept at forming critical hydrogen bonding interactions within the hinge region of the kinase ATP-binding site, a feature essential for potent inhibition.[8] This guide provides a detailed protocol for the synthesis of novel c-KIT inhibitors utilizing a functionalized thiazolo[5,4-b]pyridine core, with a focus on overcoming the limitations of existing therapies like imatinib.

The c-KIT Signaling Cascade

Understanding the c-KIT signaling pathway is fundamental to inhibitor design. The goal is to block the ATP-binding site, thereby preventing the autophosphorylation that triggers downstream oncogenic signals.

cKIT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SCF SCF Ligand cKIT_inactive c-KIT (Monomer) SCF->cKIT_inactive Binding cKIT_active c-KIT Dimer (Activated) cKIT_inactive->cKIT_active Dimerization & Autophosphorylation (P) PI3K PI3K cKIT_active->PI3K RAS RAS cKIT_active->RAS JAK JAK cKIT_active->JAK AKT AKT PI3K->AKT Survival Cell Survival, Anti-Apoptosis AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Differentiation ERK->Proliferation STAT STAT JAK->STAT Transcription Gene Transcription STAT->Transcription Inhibitor Thiazolo[5,4-b]pyridine Inhibitor Inhibitor->cKIT_active Blocks ATP Binding

Figure 1: Simplified c-KIT signaling pathway. Binding of SCF activates c-KIT, triggering downstream pathways that promote cell survival and proliferation. Thiazolo[5,4-b]pyridine inhibitors block this activation.

Synthetic Strategy and Workflow

The synthesis of potent thiazolo[5,4-b]pyridine-based c-KIT inhibitors involves a multi-step process. A common and effective strategy is to first construct the core heterocyclic scaffold and then introduce diverse functionalities through cross-coupling reactions to explore the structure-activity relationship (SAR).[8] The following workflow outlines the key phases, from the initial building blocks to the final biologically active compounds.

Figure 2: General workflow for the synthesis and evaluation of thiazolo[5,4-b]pyridine c-KIT inhibitors.

PART 1: Synthesis Protocol for a Potent c-KIT Inhibitor (Example Compound 6r)

This protocol is adapted from a reported synthesis of highly potent thiazolo[5,4-b]pyridine derivatives capable of overcoming imatinib resistance.[8][9] Compound 6r from this series demonstrated superior enzymatic and anti-proliferative activities compared to imatinib.[8]

Safety Precautions:

  • Always work in a well-ventilated fume hood.[10][11]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][12]

  • Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use. Pyridine derivatives can be toxic and should be handled with caution.[11][13]

  • Ground equipment when handling flammable solvents to prevent static discharge.[11]

Step 1: Synthesis of the Thiazolo[5,4-b]pyridine Scaffold

This initial step constructs the core heterocyclic system.

  • Reaction: 3-amino-5-bromo-2-chloropyridine reacts with potassium thiocyanate to form the aminothiazole ring.

  • Rationale: This is a classic Hantzsch-type thiazole synthesis adapted for a pyridine precursor. The thiocyanate acts as the sulfur and nitrogen source for the thiazole ring.

Materials:

  • 3-amino-5-bromo-2-chloropyridine

  • Potassium thiocyanate (KSCN)

  • Acetic acid

Procedure:

  • To a solution of 3-amino-5-bromo-2-chloropyridine (1.0 eq) in acetic acid, add potassium thiocyanate (1.2 eq).

  • Heat the mixture to reflux (approx. 120 °C) and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the thiazolo[5,4-b]pyridine scaffold. A typical yield is around 75%.[8]

Step 2-4: Preparation of the Key Arylamine Intermediate

This sequence involves protecting the amine, performing a Suzuki coupling to build the biaryl system, and reducing a nitro group to the key amine.

StepReactionKey ReagentsRationale & NotesTypical Yield
2 Boc Protection(Boc)₂O, TEA, DCMThe 2-amino group is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from interfering in the subsequent Suzuki coupling. This is a standard protection strategy.~90%[8]
3 Suzuki CouplingArylboronic acid pinacol ester, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂OThis palladium-catalyzed cross-coupling reaction is highly efficient for forming C-C bonds between the thiazolopyridine core and an aromatic partner. Pd(dppf)Cl₂ is an excellent catalyst for this type of transformation.~70%[8]
4 Nitro ReductionFe powder, NH₄Cl, EtOH/H₂OThe nitro group on the newly attached aryl ring is reduced to an amine. The use of iron powder in the presence of an electrolyte like ammonium chloride is a classic, effective, and relatively mild method for this reduction.~80%[8]
Step 5: Final Derivatization to Yield c-KIT Inhibitor 6r

This final step attaches the side chain that is crucial for potent c-KIT inhibition.

  • Reaction: The key arylamine intermediate is coupled with a substituted phenyl group.

  • Rationale: The structure-activity relationship studies revealed that specific substitutions at this position are critical for binding to the c-KIT kinase and overcoming resistance.[8][14]

Materials:

  • Key arylamine intermediate from Step 4

  • Substituted aryl halide (e.g., 1-bromo-3-(trifluoromethyl)benzene)

  • Pd₂(dba)₃, Xantphos, Cs₂CO₃

  • Toluene

Procedure:

  • In a reaction vessel, combine the key arylamine intermediate (1.0 eq), the aryl halide (1.1 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), Xantphos (0.1 eq), and Pd₂(dba)₃ (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous toluene as the solvent.

  • Heat the mixture to 100 °C and stir for 12-18 hours until TLC indicates the consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final compound.

PART 2: Characterization and Analysis

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized inhibitor.

Protocol 1: Structural Verification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (~5-10 mg) of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected Outcome: The spectra should be consistent with the target structure. Protons on the thiazolo[5,4-b]pyridine core and the substituted aryl rings should appear at their characteristic chemical shifts. The number of signals and their splitting patterns should match the expected molecular symmetry and connectivity.[15]

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample.

    • Analyze using an ESI (Electrospray Ionization) source.

    • Expected Outcome: The measured m/z value for the molecular ion (e.g., [M+H]⁺) should match the calculated exact mass to within 5 ppm, confirming the elemental composition.[15]

Protocol 2: Purity Assessment
  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable method using a C18 reverse-phase column. A typical mobile phase would be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Inject a solution of the final compound.

    • Expected Outcome: The chromatogram should show a single major peak, indicating high purity (typically >95% for biological testing).

PART 3: Biological Evaluation

Once the compound is synthesized and characterized, its biological activity against c-KIT must be determined.

Protocol 3: In Vitro c-KIT Kinase Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the c-KIT kinase.

  • Principle: A radiometric or fluorescence-based assay is used to quantify the phosphorylation of a substrate peptide by the c-KIT enzyme. The reduction in signal in the presence of the inhibitor corresponds to its inhibitory potency.

  • Procedure (General):

    • The recombinant c-KIT kinase domain is incubated with a specific substrate peptide, ATP (often radiolabeled ³³P-ATP), and varying concentrations of the synthesized inhibitor.

    • The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30 °C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • Data is plotted as percent inhibition versus inhibitor concentration, and the IC₅₀ value (the concentration required to inhibit 50% of the kinase activity) is calculated.[16][17]

Protocol 4: Cell-Based Anti-Proliferative Assay

This assay determines the effect of the inhibitor on the growth of cancer cells that depend on c-KIT signaling.

  • Cell Line: GIST-T1 cells (harboring a c-KIT exon 11 mutation) are commonly used. To test for activity against resistant mutations, cell lines like HMC1.2 (with V560G and D816V mutations) can be employed.[8]

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the synthesized inhibitor for 72 hours.

    • Assess cell viability using a standard method, such as the MTT or CellTiter-Glo assay.

    • Calculate the GI₅₀ value (the concentration required to inhibit 50% of cell growth). A potent compound will have a low GI₅₀ value specifically in c-KIT-dependent cell lines.[8][14]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the thiazolo[5,4-b]pyridine scaffold has yielded crucial insights for designing potent and selective inhibitors.

Compound IDR¹ Group (at position 2)R² Group (Amine Substituent)c-KIT IC₅₀ (μM)GIST-T1 GI₅₀ (μM)
Imatinib --0.090.05
Sunitinib --0.080.09
6h 3-(trifluoromethyl)phenyl-NH₂9.87> 10
6r 3-(trifluoromethyl)phenyl-NH-(3-methoxyphenyl)0.14 0.08
7c 3-(trifluoromethyl)phenyl-NH-C(O)CH₃ (Acetamide)0.10 0.06
Data adapted from Nam et al., Cancers 2023.[8]

Key Observations:

  • A simple amino group at the R² position (compound 6h ) results in poor activity.

  • The addition of a substituted phenyl ring at the R² position (compound 6r ) dramatically increases potency, highlighting the importance of this moiety for occupying a key binding pocket.[8]

  • Modifying the R² amine to a small acetamide (compound 7c ) can further enhance or maintain high potency, suggesting this vector is critical for optimization.[8]

  • The 3-(trifluoromethyl)phenyl group at the R¹ position was found to fit well into a hydrophobic binding pocket, making it a favorable substitution.[8]

Conclusion

The thiazolo[5,4-b]pyridine scaffold serves as an exceptional foundation for the development of novel c-KIT inhibitors. Through a well-defined synthetic route involving key steps like Suzuki coupling and subsequent derivatization, researchers can generate a library of compounds for biological screening. The protocols outlined in this guide provide a comprehensive framework for the synthesis, characterization, and evaluation of these potential therapeutics. By leveraging detailed SAR insights, this approach enables the rational design of next-generation inhibitors capable of overcoming clinical resistance and improving outcomes for patients with c-KIT-driven cancers.

References

Application Notes and Protocols for the Development of PI3K Inhibitors from a 5-Chlorothiazolo[5,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting the PI3K Pathway in Oncology

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway, often through mutations or amplification of key components, is a hallmark of various human cancers, making it a prime target for therapeutic intervention.[3][4][5][6][7] The central role of PI3K in tumor cell biology has spurred significant efforts to develop inhibitors targeting this pathway.[7]

The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry for the development of kinase inhibitors.[8][9] Its unique chemical properties allow for versatile modifications to achieve high potency and selectivity. Specifically, derivatives of 5-chlorothiazolo[5,4-b]pyridine have shown promise as potent inhibitors of PI3K, offering a valuable starting point for the design of novel anti-cancer agents.[8]

This guide provides a comprehensive overview of the key steps and methodologies involved in the development of PI3K inhibitors derived from a this compound scaffold. It is designed to equip researchers with the necessary protocols and rationale to advance their drug discovery programs.

The PI3K Signaling Pathway: A Key Regulator of Cell Fate

The PI3K pathway is activated by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs).[2] This leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][5] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[5][6] Activated AKT, in turn, phosphorylates a plethora of substrates, ultimately leading to the activation of mTOR and the regulation of cellular processes that are fundamental to cancer progression, such as cell cycle progression, survival, and metabolism.[4][6][7]

PI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK RTK / GPCR Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Processes Cell Growth, Proliferation, Survival mTORC1->Cell_Processes Promotes Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibits In_Vivo_Workflow cluster_workflow In Vivo Efficacy Study Workflow Start Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint Data_Analysis Data Analysis (TGI Calculation) Endpoint->Data_Analysis

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Thiazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Thiazolopyridines as a Privileged Scaffold in Oncology Research

Thiazolopyridines represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] As bioisosteres of purines, they are adept at interacting with a variety of biological targets.[2] In the realm of oncology, thiazolopyridine derivatives have emerged as promising candidates for anticancer drug development, demonstrating efficacy against a range of cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis), interference with the cell cycle, and inhibition of key signaling pathways crucial for cancer cell proliferation and metastasis.[4][5]

This comprehensive guide provides a suite of robust cell-based assays and detailed protocols designed to meticulously evaluate the anticancer potential of novel thiazolopyridine derivatives. As a Senior Application Scientist, the following methodologies have been curated not merely as a sequence of steps, but as a logical framework for generating reliable and reproducible data, underpinned by a deep understanding of the scientific principles at play.

Strategic Assay Selection for Thiazolopyridine Evaluation

The initial assessment of an anticancer compound necessitates a multi-pronged approach to holistically understand its cellular effects. For thiazolopyridines, a strategic selection of assays should be employed to investigate cytotoxicity, impact on cell cycle progression, induction of apoptosis, and inhibition of cell migration and invasion.

Workflow for Assessing Anticancer Activity of Thiazolopyridines

Anticancer_Assay_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation (Optional) MTT_Assay MTT Assay (Cytotoxicity & Viability) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle Identify IC50 concentrations Apoptosis_Assay Apoptosis Assays (Flow Cytometry & Western Blot) MTT_Assay->Apoptosis_Assay Determine treatment doses Migration_Invasion Migration & Invasion Assays (Transwell Assay) Apoptosis_Assay->Migration_Invasion Confirm apoptotic mechanism Kinase_Assay Kinase Inhibition Assay Apoptosis_Assay->Kinase_Assay Investigate upstream signaling

Caption: A logical workflow for the comprehensive evaluation of thiazolopyridine anticancer activity.

Part 1: Cytotoxicity and Cell Viability Assessment

The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic effect on cancer cells. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[6][7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[6] This reduction is primarily carried out by mitochondrial dehydrogenases.[7] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength.[8]

Protocol: MTT Assay for Cytotoxicity Screening

Materials:

  • Thiazolopyridine compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)[6]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count to ensure >90% viability.[10]

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11]

    • Include wells for "medium only" blanks to account for background absorbance.[11]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the thiazolopyridine compounds in complete culture medium.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (cells treated with the same concentration of the solvent as the highest compound concentration) and an untreated control (cells in fresh medium only).[11]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Incubation:

    • Following the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[11]

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

Parameter Description Significance
GI₅₀ Molar concentration causing 50% growth inhibition.Indicates the cytostatic effect of the compound.
TGI Molar concentration for total growth inhibition.Represents a stronger cytostatic effect.
LC₅₀ Molar concentration causing 50% cell death.Indicates the cytotoxic effect of the compound.[12]

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of a thiazolopyridine derivative is established, the next critical step is to investigate its mechanism of action. This involves determining its effects on cell cycle progression and its ability to induce apoptosis.

Cell Cycle Analysis by Flow Cytometry

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[13] Flow cytometry is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]

Principle of Cell Cycle Analysis:

This method involves staining the DNA of permeabilized cells with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA.[13] The fluorescence intensity of the stained cells is directly proportional to their DNA content.[15] Cells in the G2/M phase will have twice the DNA content (and thus twice the fluorescence) of cells in the G0/G1 phase, while cells in the S phase will have an intermediate DNA content.[16]

Protocol: Cell Cycle Analysis using Propidium Iodide Staining

Materials:

  • Thiazolopyridine-treated and control cells

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol[17]

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the thiazolopyridine compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

    • Harvest both adherent and suspension cells and wash them twice with ice-cold PBS.[17]

    • Resuspend the cell pellet in 200 µL of PBS.[17]

  • Fixation:

    • While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix and permeabilize the cells.[17]

    • Incubate the cells at 4°C for at least 2 hours (or overnight).[17]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells twice with PBS.[15]

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.[15]

    • Generate a histogram of DNA content (fluorescence intensity) to visualize the cell cycle distribution.

Apoptosis Detection

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[18][19] It is crucial to determine if thiazolopyridine derivatives induce apoptosis. This can be assessed by several methods, including Annexin V/PI staining followed by flow cytometry and Western blot analysis of key apoptotic markers.[20]

Apoptotic Signaling Pathways

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR1) Caspase8 Pro-Caspase-8 Death_Receptor->Caspase8 Ligand binding Active_Caspase8 Active Caspase-8 Caspase8->Active_Caspase8 Activation Caspase3 Pro-Caspase-3 Active_Caspase8->Caspase3 Thiazolopyridine Thiazolopyridine Mitochondrion Mitochondrion Thiazolopyridine->Mitochondrion Induces stress Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Forms Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Activates Active_Caspase9->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Cleavage PARP PARP Active_Caspase3->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

Principle:

In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.[1]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit[1]

  • Thiazolopyridine-treated and control cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the thiazolopyridine compound as described for cell cycle analysis.

  • Staining: Follow the manufacturer's protocol for the Annexin V-FITC/PI kit. This typically involves washing the cells with PBS and resuspending them in a binding buffer containing Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The results will distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.[1]

Protocol: Western Blot Analysis of Apoptotic Markers

Principle:

Western blotting allows for the detection of specific proteins involved in the apoptotic cascade. Key markers include the cleavage of caspases (e.g., caspase-3, caspase-9) and their substrates, such as poly(ADP-ribose) polymerase (PARP).[21][22] An increase in the cleaved forms of these proteins is indicative of apoptosis induction.[23]

Materials:

  • Thiazolopyridine-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors[21]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[21]

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies[21]

  • Enhanced chemiluminescence (ECL) substrate[21]

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated and control cells in ice-cold RIPA buffer.[21]

    • Quantify the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.[21]

    • Separate the proteins by electrophoresis and transfer them to a membrane.[21]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.[21]

    • Incubate the membrane with the primary antibody overnight at 4°C.[21]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[21]

Expected Results for Apoptosis Induction:

  • A decrease in the full-length forms of pro-caspases and PARP.

  • An increase in the cleaved (active) forms of caspases and PARP.[22]

  • Changes in the expression levels of Bcl-2 family proteins (e.g., a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax).

Cell Migration and Invasion Assays

Metastasis is a major cause of cancer-related mortality. Therefore, it is important to assess whether thiazolopyridine derivatives can inhibit the migratory and invasive properties of cancer cells. The Transwell or Boyden chamber assay is a widely used method for this purpose.[24]

Principle of Transwell Assays:

These assays utilize a two-chamber system separated by a porous membrane.[25] For migration assays, cells are seeded in the upper chamber and migrate through the pores towards a chemoattractant in the lower chamber.[24] For invasion assays, the membrane is coated with an extracellular matrix (ECM) gel (e.g., Matrigel), and cells must degrade this barrier to migrate through.[26]

Protocol: Transwell Migration and Invasion Assay

Materials:

  • Transwell inserts (with appropriate pore size, e.g., 8 µm)[25]

  • 24-well plates

  • ECM gel (e.g., Matrigel or Geltrex) for invasion assays[24][25]

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • Thiazolopyridine compounds

  • Cotton swabs

  • Crystal violet staining solution

Procedure:

  • Insert Preparation:

    • For invasion assays, coat the upper surface of the Transwell inserts with diluted ECM gel and allow it to solidify.[24] For migration assays, no coating is needed.[24]

  • Cell Seeding:

    • Serum-starve the cells for 24 hours prior to the assay.[25]

    • Resuspend the cells in serum-free medium containing the thiazolopyridine compound at various concentrations.

    • Seed the cells into the upper chamber of the inserts.

  • Assay Setup:

    • Place the inserts into the wells of a 24-well plate containing medium with a chemoattractant in the lower chamber.[25]

    • Incubate for a suitable period (e.g., 24-48 hours) to allow for migration or invasion.

  • Quantification:

    • After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.

    • Elute the stain and measure the absorbance, or count the stained cells in several random fields under a microscope.

Data Analysis:

The results are typically expressed as the percentage of migration or invasion inhibition compared to the untreated control.

Conclusion: A Framework for Comprehensive Evaluation

The protocols outlined in this guide provide a robust and scientifically sound framework for the preclinical evaluation of thiazolopyridine derivatives as potential anticancer agents. By systematically assessing cytotoxicity, effects on the cell cycle, induction of apoptosis, and inhibition of cell migration and invasion, researchers can gain a comprehensive understanding of the therapeutic potential of these promising compounds. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is paramount for advancing novel cancer therapeutics from the laboratory to the clinic.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of 5-Chlorothiazolo[5,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazolo[5,4-b]pyridine Scaffold in Medicinal Chemistry

The thiazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, recognized for its versatile biological activities. Its structural resemblance to purine has made it a valuable template for the design of molecules that can interact with a wide range of biological targets, particularly protein kinases.[1][2] Thiazolo[5,4-b]pyridine derivatives have been investigated as potent inhibitors of various kinases, including phosphoinositide 3-kinase (PI3K) and c-KIT, making them promising candidates for the development of novel therapeutics for cancer and other diseases.[3][4]

This application note provides a detailed guide to the structure-activity relationship (SAR) studies of a specific subclass: 5-chlorothiazolo[5,4-b]pyridine analogs. The introduction of a chlorine atom at the 5-position of the pyridine ring can significantly influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby modulating its binding affinity and selectivity for target proteins. We will delve into the synthetic methodologies, key SAR insights, and detailed protocols for the biological evaluation of these compounds.

The Strategic Importance of the 5-Chloro Substituent

The rationale behind incorporating a 5-chloro substituent on the thiazolo[5,4-b]pyridine scaffold is multifaceted. From a medicinal chemistry perspective, the chloro group can:

  • Serve as a key interaction point: The electronegative chlorine atom can participate in halogen bonding or other non-covalent interactions within the target's binding site, enhancing affinity.

  • Modulate electronic properties: The electron-withdrawing nature of chlorine can influence the pKa of the heterocyclic system, affecting its ionization state and, consequently, its interaction with biological targets.

  • Control metabolic stability: The presence of a halogen can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the drug candidate.

  • Provide a synthetic handle: The chloro group can be a versatile point for further chemical modification through various cross-coupling reactions, allowing for the exploration of a wider chemical space.

Synthetic Strategies for this compound Analogs

A general and efficient synthetic route to access this compound analogs typically starts from a readily available substituted pyridine derivative. The following workflow outlines a common synthetic pathway.

G A 2,5-Dichloropyridin-3-amine B 2-Amino-5-chloropyridine-3-thiol A->B NaSH or Thiourea C 5-Chlorothiazolo[5,4-b]pyridin-2-amine B->C Cyanogen bromide or Isothiocyanate D Functionalized this compound Analogs C->D Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Analog Inhibitor->PI3K inhibits

References

Application Notes and Protocols: Leveraging 5-Chlorothiazolo[5,4-b]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused approach by screening smaller, low molecular weight compounds, or "fragments".[1][3] These fragments, despite their typically weak binding affinities (in the micromolar to millimolar range), offer a more efficient exploration of chemical space and provide higher quality starting points for optimization.[1][2][3] The success of FBDD is underscored by the number of marketed drugs that originated from this approach, including vemurafenib and sotorasib, which notably targets the once "undruggable" KRAS protein.[1][2]

At the heart of a successful FBDD campaign lies a well-designed fragment library. The inclusion of privileged scaffolds, such as the thiazolo[5,4-b]pyridine core, can significantly enhance the probability of identifying high-quality hits. This bicyclic heterocycle is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with a variety of protein targets.[4][5] The introduction of a chlorine atom at the 5-position of the thiazolo[5,4-b]pyridine scaffold offers several strategic advantages. Halogen atoms can participate in halogen bonding, a directional interaction that can enhance binding affinity and specificity.[6] Furthermore, the chlorine atom provides a reactive handle for subsequent chemical modification during the hit-to-lead optimization phase.

These application notes provide a comprehensive guide to the effective use of 5-Chlorothiazolo[5,4-b]pyridine in FBDD campaigns. We will delve into the rationale behind its selection, provide detailed protocols for biophysical screening and hit validation, and outline strategies for computational and synthetic lead optimization.

The Strategic Advantage of this compound in FBDD

The thiazolo[5,4-b]pyridine scaffold has been successfully employed in the development of inhibitors for a range of kinases, including PI3K, ITK, and VEGFR2.[4][7] Its utility stems from its rigid bicyclic structure, which presents well-defined vectors for substitution, and the presence of nitrogen and sulfur atoms that can participate in crucial hydrogen bonding and other non-covalent interactions within a protein's binding site.

Key Physicochemical Properties:

PropertyValueSource
Molecular Weight170.6 g/mol PubChem
XLogP31.9PubChem
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors2PubChem

The properties of this compound align well with the "Rule of Three," a common guideline for fragment library design, which suggests a molecular weight under 300 Da, a cLogP of less than 3, and fewer than 3 hydrogen bond donors and acceptors.

The incorporation of a chlorine atom at the 5-position offers distinct advantages:

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen and nitrogen in the protein backbone or side chains.[6] This can significantly contribute to binding affinity and specificity. The use of halogen-enriched fragment libraries has been shown to be an effective strategy for identifying novel binding interactions.[6][8]

  • Vector for Optimization: The chlorine atom serves as a versatile synthetic handle. It can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of substituents, enabling rapid exploration of the surrounding chemical space during hit-to-lead optimization.[7][9]

  • Modulation of Physicochemical Properties: The electronegativity of the chlorine atom can influence the electronic properties of the aromatic system, potentially impacting pKa and metabolic stability.

Experimental Workflow: From Fragment Screening to Hit Validation

A robust FBDD campaign requires a multi-pronged approach, employing a cascade of biophysical techniques to identify and validate true hits while eliminating false positives.[10]

Figure 1: A typical experimental workflow for an FBDD campaign.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, is a rapid and cost-effective method for primary screening of fragment libraries.[11] It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.

Principle: The binding of a fragment to a protein generally stabilizes its folded state, leading to an increase in its melting temperature. This change is monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.

Materials:

  • Purified target protein (concentration-dependent, typically 2-10 µM)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • SYPRO Orange dye (or equivalent)

  • Screening buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument

Procedure:

  • Prepare Protein-Dye Master Mix: Dilute the target protein and SYPRO Orange dye in the screening buffer. The final concentrations will need to be optimized for your specific target.

  • Fragment Dispensing: Dispense a small volume of the this compound stock solution into the wells of a 96- or 384-well PCR plate to achieve the desired final screening concentration (typically 100-500 µM). Include DMSO-only controls.

  • Add Protein-Dye Mix: Add the protein-dye master mix to each well.

  • Seal and Centrifuge: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and run a melt curve experiment, typically from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Data Analysis: Analyze the melt curves to determine the Tm for each well. A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates a potential hit. A common threshold for a hit is a ΔTm of ≥ 2°C.

Causality Behind Choices: DSF is chosen as a primary screen due to its high throughput, low protein consumption, and ability to quickly identify stabilizing fragments.

Protocol 2: Secondary Screening and Affinity Determination using Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for confirming hits from the primary screen and accurately determining their binding affinity (KD) and kinetics (kon and koff).[12]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon which the target protein is immobilized. When a fragment binds to the protein, the local refractive index changes, resulting in a measurable response.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Purified target protein

  • This compound solutions at various concentrations

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low immobilization level to minimize mass transport effects.

  • Fragment Binding Analysis: Inject a series of concentrations of this compound over the immobilized protein surface.

  • Data Collection: Record the sensorgrams, which show the binding response over time.

  • Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., steady-state affinity or kinetic analysis) to determine the dissociation constant (KD).

Trustworthiness: The use of a reference flow cell on the sensor chip, where no protein is immobilized, allows for the subtraction of bulk refractive index changes and non-specific binding, ensuring the reliability of the binding data.

Protocol 3: Orthogonal Hit Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive and robust method for validating fragment hits and providing information about the binding site.[13] Ligand-observe NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for FBDD.[13]

Principle:

  • STD NMR: The protein is selectively saturated with radiofrequency pulses. If a fragment binds to the protein, this saturation is transferred to the fragment, resulting in a decrease in the intensity of its NMR signals.

  • WaterLOGSY: This experiment detects the transfer of magnetization from bulk water to the fragment via the protein.

Procedure (General):

  • Sample Preparation: Prepare a sample containing the target protein (typically 10-50 µM) and this compound (typically 100-500 µM) in a suitable deuterated buffer.

  • Acquire Spectra: Acquire a reference 1D ¹H NMR spectrum of the fragment alone. Then, acquire STD and/or WaterLOGSY spectra of the protein-fragment mixture.

  • Data Analysis: In an STD experiment, the presence of signals in the difference spectrum (on-resonance minus off-resonance) confirms binding. In a WaterLOGSY experiment, the observation of fragment signals with the opposite phase to the bulk water signal indicates binding.

Authoritative Grounding: Protein-observed NMR experiments, such as ¹H-¹⁵N HSQC, can also be employed if an isotopically labeled protein is available. Chemical shift perturbations upon fragment binding provide direct evidence of interaction at specific residues, mapping the binding site on the protein surface.[13]

Structural Characterization and Lead Optimization

Figure 2: The iterative cycle of hit-to-lead optimization.

Protocol 4: Elucidating the Binding Mode via X-ray Crystallography

Obtaining a high-resolution co-crystal structure of the target protein in complex with this compound is a crucial step in FBDD.[14] This provides invaluable information about the binding mode, key interactions, and vectors for optimization.

Procedure:

  • Co-crystallization or Soaking: Set up crystallization trials with the purified protein in the presence of a saturating concentration of this compound. Alternatively, pre-formed apo-protein crystals can be soaked in a solution containing the fragment.

  • Crystal Harvesting and Data Collection: Harvest suitable crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Solve the crystal structure using molecular replacement and refine the model to obtain an accurate representation of the protein-fragment complex.

  • Analysis: Analyze the electron density maps to confirm the binding of the fragment and identify key interactions, such as hydrogen bonds and halogen bonds.

Expertise & Experience: The choice between co-crystallization and soaking depends on the specific protein and fragment. Soaking is often faster but may not always be successful if the crystal packing prevents fragment access to the binding site.[15]

Computational Approaches to Guide Optimization

Computational chemistry plays a vital role in modern FBDD, from library design to hit-to-lead optimization.[16][17][18]

  • Virtual Screening: Once a binding pocket is identified, computational methods can be used to screen virtual libraries of fragments to identify those with complementary shapes and chemical features.

  • Fragment Elaboration: The co-crystal structure provides a blueprint for in silico fragment growing or linking.[19]

    • Fragment Growing: New functional groups are added to the core fragment to explore and exploit interactions with nearby sub-pockets.

    • Fragment Linking: If two or more fragments are found to bind in adjacent sites, they can be computationally linked to create a larger, higher-affinity molecule.

  • In Silico ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of newly designed compounds, helping to prioritize the most promising candidates for synthesis.

Synthetic Strategies for Hit-to-Lead Optimization

The 5-chloro substituent on the thiazolo[5,4-b]pyridine scaffold is a key feature for synthetic elaboration. A common and powerful method for introducing diversity at this position is the Suzuki cross-coupling reaction.[7][9]

Example Synthetic Protocol: Suzuki Coupling

  • Reaction Setup: In a reaction vessel, combine this compound, a suitable boronic acid or boronate ester, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃) in an appropriate solvent (e.g., dioxane/water).

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: After cooling, perform an aqueous workup to remove inorganic salts. Purify the crude product by column chromatography to yield the desired coupled product.

This synthetic route allows for the rapid generation of a library of analogues with diverse substituents at the 5-position, enabling a thorough exploration of the structure-activity relationship (SAR).[7]

Conclusion

This compound represents a valuable and strategically designed fragment for FBDD campaigns. Its privileged thiazolo[5,4-b]pyridine core provides a solid foundation for binding to a variety of protein targets, while the 5-chloro substituent offers the dual advantages of participating in halogen bonding and serving as a versatile handle for synthetic optimization. By employing a systematic and multi-faceted approach that integrates biophysical screening, structural biology, computational chemistry, and synthetic chemistry, researchers can effectively leverage the potential of this fragment to discover and develop novel, high-quality lead compounds. The protocols and strategies outlined in these application notes provide a robust framework for successfully incorporating this compound into your drug discovery programs.

References

Application Note: A Robust and Scalable Synthesis of 5-Chlorothiazolo[5,4-b]pyridine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics and functional materials.[1][2] Its structural resemblance to purine enables it to interact with a wide array of biological targets, leading to compounds with demonstrated activities as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[3][4] Specifically, the 5-Chlorothiazolo[5,4-b]pyridine derivative serves as a crucial intermediate, where the chlorine atom at the 5-position provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.[5]

This application note provides a comprehensive, field-tested protocol for the multi-gram scale synthesis of this compound. The procedure is designed for scalability, emphasizing safety, operational simplicity, and high yield. We will elaborate on the causal factors behind key procedural choices, offering insights that bridge theoretical chemistry with practical, large-scale implementation for researchers in the pharmaceutical and chemical industries.

Synthetic Strategy and Mechanistic Rationale

For a scalable and efficient synthesis, a one-pot approach starting from commercially available or readily accessible precursors is highly desirable. We have selected a robust pathway involving the reaction of 2,5-dichloro-3-nitropyridine with thioformamide . This method is advantageous as it constructs the thiazole ring in a single, high-yielding step.[6][7]

The reaction proceeds through two key mechanistic stages:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the pyridine ring, making the chlorine atom at the 2-position susceptible to nucleophilic attack. The thioformamide, acting as a sulfur nucleophile, displaces the chloride to form an intermediate N-(5-chloro-3-nitropyridin-2-yl)methanethioamide.

  • Reductive Cyclization: The nitro group is subsequently reduced in situ (often facilitated by the thioamide or its decomposition products under thermal conditions), and the resulting amino group undergoes intramolecular condensation with the thioamide moiety to form the fused thiazole ring, yielding the final product.

This one-pot convergence minimizes unit operations, reduces waste, and avoids the isolation of potentially unstable intermediates, all of which are critical considerations for scaling up chemical syntheses.

dot

Caption: Overall reaction scheme for the one-pot synthesis.

Health and Safety Considerations

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Substance CAS No. Hazards Recommended PPE & Precautions
2,5-Dichloro-3-nitropyridine 22459-58-9Toxic if swallowed, skin/eye irritant.Chemical-resistant gloves, safety goggles, lab coat. Avoid inhalation of dust.
Thioformamide 115-08-2Harmful if swallowed, potential mutagen.Chemical-resistant gloves, safety goggles, lab coat. Handle in a well-ventilated area.
Sulfolane 126-33-0May cause eye and skin irritation.Chemical-resistant gloves, safety goggles, lab coat.
Thionyl Chloride (SOCl₂) (For glassware drying) 7719-09-7Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic gases (SO₂, HCl).[8][9]Full face shield, acid-resistant gloves (neoprene/PVC), chemical-resistant suit. Handle in a dry, inert atmosphere.[8][10] An emergency shower and eyewash must be accessible.[11]
Sodium Hydroxide (NaOH) 1310-73-2Corrosive, causes severe skin burns and eye damage.Chemical-resistant gloves, safety goggles, face shield.

Off-Gas Management: The reaction may release volatile sulfur compounds and HCl. The reactor's exhaust must be connected to a scrubber system containing a bleach or sodium hydroxide solution to neutralize acidic and odorous gases.

Experimental Protocol: Scale-Up Synthesis (100 g Scale)

This protocol is optimized for a 100-gram theoretical yield of the final product. Adjustments may be necessary for different scales.

Materials and Reagents
Reagent Molar Mass ( g/mol ) Equivalents Amount Required Purity
2,5-Dichloro-3-nitropyridine192.991.0114.2 g>98%
Thioformamide61.101.554.2 g>97%
Sulfolane120.17-500 mLAnhydrous
Toluene92.14-1.5 LReagent Grade
Saturated Sodium Bicarbonate (NaHCO₃)--1.0 LAqueous
Brine (Saturated NaCl)--500 mLAqueous
Anhydrous Magnesium Sulfate (MgSO₄)120.37-50 gGranular
Activated Charcoal12.01-10 gDecolorizing
Isopropanol60.10-~400 mLReagent Grade
Equipment
  • 2 L three-neck, round-bottom, jacketed glass reactor

  • Overhead mechanical stirrer with a PTFE paddle

  • Temperature probe and controller connected to a heating/cooling circulator

  • Reflux condenser

  • Nitrogen inlet adapter

  • Gas outlet connected to a caustic scrubber

  • Addition funnel (for potential solvent addition)

  • Large separatory funnel (2 L)

  • Buchner funnel and vacuum flask (2 L)

  • Rotary evaporator

Detailed Step-by-Step Procedure

A. Reactor Setup and Inerting:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at 120 °C overnight or rinsed with a solution of thionyl chloride in dichloromethane followed by a nitrogen purge to remove all moisture. Thionyl chloride reacts violently with water and must be handled with extreme care.[12]

  • Assembly: Assemble the reactor, overhead stirrer, temperature probe, and condenser.

  • Inert Atmosphere: Purge the entire system with dry nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

B. Reaction Execution:

  • Charging Reagents: To the inerted reactor, add 2,5-dichloro-3-nitropyridine (114.2 g) followed by anhydrous sulfolane (500 mL).

  • Initial Stirring: Begin stirring the mixture to form a suspension.

  • Thioformamide Addition: Carefully add the thioformamide (54.2 g) to the reactor. Rationale: Adding the thioformamide at room temperature before heating allows for better mixing and avoids a sudden, uncontrolled reaction upon heating.

  • Heating and Monitoring:

    • Heat the reaction mixture to 100-110 °C using the oil bath or circulator. The mixture will darken significantly.

    • Maintain the temperature in this range and stir vigorously for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. (TLC System: 30% Ethyl Acetate in Hexanes; Rf of product ≈ 0.4). The reaction is complete when the starting nitropyridine spot has been consumed.

C. Work-up and Product Isolation:

  • Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to approximately 50-60 °C.

  • Dilution: Slowly add toluene (1 L) to the reaction mixture. Rationale: Toluene is used as an extraction solvent. Adding it while the mixture is still warm helps prevent the sulfolane from becoming too viscous and ensures efficient transfer and mixing.

  • Transfer and Washing:

    • Transfer the entire mixture to a 2 L separatory funnel.

    • Wash the solution sequentially with:

      • Saturated sodium bicarbonate solution (2 x 500 mL) to neutralize any acidic byproducts.

      • Brine (1 x 500 mL) to break any emulsions and remove bulk water.

    • Causality: The basic wash is crucial for removing acidic impurities. The brine wash improves the phase separation, which is critical for a clean extraction at scale.

  • Drying and Filtration:

    • Separate the organic (toluene) layer and dry it over anhydrous magnesium sulfate (~50 g).

    • Stir for 20 minutes, then filter off the drying agent. Rinse the filter cake with a small amount of fresh toluene (~100 mL).

D. Purification:

  • Solvent Removal: Concentrate the filtered organic layer under reduced pressure using a rotary evaporator to obtain a dark solid crude product.

  • Recrystallization (Preferred for Scale-Up):

    • Transfer the crude solid to a suitable flask.

    • Add a minimal amount of hot isopropanol (~300-400 mL) to dissolve the solid completely.

    • Add activated charcoal (10 g), and gently reflux for 15 minutes to decolorize the solution. Rationale: Charcoal adsorbs high molecular weight colored impurities, significantly improving the final product's appearance.

    • Perform a hot filtration through a pad of celite to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Final Isolation:

    • Collect the pale yellow to off-white crystalline product by vacuum filtration.

    • Wash the filter cake with a small amount of cold isopropanol.

    • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield: 80-90 g (80-90% yield). Purity: >99% by HPLC.

Workflow Visualization

dot dot digraph "Scale-Up_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes N1 [label="Setup & Inert Reactor\n(2L Jacketed Glassware, N2 Purge)"]; N2 [label="Charge Reagents\n1. 2,5-Dichloro-3-nitropyridine\n2. Sulfolane\n3. Thioformamide"]; N3 [label="Reaction\nHeat to 100-110 °C\nMonitor by TLC/HPLC (2-4h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N4 [label="Cool & Dilute\nCool to ~60 °C\nAdd Toluene"]; N5 [label="Aqueous Work-up\n1. Wash with NaHCO3 (aq)\n2. Wash with Brine"]; N6 [label="Dry & Filter\nDry organic layer (MgSO4)\nFilter drying agent"]; N7 [label="Concentrate\nRemove Toluene via Rotovap"]; N8 [label="Purification\nRecrystallize from Isopropanol\n(with charcoal treatment)", fillcolor="#34A853", fontcolor="#FFFFFF"]; N9 [label="Isolate & Dry\nVacuum Filtration\nVacuum Oven Drying"]; N10 [label="Final Product\nthis compound\n(>99% Purity)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges N1 -> N2; N2 -> N3; N3 -> N4; N4 -> N5; N5 -> N6; N6 -> N7; N7 -> N8; N8 -> N9; N9 -> N10; }

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chlorothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 5-Chlorothiazolo[5,4-b]pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in the synthesis of this important heterocyclic scaffold. Thiazolopyridine derivatives are prevalent in medicinal chemistry, serving as core structures in a range of therapeutic agents.[1][2] However, their synthesis can be non-trivial. This guide provides in-depth troubleshooting, detailed protocols, and data-driven insights to help you navigate the common pitfalls and optimize your synthetic route.

The Synthetic Challenge: Why Low Yields?

The synthesis of this compound typically involves a multi-step sequence. Low yields can arise from incomplete reactions, side-product formation, or degradation at various stages. The key steps often include the formation of a substituted pyridine precursor, cyclization to form the thiazole ring, and a final chlorination step. Each of these stages presents unique challenges that can impact the overall efficiency of the synthesis.

Core Synthetic Pathway & Potential Pitfalls

A common route to the thiazolo[5,4-b]pyridine core begins with a substituted pyridine, such as 3-amino-2-chloropyridine, which undergoes cyclization with a thiocyanate source to form the 2-aminothiazolo[5,4-b]pyridine intermediate. This intermediate is then converted to the 5-chloro derivative.

Synthetic_Pathway A 3-Amino-2-chloropyridine B 2-Aminothiazolo[5,4-b]pyridine A->B KSCN or Thiourea C Diazonium Salt Intermediate B->C NaNO2, HCl P1 Pitfall 1: Inefficient Cyclization B->P1 D This compound C->D Sandmeyer Reaction (CuCl) P2 Pitfall 2: Diazonium Instability C->P2 P3 Pitfall 3: Side Reactions (e.g., hydroxylation) C->P3

Caption: General synthetic route and common failure points.

Troubleshooting Hub & FAQs

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My initial cyclization to form the 2-aminothiazolo[5,4-b]pyridine scaffold is giving a very low yield. What are the likely causes and how can I fix it?

Answer: Low yield in this step is a frequent issue and can often be traced back to several factors:

  • Purity of Starting Materials: The quality of the initial 3-amino-2-chloropyridine is critical. Impurities can interfere with the reaction. It is advisable to purify the starting material by recrystallization or column chromatography if its purity is questionable.

  • Reaction Conditions: The reaction of 3-amino-2-chloropyridine with potassium thiocyanate requires carefully controlled conditions to form the aminothiazole.[3]

    • Solvent: Acetic acid is a commonly used solvent for this transformation. Ensure it is anhydrous, as water can promote side reactions.

    • Temperature: The reaction often requires heating. A temperature that is too low will result in a slow or incomplete reaction, while a temperature that is too high can lead to decomposition. An optimal temperature range should be determined empirically, often starting around 80-100 °C.

  • Alternative Reagents: If potassium thiocyanate is proving ineffective, consider using thiourea followed by an oxidative cyclization. This alternative pathway can sometimes provide better yields depending on the specific substrate.

Q2: I am struggling with the Sandmeyer reaction to introduce the chlorine atom. My yields are poor and I see a lot of byproduct formation. What can I do?

Answer: The Sandmeyer reaction, which converts the amino group to a chloro group via a diazonium salt, is a powerful but sensitive transformation.[4][5] Success hinges on precise control of the reaction conditions.

  • Diazonium Salt Formation:

    • Temperature Control: This is the most critical parameter. The diazotization must be carried out at a low temperature, typically 0-5 °C, to prevent the highly unstable diazonium salt from decomposing.[6] Use an ice-salt bath to maintain this temperature range.

    • Acid Concentration: The reaction is typically run in a strong acid like HCl. Ensure the concentration is sufficient to fully protonate the sodium nitrite and maintain an acidic environment.

  • Copper(I) Chloride Catalyst:

    • Quality and Amount: Use a high-quality, freshly prepared or commercially sourced CuCl. The reaction is catalytic, but a sufficient amount is needed to ensure a reasonable reaction rate.

    • Mechanism: The Cu(I) catalyst facilitates a single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas. This radical then abstracts a chlorine atom from a copper(II) species, regenerating the Cu(I) catalyst.[4] Byproducts often arise from competing reactions of the aryl radical.

  • Common Side Products: A common byproduct is the corresponding phenol (5-hydroxythiazolo[5,4-b]pyridine), which forms if the diazonium salt reacts with water. Minimizing the amount of water and maintaining a low temperature can suppress this side reaction.

Troubleshooting_Sandmeyer Start Low Yield in Sandmeyer Reaction Q1 Is the reaction temperature strictly maintained at 0-5°C? Start->Q1 Sol1 Implement rigorous temperature control with an ice-salt bath. This minimizes diazonium decomposition. Q1->Sol1 No Q2 Is the CuCl catalyst fresh and active? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Use freshly prepared CuCl or a new bottle from a reliable supplier. Old catalyst may be oxidized and inactive. Q2->Sol2 No Q3 Is a significant amount of phenol byproduct observed? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Ensure anhydrous conditions where possible. Add the diazonium salt solution slowly to the CuCl solution to minimize its reaction with water. Q3->Sol3 Yes End Yield Improved Q3->End No A3_Yes Yes A3_No No Sol3->End

Caption: Decision tree for troubleshooting the Sandmeyer reaction.

Q3: Are there any modern or alternative methods to synthesize the thiazolo[5,4-b]pyridine core that might offer better yields?

Answer: Yes, the field of synthetic chemistry is continually evolving. Some newer methods have been developed that may provide advantages over traditional routes.

  • One-Pot Syntheses: Several research groups have developed one-pot procedures that combine multiple steps, which can improve overall efficiency and yield by minimizing the isolation of intermediates. For instance, a one-step synthesis from a chloronitropyridine and a thioamide or thiourea has been reported.[7][8]

  • Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates and improve yields by providing rapid and uniform heating. This has been successfully applied to the synthesis of thiazolopyridine derivatives.[8]

  • Laser Synthesis: An innovative solvent-free method using a Nd-YAG laser has been described for accessing phenylthiazolo[5,4-b]pyridines, reporting good yields and significantly reduced reaction times.[9]

Data-Driven Optimization

The choice of reaction conditions can dramatically influence the yield. The following table summarizes reported yields for different synthetic approaches to the thiazolo[5,4-b]pyridine scaffold, providing a basis for comparison.

Starting Material(s)Key Reagent(s)ConditionsProductReported Yield (%)Reference
3-Amino-5-bromo-2-chloropyridineKSCNAcetic Acid, Reflux2-Amino-6-bromothiazolo[5,4-b]pyridine75%[3]
3-Amino-2-chloropyridinePhenyl isothiocyanateNd-YAG Laser (355 nm)N-phenylthiazolo[5,4-b]pyridin-2-amineModerate to Excellent[9]
2-Chloro-3,5-dinitropyridineThioamides or ThioureasDMF, rt to 80 °C2-Substituted-6-nitrothiazolo[5,4-b]pyridinesModerate[7]

Experimental Protocols

Here are detailed protocols for key steps in the synthesis.

Protocol 1: Synthesis of 2-Amino-6-bromothiazolo[5,4-b]pyridine[3]
  • Reagents & Setup:

    • 3-Amino-5-bromo-2-chloropyridine (1.0 eq)

    • Potassium thiocyanate (KSCN) (1.5 eq)

    • Glacial Acetic Acid

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve 3-amino-5-bromo-2-chloropyridine in glacial acetic acid in the round-bottom flask.

    • Add potassium thiocyanate to the solution.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

    • The crude product can be purified by recrystallization from ethanol to yield the desired 2-amino-6-bromothiazolo[5,4-b]pyridine.

Protocol 2: Sandmeyer Chlorination of an Aminothiazolopyridine
  • Reagents & Setup:

    • 2-Aminothiazolo[5,4-b]pyridine derivative (1.0 eq)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂) (1.1 eq)

    • Copper(I) Chloride (CuCl) (catalytic amount)

    • Ice-salt bath, two beakers, magnetic stirrer.

  • Procedure:

    • Diazotization:

      • In a beaker, dissolve the aminothiazolopyridine in concentrated HCl. Cool the solution to 0-5 °C using an ice-salt bath.

      • In a separate beaker, dissolve sodium nitrite in a minimal amount of cold water.

      • Slowly add the sodium nitrite solution dropwise to the stirred aminothiazolopyridine solution, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature.

    • Sandmeyer Reaction:

      • In a larger beaker, dissolve CuCl in concentrated HCl and cool to 0 °C.

      • Slowly and carefully add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring. Effervescence (N₂ gas evolution) should be observed.

      • Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

    • Workup:

      • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

      • Wash the combined organic layers with water and brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to obtain this compound.

References

Technical Support Center: Purification of Chlorinated Thiazolopyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chlorinated thiazolopyridine compounds. This guide is designed to provide expert insights and practical solutions to the unique purification challenges presented by this important class of molecules. Thiazolopyridine derivatives are prevalent in pharmaceuticals due to their diverse biological activities, but the introduction of chlorine atoms, while often enhancing efficacy, adds complexity to their purification.[1][2][3]

This document moves beyond standard protocols to address the specific, nuanced issues you may encounter in the lab. We will explore the "why" behind purification strategies, empowering you to make informed decisions and troubleshoot effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My final compound is a persistent yellow or off-white solid, even after flash chromatography. TLC shows a single spot. What's causing this, and how can I fix it?

Answer:

This is a frequent issue, often pointing to impurities that are not easily resolved by standard silica gel chromatography.

  • Causality: The color likely originates from trace amounts of highly chromophoric impurities or residual metals from synthesis (e.g., palladium from coupling reactions). These can be present in such small quantities that they are not visible on a TLC plate but are enough to discolor the bulk material.[4] Some compounds are also inherently sensitive to oxygen and can form colored oxides.[4]

  • Troubleshooting Protocol:

    • Metal Scavenging: Before concentrating post-reaction, stir the solution with a metal scavenger (e.g., silica-based thiol or amine scavengers) for a few hours to sequester residual palladium or other catalysts.

    • Activated Carbon Treatment: Dissolve the discolored solid in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated carbon (approx. 1-2% w/w), stir for 15-30 minutes at room temperature, and then filter the mixture through a plug of Celite®. This is highly effective for removing colored organic impurities.[4]

    • Recrystallization: This is one of the most powerful purification techniques for solids.[5] The key is selecting an appropriate solvent system.

      • Single Solvent: Find a solvent that dissolves the compound when hot but not at room temperature.

      • Mixed Solvent System: If a single solvent isn't effective, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (an anti-solvent in which it is insoluble) until turbidity persists.[5] Heating to redissolve and then slow cooling can yield highly pure crystals.

Question 2: I'm seeing significant streaking on my TLC plate and losing my compound during column chromatography. I suspect it's degrading on the silica gel. What should I do?

Answer:

The acidic nature of standard silica gel can degrade sensitive molecules, particularly those with basic nitrogen atoms common in thiazolopyridines.

  • Causality: The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze decomposition or bind strongly to basic compounds, leading to irreversible adsorption or streaking.[6]

  • Troubleshooting Workflow:

    G start Compound appears unstable on silica TLC deactivate_silica Option 1: Deactivate Silica Gel (Wash with Et3N-doped solvent) start->deactivate_silica Easy Separation alt_stationary_phase Option 2: Alternative Stationary Phases start->alt_stationary_phase Challenging Separation alt_technique Option 3: Alternative Techniques start->alt_technique High Polarity / Instability alumina Use Alumina (Basic or Neutral) alt_stationary_phase->alumina florisil Use Florisil® alt_stationary_phase->florisil rpc Reverse-Phase Chromatography (C18) alt_technique->rpc sfc Supercritical Fluid Chromatography (SFC) alt_technique->sfc

    Caption: Decision tree for handling silica-sensitive compounds.

  • Detailed Protocols:

    • Deactivating Silica Gel: Prepare your slurry and elution solvent containing a small amount of a volatile base, such as 0.1-1% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites on the silica surface, preventing degradation and improving peak shape.[6]

    • Switching Stationary Phase:

      • Alumina: Available in neutral, basic, or acidic grades. For basic thiazolopyridines, neutral or basic alumina is an excellent alternative to silica.

      • Reverse-Phase (C18) Silica: If your compound has sufficient hydrophobicity, reverse-phase chromatography using water/acetonitrile or water/methanol mobile phases can be very effective. This avoids the acidic nature of bare silica.

    • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that uses supercritical CO₂ as the main mobile phase. It is often faster, uses less organic solvent, and can provide unique selectivity compared to HPLC, especially for heterocyclic compounds.[7][8]

Question 3: I am struggling to separate my chlorinated thiazolopyridine from a very similar impurity (e.g., a regioisomer or a de-chlorinated analog). What advanced strategies can I use?

Answer:

When impurities have very similar polarities to the target compound, a single purification method is often insufficient. The solution is to use an orthogonal strategy, which employs different separation mechanisms.[9]

  • Causality: Structurally similar impurities have nearly identical interactions with a single stationary phase, causing them to co-elute. An orthogonal method introduces a new type of interaction (e.g., ionic instead of polarity-based), allowing for separation.[10][11]

  • Orthogonal Purification Workflow:

    G crude Crude Product (>90% purity) step1 Step 1: Crystallization / Precipitation (Removes gross impurities) crude->step1 step2 Step 2: Primary Chromatography (e.g., Normal Phase Silica Gel) step1->step2 step3 Step 3: Orthogonal Chromatography (e.g., Reverse Phase HPLC or SFC) step2->step3 final High-Purity API (>99.5%) step3->final

    Caption: General orthogonal purification workflow for APIs.

  • Recommended Orthogonal Combinations:

    • Normal-Phase Flash Chromatography followed by Reverse-Phase HPLC: This is a classic and highly effective combination. The first step removes the bulk of impurities based on polarity, while the second step separates remaining impurities based on hydrophobicity.

    • Ion-Exchange Chromatography (IEX) followed by Reverse-Phase Chromatography (RPC): If your compound or impurity has an ionizable group, IEX can be a very powerful capture step before a final RPC polishing step. This is a common strategy for API purification.[9]

    • Supercritical Fluid Chromatography (SFC): SFC often provides a different selectivity profile ("orthogonal selectivity") compared to both normal and reverse-phase LC.[7] A 2-ethylpyridine column in SFC is particularly effective for separating basic compounds.[8][12]

Frequently Asked Questions (FAQs)

Q: What are the best analytical techniques for assessing the purity of my final chlorinated thiazolopyridine compound?

A: Relying on a single technique is insufficient. A combination of methods is required by regulatory agencies and for scientific rigor.[13]

  • HPLC-UV/DAD: The workhorse for quantitative purity assessment. An HPLC purity of >98% is often a minimum requirement.

  • LC-MS: Essential for identifying impurities by their mass-to-charge ratio. This helps you understand what you need to remove.[14]

  • ¹H and ¹³C NMR: Confirms the structure of your main compound and can reveal the presence of impurities if they are at levels of ~1% or higher.

  • Elemental Analysis (CHN): Provides confirmation of the elemental composition and is a classic indicator of purity.

  • Raman Spectroscopy: Can be a rapid and non-destructive method for online monitoring, including quantifying the degree of chlorination in some cases.[15]

Q: My chlorinated thiazolopyridine is chiral. What are the key considerations for separating the enantiomers?

A: Enantiomeric separation is critical as different enantiomers can have vastly different biological activities and toxicities.[16]

  • Direct vs. Indirect Methods: The most common approach is direct separation using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[17][18] Indirect methods, which involve derivatizing the enantiomers with a chiral agent to form diastereomers, are less common but can be an option.[16]

  • Choosing a Chiral Stationary Phase (CSP): There is a wide variety of CSPs available. Polysaccharide-based (e.g., derivatized amylose or cellulose) and macrocyclic glycopeptide selectors are often very effective for heterocyclic compounds.[17] Method screening across several different columns and mobile phase systems (normal phase, reverse phase, polar organic) is typically required to find the optimal separation conditions.

  • Supercritical Fluid Chromatography (SFC): Chiral SFC is often faster and more efficient than chiral HPLC, making it a preferred method for both analytical and preparative-scale enantiomer separations.[19]

Q: Can I use chlorinated solvents like dichloromethane (DCM) during the purification of these compounds?

A: Caution is advised. While DCM is a common solvent, there is a potential for reactivity.

  • Potential for Byproduct Formation: Under certain conditions (e.g., presence of Lewis acids, high temperatures, or prolonged reaction times), the chlorine atoms on your thiazolopyridine could potentially exchange or react further. More significantly, residual reagents in your mixture could react with the chlorinated solvent itself.[20][21]

  • Best Practices: Use DCM for chromatography when necessary due to its excellent solubilizing properties, but always ensure it is freshly distilled or from a new, sealed bottle. Minimize exposure to heat and light. For final API steps where stability is paramount, consider replacing DCM with less reactive solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or 2-methyltetrahydrofuran (2-MeTHF) if solubility permits.

Data Summary Table

Table 1: Comparison of Primary Chromatographic Techniques for Chlorinated Thiazolopyridines

TechniqueStationary PhaseMobile PhaseBest For...Key Considerations
Normal Phase (NP) Silica Gel, AluminaHexanes/Ethyl Acetate, DCM/MethanolInitial bulk purification, separating non-polar to moderately polar compounds.Potential for compound degradation on acidic silica.[6] Use deactivated silica for sensitive compounds.
Reverse Phase (RP) C18, C8, PhenylWater/Acetonitrile, Water/MethanolPurifying polar compounds, orthogonal cleanup after NP, final API polishing.Compound must be soluble in the mobile phase. High water content can be difficult to remove.
Supercritical Fluid (SFC) Various (e.g., 2-EP, Diol, Silica)Supercritical CO₂ with co-solvent (e.g., Methanol)Chiral separations, separating polar and basic compounds, high-throughput purification.[8][19]Requires specialized equipment. Additives (e.g., acids, bases) are often needed to improve peak shape.[7][12]
Ion Exchange (IEX) Anion or Cation Exchange ResinAqueous buffersCapturing and purifying compounds with acidic or basic functional groups.A powerful first step in an orthogonal strategy.[9] pH and ionic strength are critical parameters.

References

identifying and minimizing side products in thiazolopyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Minimizing Side Products

Welcome to the technical support center for thiazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reactions, improve yields, and ensure the purity of your target compounds.

Thiazolopyridine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] However, their synthesis is often plagued by the formation of side products, including regioisomers, dimers, and over-oxidized species, which can complicate purification and compromise final yields. This guide provides a structured, question-and-answer approach to understand the root causes of these issues and implement effective solutions.

Part 1: Frequently Asked Questions (FAQs) on Common Side Products

This section addresses the most common impurities and side products encountered during thiazolopyridine synthesis.

Q1: What are the most prevalent types of side products in thiazolopyridine reactions?

A1: The primary side products typically fall into three categories:

  • Regioisomers: These are constitutional isomers that arise when cyclization can occur at different positions. This is particularly common in multicomponent reactions like the Hantzsch synthesis, where unsymmetrical reagents are used.[4]

  • Over-Oxidized Products: In reactions aiming for partially saturated rings like thiazolines, over-oxidation to the fully aromatic thiazole is a frequent issue, especially when using strong oxidizing agents or prolonged reaction times.[5]

  • Dimers and Oligomers: Self-condensation of reactive intermediates or starting materials can lead to the formation of higher molecular weight byproducts, which can be difficult to separate from the desired product.[6][7]

  • Homocoupling Products: In cross-coupling reactions like the Ullmann condensation, the coupling of two identical aryl halide molecules (homocoupling) is a classic side reaction that competes with the desired C-N or C-O bond formation.[8][9]

Q2: My Hantzsch-type synthesis is producing a mixture of regioisomers. Why is this happening and how can I control it?

A2: The Hantzsch thiazole synthesis and its variants are powerful methods for constructing the thiazole ring. When reacting an α-haloketone with an N-monosubstituted thiourea, cyclization can proceed through two different pathways, leading to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[4] The regiochemical outcome is highly sensitive to the reaction conditions, particularly the pH. In neutral solvents, the reaction typically yields the 2-amino-thiazole isomer exclusively. However, under acidic conditions, a mixture of both isomers is often formed.[4] The acidity of the medium influences which nitrogen atom of the thiourea acts as the primary nucleophile in the intramolecular cyclization step.

Q3: I am observing significant amounts of a high-molecular-weight byproduct that I suspect is a dimer. What reaction parameters should I investigate?

A3: Dimer formation typically occurs when a reactive intermediate can react with itself or a starting material. This follows second-order kinetics, meaning its formation is highly dependent on concentration.[6] Key parameters to investigate are:

  • Concentration: Running the reaction at a lower concentration can disfavor the bimolecular reaction that leads to dimerization.

  • Temperature: Higher temperatures can sometimes promote unwanted side reactions. Lowering the temperature may increase selectivity for the desired intramolecular cyclization.

  • Rate of Addition: If one reagent is particularly reactive, adding it slowly (slow-drip addition) to the reaction mixture can keep its instantaneous concentration low, thereby minimizing self-condensation or dimerization.

Q4: My goal is a thiazolopyridine with a di- or tetrahydro- ring, but I keep isolating the fully aromatized analog. How do I prevent this over-oxidation?

A4: This is a common challenge when the desired product is a thiazoline or thiazolidine fused to a pyridine ring. These intermediates can be susceptible to oxidation, especially if the reaction conditions are too harsh or if an oxidant is used.[5]

  • Choice of Oxidant: If your synthesis involves an oxidation step (e.g., oxidizing a thiazolidine to a thiazoline), the choice of reagent is critical. Strong oxidants like manganese dioxide (MnO₂) are often used to synthesize thiazoles directly. Opt for milder, more selective oxidants to stop at the thiazoline stage.[5]

  • Atmosphere: If no oxidant is being used, atmospheric oxygen can sometimes be sufficient to cause aromatization, especially at elevated temperatures or in the presence of metal catalysts. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent this.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times or excessive heat can promote the final, thermodynamically favorable aromatization step.

Part 2: Troubleshooting Guide for Minimizing Side Products

This section provides actionable strategies and experimental protocols to address the issues discussed above.

Issue 1: Poor Regioselectivity in Hantzsch-Type Reactions

Root Cause: Competing nucleophilic attack from the two different nitrogen atoms of an unsymmetrical thioamide or thiourea derivative, often influenced by reaction pH.[4]

Troubleshooting Workflow:

start Poor Regioselectivity (Mixture of Isomers) step1 Analyze Reaction pH start->step1 step2 Modify Solvent System step1->step2 If acidic, try neutral or basic conditions step3 Adjust Temperature step2->step3 Explore protic vs. aprotic solvents step4 Screen Reagents step3->step4 Attempt lower reaction temperature to favor kinetic product end_success Improved Regioselectivity step4->end_success Use sterically hindered reagents to direct cyclization

Caption: Workflow for troubleshooting poor regioselectivity.

Corrective Actions:

  • Control pH:

    • Neutral Conditions: For the synthesis of 2-aminothiazole derivatives, performing the reaction in a neutral solvent like ethanol or methanol without added acid is often the most effective strategy.[10][11]

    • Basic Work-up: The thiazole product is often precipitated by pouring the reaction mixture into a basic solution, such as aqueous sodium carbonate, to neutralize any acid formed and facilitate isolation.[10]

  • Optimize Temperature: Excessive heat can lead to decomposition and byproduct formation. Start with gentle heating (40-60 °C) and monitor the reaction by TLC. If the reaction is sluggish, gradually increase the temperature.[10]

  • Solvent Selection: Alcohols like ethanol and methanol are standard choices. For less reactive substrates, consider higher-boiling polar aprotic solvents like DMF, but be mindful that this can also promote side reactions.

Issue 2: Side Products in Ullmann Condensation

Root Cause: Traditional Ullmann reactions often require harsh conditions (high temperature, stoichiometric copper), leading to side products like homocoupled biaryls and diaryl ethers.[12][13]

Corrective Actions:

  • Use a Modern Catalytic System: Switch from copper powder to a soluble copper(I) salt (e.g., CuI, CuBr) in combination with a ligand. Ligands like phenanthroline, diamines, or acetylacetonates stabilize the copper catalyst, enabling the reaction to proceed at lower temperatures and with lower catalyst loading, significantly reducing side products.[8][12]

  • Optimize Base and Solvent: The choice of base and solvent is critical. A strong base is required, but it must be compatible with the substrates. High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are common, but their purity is essential to avoid introducing nucleophilic impurities.[12]

  • Control Temperature: Even with modern catalysts, temperature is a key parameter. Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the competing homocoupling pathway.

Table 1: Troubleshooting Summary

Issue ObservedPotential CauseRecommended Solution(s)Key References
Mixture of Isomers Reaction run under acidic conditionsRun the reaction in a neutral solvent (e.g., ethanol); control temperature carefully.[4]
Low Yield Incomplete reaction or decompositionMonitor by TLC; try gentle heating (40-60 °C); consider a catalyst for multi-component reactions.[10]
Over-oxidation to Thiazole Oxidant is too strong; prolonged heatingUse a milder oxidant; run under an inert atmosphere; reduce reaction time/temperature.[5]
Ullmann Homocoupling High reaction temperature; inactive catalystUse a Cu(I)/ligand catalytic system; lower the reaction temperature.[12][13]
Dimer/Polymer Formation Reaction concentration is too highDecrease the overall molar concentration; use slow addition for one reagent.[6]
Part 3: Analytical & Purification Protocols

Accurate identification and separation of side products are crucial for process optimization.

Protocol 3.1: Differentiating Thiazolopyridine Isomers by NMR

Nuclear Magnetic Resonance (NMR) is the most definitive technique for structural elucidation of isomers.[14]

Objective: To distinguish between constitutional isomers based on proton and carbon chemical environments.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified product (or mixture) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Analysis: Pay close attention to the aromatic region. The chemical shifts (δ) and coupling constants (J) of the protons on the pyridine and thiazole rings are highly sensitive to the substitution pattern. Protons adjacent to the nitrogen or sulfur atoms will have characteristic shifts.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Analysis: The chemical shifts of the carbon atoms, particularly the carbons at the fusion of the two rings and those bearing substituents, provide unambiguous evidence of the isomeric structure.[15]

  • 2D NMR (if necessary): If the 1D spectra are ambiguous, acquire 2D NMR spectra:

    • COSY: Identifies proton-proton coupling networks.

    • HSQC: Correlates protons directly to the carbons they are attached to.

    • HMBC: Shows long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular skeleton and confirming connectivity.

Protocol 3.2: Purity Assessment and Impurity Identification by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for determining product purity and identifying the molecular weights of byproducts.[14]

Objective: To separate the desired product from impurities and confirm their molecular weights.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the crude reaction mixture (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatographic Separation (HPLC):

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is typically effective for separating compounds of varying polarity.

    • Detection: Use a UV detector set to a wavelength where the compounds of interest absorb (e.g., 254 nm).

  • Mass Spectrometry Detection (MS):

    • The eluent from the HPLC is directed into the mass spectrometer.

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode, which will typically show the [M+H]⁺ ion.

    • Analysis:

      • The retention time from the HPLC provides separation.

      • The mass spectrum for each peak confirms the molecular weight. Isomers will have the same molecular weight but different retention times.

      • High-resolution mass spectrometry (HRMS) can provide an accurate mass to confirm the elemental composition.[16]

Protocol 4.1: Purification by Column Chromatography

Flash column chromatography is the standard method for purifying reaction mixtures and isolating desired products from side products.[17]

Objective: To separate the target thiazolopyridine from unreacted starting materials and byproducts based on differential adsorption to a stationary phase.

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system gives good separation between the desired product and impurities, with an Rf value for the product of ~0.3-0.4. Common mobile phases are mixtures of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, dry it, and carefully add the dry powder to the top of the packed column.

  • Elution: Run the mobile phase through the column, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified thiazolopyridine derivative.

References

Technical Support Center: Optimizing Suzuki Coupling for 5-Chlorothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Chlorothiazolo[5,4-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this important heterocyclic scaffold. The thiazolo[5,4-b]pyridine core is a key pharmacophore, and mastering its functionalization via C-C bond formation is critical for advancing drug discovery programs.

This document moves beyond a simple protocol, offering in-depth troubleshooting advice and evidence-based optimization strategies. We will explore the nuances of this specific substrate, which presents unique challenges due to its electron-deficient nature and the presence of multiple heteroatoms.

Core Principles: Understanding the Substrate's Challenges

The Suzuki-Miyaura coupling is a robust and versatile reaction, but its success with this compound is not always straightforward.[1] The primary hurdles stem from the substrate's electronic properties:

  • Low Reactivity of the C-Cl Bond: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the rate-limiting oxidative addition step.[2] The electron-withdrawing nature of the thiazolopyridine ring system further deactivates the C-Cl bond.

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring and the sulfur atom of the thiazole ring can act as Lewis bases, coordinating to the palladium center and potentially inhibiting or deactivating the catalyst.[3][4]

  • Competing Side Reactions: Like many Suzuki couplings, this reaction is susceptible to side reactions such as protodehalogenation (loss of the chlorine atom), homocoupling of the boronic acid partner, and catalyst decomposition to palladium black.[5]

Understanding these challenges is the first step toward designing a rational and effective optimization strategy.

Troubleshooting Guide: From Failed Reactions to High Yields

This section is structured to address the most common issues encountered during the optimization process.

dot

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Cl(L₂) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L₂) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination RedElim Ar-Ar' Trans->RedElim ArCl 5-Chlorothiazolo- [5,4-b]pyridine ArCl->OxAdd ArB R-B(OH)₂ + Base ArB->Trans

References

Technical Support Center: Troubleshooting Poor Solubility of 5-Chlorothiazolo[5,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-chlorothiazolo[5,4-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors and other targeted therapeutics.[1] However, the planar, heterocyclic, and often rigid nature of these molecules frequently leads to poor aqueous solubility. This presents a significant hurdle in early-stage drug discovery, affecting the reliability of bioassay data, complicating pharmacokinetic studies, and challenging formulation development.[2][3] This guide provides a structured, causality-driven approach to systematically troubleshoot and overcome solubility challenges associated with this important class of compounds.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles researchers face. The solutions are designed to be rapid, require minimal resources, and resolve the majority of routine solubility issues.

Q1: My this compound derivative is insoluble in my standard aqueous phosphate buffer (pH 7.4). What is the first and most critical parameter I should investigate?

A1: The first parameter to investigate is pH . The thiazolo[5,4-b]pyridine core contains a pyridine nitrogen atom, which is basic. This means the compound's ionization state—and therefore its solubility—is highly dependent on the pH of the medium.[4][5]

  • The Chemistry: At neutral or basic pH, the pyridine nitrogen is unprotonated and neutral, making the molecule less polar and less soluble in water. As the pH becomes more acidic, this nitrogen can become protonated, forming a positively charged pyridinium ion. This ionized form is significantly more polar and will exhibit much higher aqueous solubility.[6][7]

  • Immediate Action: Attempt to dissolve your compound in a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0). A sharp increase in solubility as you lower the pH is a strong indicator that you are dealing with a basic compound, and pH modulation is your primary tool for solubilization. For many pyridine-containing compounds, a pH of 2 units below the pKa of the pyridine nitrogen is sufficient to ensure full ionization and maximize solubility.[8]

Q2: I dissolved my compound in 100% DMSO for a stock solution, but it crashes out immediately when I dilute it into my aqueous assay buffer. Why does this happen and how can I fix it?

A2: This is a classic case of a compound precipitating from a supersaturated solution. DMSO is an excellent, highly polar aprotic organic solvent, but it is not a universal solubilizer in mixed aqueous systems.[3]

  • The Mechanism (Co-solvency): You have created a co-solvent system.[9][10] Your compound is highly soluble in 100% DMSO. When you dilute this into an aqueous buffer, the percentage of DMSO drops dramatically. The solvent environment rapidly changes from being organic-like to water-like. If the compound's solubility in the final, low-DMSO concentration buffer is lower than the concentration you are targeting, it will precipitate.[11]

  • Troubleshooting Steps:

    • Lower the Final Concentration: Your target concentration may be above the solubility limit in the final assay conditions. Try performing a serial dilution to find the highest concentration that remains in solution.

    • Increase the Co-solvent Percentage: If your experimental system can tolerate it, increase the final percentage of DMSO (e.g., from 0.5% to 1% or 2%). Note that high concentrations of organic solvents can affect cellular health and enzyme activity, so this must be validated.

    • Use Alternative Co-solvents: Other less toxic, water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can be used.[3][9] Sometimes a combination of co-solvents works best.

    • Change the Order of Addition: Try adding the buffer to the DMSO stock solution slowly while vortexing, rather than adding the stock to the buffer. This can sometimes prevent localized high concentrations that trigger precipitation.

Q3: What are some good starting solvents for initial solubility screening beyond water and DMSO?

A3: A tiered screening approach using solvents with varying polarities and hydrogen bonding capabilities is recommended. This helps build a comprehensive understanding of your compound's physicochemical properties.

Solvent SystemClassRationale & Use CasePotential Issues
pH 2-4 Buffers Acidic AqueousTo protonate the basic pyridine nitrogen and maximize aqueous solubility.[6][7]May not be suitable for all biological assays; potential for acid-catalyzed hydrolysis.
Ethanol (EtOH) Polar Protic Co-solventGenerally well-tolerated in biological systems at low concentrations; good for compounds with hydrogen bond donors/acceptors.[10]Can denature some proteins at higher concentrations.
Propylene Glycol (PG) Polar Protic Co-solventA common pharmaceutical excipient used to increase solubility.[9]Can be viscous and more difficult to work with.
Polyethylene Glycol 400 (PEG 400) Polar Co-solventExcellent solubilizer for many poorly soluble drugs; often used in preclinical formulations.[3]Higher viscosity; potential for peroxide impurities in older stock.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic Co-solventA very strong solubilizing agent, often considered when DMSO fails.[3]Higher toxicity profile; use with caution and check assay compatibility.
Solutol HS 15 / Kolliphor HS 15 SurfactantForms micelles that can encapsulate and solubilize highly hydrophobic compounds.[3]Can interfere with some cell-based assays or protein-ligand binding studies.

Section 2: In-Depth Troubleshooting Workflow

If first-line troubleshooting fails, a more systematic approach is required. The following workflow provides a logical progression from fundamental characterization to advanced formulation strategies.

Solubility_Troubleshooting_Workflow start Start: Compound Appears Insoluble in Aqueous Buffer (pH 7.4) ph_profile Guide 1: Perform Systematic pH-Solubility Profiling start->ph_profile ph_success SOLUBLE (at acceptable pH) ph_profile->ph_success Yes ph_fail INSOLUBLE (across pH range) ph_profile->ph_fail No formulation_success Proceed with Formulated Compound ph_success->formulation_success cosolvent_screen Guide 2: Screen Co-solvents (DMSO, EtOH, PEG 400, etc.) ph_fail->cosolvent_screen cosolvent_success SOLUBLE (at acceptable % co-solvent) cosolvent_screen->cosolvent_success Yes cosolvent_fail INSOLUBLE (or requires high % co-solvent) cosolvent_screen->cosolvent_fail No cosolvent_success->formulation_success advanced_methods Guide 3: Evaluate Advanced Strategies (Cyclodextrins, Surfactants, Salt Forms) cosolvent_fail->advanced_methods advanced_methods->formulation_success

Caption: A logical workflow for troubleshooting poor solubility of ionizable compounds.

Guide 1: Systematic pH-Solubility Profiling

The goal is to experimentally determine the relationship between pH and the equilibrium solubility of your compound. This data is crucial for selecting appropriate buffers for assays and for considering salt formation strategies.

  • Causality: The solubility of a basic compound like a this compound derivative is governed by its pKa and the pH of the solution. By generating a pH-solubility profile, you are experimentally visualizing the Henderson-Hasselbalch relationship for your specific molecule. This profile will reveal the pH at which the compound transitions from its poorly soluble neutral form to its more soluble ionized (protonated) form.

  • Protocol: See SOP-02: Preparation of a pH-Solubility Profile .

Guide 2: Co-solvent Screening and Optimization

When pH adjustment alone is insufficient or not viable for the intended experiment, co-solvents are the next logical step. Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the solute to dissolve.[9][10]

  • Causality: Water is a highly structured solvent with a strong hydrogen-bonding network. A non-polar solute disrupts this network, which is energetically unfavorable. A water-miscible organic co-solvent disrupts the water's structure and reduces the overall polarity of the solvent system. This decreases the energy penalty required to create a cavity for the solute molecule, thereby increasing solubility.[12]

  • Protocol: Using the shake-flask method (SOP-01 ), prepare a series of solutions with varying percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% PEG 400 in pH 5.0 buffer). Measure the equilibrium solubility at each concentration to determine the required co-solvent percentage to achieve your target concentration.

Guide 3: Introduction to Advanced Formulation Strategies

If both pH and co-solvent approaches fail, more advanced formulation techniques, common in pharmaceutical development, may be necessary.[2]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your derivative, forming an inclusion complex. This complex has a hydrophilic exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[3][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.

  • Surfactant-Based Formulations (Micelles): Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), self-assemble into micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[3][14]

  • Particle Size Reduction: For dissolution rate-limited solubility, reducing the particle size can be effective. Techniques like micronization or nanosuspension increase the surface area-to-volume ratio of the compound, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[13][15][16][17]

Section 3: Standard Operating Protocols (SOPs)

SOP-01: Determination of Equilibrium Solubility via Shake-Flask Method

This protocol describes the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[8][18]

  • Scope: To determine the maximum concentration of a compound that can be dissolved in a specific solvent system at a defined temperature at equilibrium.

  • Materials:

    • Test compound (solid)

    • Chosen solvent (e.g., buffer, co-solvent mixture)

    • 2 mL glass vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • 0.22 µm or 0.45 µm syringe filters (ensure low compound binding, e.g., PVDF or PTFE)

    • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

    • Calibrated analytical balance

  • Procedure:

    • Add an excess amount of the solid compound to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A good starting point is 2-5 mg of compound in 1 mL of solvent.

    • Add the chosen solvent (e.g., 1 mL) to the vial.

    • Cap the vial securely and place it on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the slurry for 24 to 48 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.[18]

    • After equilibration, remove the vial and let it stand for 1 hour to allow larger particles to settle.

    • Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining solid.

    • Carefully withdraw a known volume of the supernatant, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step removes any remaining fine particulates.

    • Dilute the filtrate as necessary with the appropriate mobile phase or solvent.

    • Quantify the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC with a standard curve).

  • Data Analysis: The measured concentration of the diluted filtrate, corrected for the dilution factor, is the equilibrium solubility of the compound in that solvent system. Report the value in units such as mg/mL or µM.

SOP-02: Preparation of a pH-Solubility Profile
  • Scope: To measure the equilibrium solubility of an ionizable compound across a range of pH values.

  • Materials:

    • All materials from SOP-01.

    • A series of buffers covering the desired pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8). Ensure the buffer strength is consistent (e.g., 50 mM).

  • Procedure:

    • Prepare a set of vials, one for each pH value to be tested (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0).

    • Execute the entire shake-flask protocol (SOP-01 ) for each vial, using the corresponding buffer as the solvent.

    • After quantifying the concentration for each pH point, measure the final pH of the supernatant to ensure the buffer had sufficient capacity to control the pH after the addition of the compound.

  • Data Analysis:

    • Create a table of pH versus solubility (µg/mL or µM).

    • Plot the solubility on a logarithmic scale (Y-axis) against the pH (X-axis). This plot is the pH-solubility profile and provides a clear visual representation of the compound's solubility behavior.

References

improving the regioselectivity of reactions on the thiazolo[5,4-b]pyridine ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to the dedicated technical support guide for improving the regioselectivity of reactions on the thiazolo[5,4-b]pyridine ring system. This scaffold is a cornerstone in modern medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, its unique electronic nature presents significant challenges in achieving selective functionalization.

This guide is structured as a series of troubleshooting scenarios and frequently asked questions we've encountered in the field. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic routes.

Section 1: Troubleshooting Electrophilic Aromatic Substitution (EAS)

Electrophilic attack on the thiazolo[5,4-b]pyridine nucleus is challenging due to the electron-withdrawing nature of the pyridine nitrogen, which deactivates the ring system. However, selective functionalization is achievable by understanding the subtle electronic biases of the scaffold.

Question 1: My bromination reaction with Br₂ and a Lewis acid is giving me a complex mixture of C5 and C7 monobrominated products, along with some starting material and di-substituted byproducts. How can I improve the selectivity for the C7 position?

Answer: This is a classic issue. The thiazolo[5,4-b]pyridine ring has two primary sites susceptible to electrophilic attack on the pyridine portion: C5 and C7. The reaction's outcome is a delicate balance between kinetic and thermodynamic control, heavily influenced by reaction conditions.

Causality and Rationale: The pyridine nitrogen strongly deactivates the ring towards EAS. The thiazole ring fused to it acts as a mild activating group. Computational studies and experimental evidence suggest that the C7 position is often the kinetically favored site for electrophilic attack. This is because the Wheland intermediate (σ-complex) formed upon attack at C7 can better delocalize the positive charge without placing it adjacent to the electron-deficient pyridine nitrogen. Attack at C5 is also possible and can sometimes be the thermodynamic product. Aggressive conditions (strong Lewis acids, high temperatures) often erode selectivity.

Troubleshooting Workflow & Protocol:

eas_troubleshooting start Poor EAS Regioselectivity (Mixture of C5/C7 isomers) step1 Reduce Reagent Electrophilicity (Switch from Br₂/FeBr₃ to NBS) start->step1 Initial Strategy step2 Lower Reaction Temperature (e.g., 0 °C to RT) step1->step2 If mixture persists step3 Change Solvent (Try less polar solvents like DCE or CHCl₃) step2->step3 For fine-tuning step4 Analyze Product Ratio (Use ¹H NMR or LC-MS) step3->step4 outcome Improved C7 Selectivity step4->outcome

Caption: Troubleshooting workflow for poor EAS regioselectivity.

Recommended Protocol: Selective Monobromination at C7

  • Dissolution: Dissolve your thiazolo[5,4-b]pyridine starting material (1.0 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is critical for controlling the reaction rate and improving kinetic selectivity.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 - 1.1 eq) portion-wise over 15-20 minutes. Using a milder brominating agent like NBS instead of elemental bromine significantly reduces the formation of di-brominated species and over-bromination byproducts.[4]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 2-4 hours. Monitor the consumption of starting material by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Work-up & Purification: Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Section 2: Navigating Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are powerful for introducing nucleophiles onto the pyridine ring, provided a suitable leaving group is present. Regioselectivity is governed by the ability of the heterocyclic nitrogen to stabilize the anionic Meisenheimer intermediate.

Question 2: I have a 7-chloro-thiazolo[5,4-b]pyridine substrate, but my reaction with a secondary amine nucleophile is extremely slow, even at high temperatures, resulting in low yield and significant decomposition. What's going wrong?

Answer: This is a common challenge. While the C7 position is analogous to the 2-position of pyridine and thus electronically primed for SNAr, several factors can impede the reaction.[5][6]

Causality and Rationale: For an SNAr reaction to proceed, two main criteria must be met: 1) The ring must be activated by electron-withdrawing groups, and 2) the leaving group must be sufficiently labile. The pyridine nitrogen itself provides activation at the C5 and C7 positions. However, if the overall electron density of the ring is not low enough, or if the nucleophile is not potent enough, the activation energy for the formation of the Meisenheimer complex will be prohibitively high. Furthermore, high temperatures can lead to decomposition, especially with complex substrates.

Key Factors Influencing SNAr Success:

FactorImpact on Reaction RateTroubleshooting Recommendation
Leaving Group Ability I > Br > Cl >> FIf you have a chloro-substrate, consider converting it to a bromo- or iodo- analog if the reaction fails.
Nucleophile Strength Stronger nucleophiles react faster.Use a stronger base (e.g., NaH, K₂CO₃) to deprotonate the nucleophile fully.
Solvent Polar aprotic (DMSO, DMF)These solvents stabilize the charged intermediate and do not protonate the nucleophile.
Activation EWGs on the ringAn electron-withdrawing group (e.g., -NO₂) at C5 or on the thiazole ring would significantly accelerate the reaction.[7][8]

Recommended Protocol: Microwave-Assisted SNAr for Sluggish Reactions

Microwave irradiation is an excellent technique for driving difficult SNAr reactions by rapidly and uniformly heating the reaction mixture, often leading to cleaner products and dramatically reduced reaction times.

  • Preparation: In a microwave-safe reaction vial, combine the 7-chloro-thiazolo[5,4-b]pyridine (1.0 eq), the amine nucleophile (1.5 - 2.0 eq), and a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).

  • Solvent: Add an appropriate high-boiling polar aprotic solvent like DMSO, DMF, or NMP.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Set the temperature to 120-150 °C and irradiate for 15-60 minutes.

  • Monitoring & Work-up: After cooling, check the reaction completion by LC-MS. If complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify as necessary.

Section 3: Precision via Metal-Catalyzed Cross-Coupling

For constructing C-C or C-N bonds with high regiocontrol, the most reliable strategy is often a two-step sequence: regioselective halogenation followed by a palladium-catalyzed cross-coupling reaction.

Question 3: I need to install an aryl group specifically at the C5 position. I've tried direct C-H arylation but get a mixture of C5 and C7 products. What is a more robust method?

Answer: While direct C-H activation is an elegant and atom-economical strategy, achieving high regioselectivity on this heterocycle can be substrate-dependent and difficult to control.[9][10] A more dependable and widely applicable approach is to first install a "handle" — typically a bromine or iodine atom — at the desired position and then use that handle for a cross-coupling reaction like a Suzuki or Stille coupling.

Decision Workflow: C5-Arylation Strategy

cross_coupling_workflow start Goal: C5-Arylation option_a Method 1: Direct C-H Arylation start->option_a option_b Method 2: Halogenate-and-Couple start->option_b challenge_a Challenge: Poor regioselectivity, requires extensive screening. option_a->challenge_a step_b1 Step 2.1: Regioselective Halogenation at C5 option_b->step_b1 step_b2 Step 2.2: Suzuki or Stille Cross-Coupling step_b1->step_b2 outcome High Yield of C5-Aryl Product step_b2->outcome

Caption: Decision workflow for regioselective C5-arylation.

Recommended Protocol: C5-Selective Suzuki-Miyaura Coupling

This protocol assumes you have successfully synthesized the 5-bromo-thiazolo[5,4-b]pyridine intermediate.

  • Inert Atmosphere: To a flame-dried Schlenk flask, add the 5-bromo-thiazolo[5,4-b]pyridine (1.0 eq), the desired arylboronic acid or pinacol ester (1.2 - 1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst. For this type of substrate, catalysts with bulky phosphine ligands are often effective.[1] A common choice is Pd(dppf)Cl₂ (2-5 mol %) or a combination of Pd₂(dba)₃ (1-2 mol %) and a ligand like SPhos or XPhos (2-4 mol %).

  • Solvent & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane/water or DME/water (e.g., 4:1 ratio). Degas the mixture again by bubbling argon through it for 15-20 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C under the inert atmosphere until the starting material is consumed (typically 4-16 hours), as monitored by LC-MS.

  • Work-up & Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the most reactive position on the unsubstituted thiazolo[5,4-b]pyridine ring? A: It depends on the nature of the reagent. For electrophilic attack, the C7 position is generally the most susceptible kinetic site. For deprotonation with a strong base (e.g., LDA), the proton on the thiazole ring (C2) is the most acidic and will be removed first, allowing for quenching with an electrophile at that position.

Q: I need to functionalize the C2 position. How is this typically achieved? A: Functionalization at C2 is most commonly introduced during the synthesis of the ring itself. The classic approach involves the condensation of a 3-amino-2-chloropyridine derivative with a substituted thioamide or thiourea.[7][8] By choosing a thioamide with the desired R-group (R-C(S)NH₂), that R-group will appear at the C2 position of the final thiazolo[5,4-b]pyridine product.

Q: Are there any computational tools that can help predict the regioselectivity for my specific substituted analog? A: Yes. Computational chemistry is a powerful predictive tool. Methods based on Density Functional Theory (DFT) can be used to calculate the energies of reaction intermediates (like the Wheland complex in EAS) to predict the most likely site of reaction.[11] Web-based tools like RegioSQM can also provide rapid predictions for the regioselectivity of electrophilic aromatic halogenation reactions based on semiempirical methods, which can be very useful for hypothesis generation before starting experimental work.[12][13]

Q: My reaction consistently produces a 1:1 mixture of C5 and C7 isomers that are inseparable by column chromatography. What are my options? A: This is a frustrating but solvable problem.

  • Re-optimize Conditions: First, exhaust all options for improving the reaction's selectivity by modifying temperature, solvent, and reagents as discussed above. Even a shift to a 3:1 ratio can make purification feasible.

  • Derivative Formation: Sometimes, converting the product mixture into a derivative (e.g., an ester or an amide if a suitable handle exists) can alter the physical properties enough to allow for separation. The protecting group can then be removed.

  • Advanced Chromatography: If the compounds are truly inseparable by standard silica gel chromatography, consider more advanced techniques. Preparative High-Performance Liquid Chromatography (Prep-HPLC), often using a reverse-phase C18 column, or Supercritical Fluid Chromatography (SFC) are powerful methods for separating closely related isomers.

References

Technical Support Center: Addressing Catalyst Poisoning in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and overcoming catalyst poisoning in palladium-catalyzed cross-coupling reactions. As these reactions are fundamental to modern synthesis, ensuring their efficiency and reproducibility is paramount. This center offers a combination of frequently asked questions for quick reference and detailed troubleshooting guides for more complex issues, all grounded in mechanistic principles and practical, field-proven insights.

Frequently Asked Questions (FAQs)

This section provides rapid answers to common questions regarding catalyst deactivation.

Q1: My cross-coupling reaction has stalled or is giving very low yields. What are the most common initial checks I should perform?

A1: Low yields or stalled reactions are often attributable to a few key factors. A systematic check of your reagents and reaction setup is the best first step:

  • Reagent Purity: Ensure all starting materials, especially the aryl halide and organoboron/organotin/amine partner, are of high purity. Impurities, even in trace amounts, can act as potent catalyst poisons.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(0) sources, and phosphine ligands are susceptible to oxidation.[2] Ensure they have been stored correctly under an inert atmosphere and are from a reliable source. For Pd(II) precatalysts like Pd(OAc)₂, be aware of their potential for degradation over time.[2]

  • Solvent and Base Quality: Use anhydrous and properly degassed solvents. Oxygen is a known culprit in the deactivation of the active Pd(0) catalyst.[2] The purity of your base is also critical, as impurities can interfere with the catalytic cycle.

  • Inert Atmosphere: The rigorous exclusion of oxygen is crucial. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that a positive pressure is maintained throughout the reaction.[2]

Q2: What are some of the most common chemical species that can poison my palladium catalyst?

A2: Palladium catalysts are sensitive to a variety of substances that can coordinate to the metal center and inhibit its catalytic activity. Some of the most common poisons include:

  • Sulfur Compounds: Thiols, sulfides, and even elemental sulfur are potent poisons for palladium catalysts.[3]

  • Coordinating Heterocycles: Nitrogen-containing heterocycles, such as pyridines, can coordinate strongly to the palladium center and impede catalysis.[4]

  • Excess Halides: High concentrations of halide ions can sometimes negatively impact the catalytic cycle.

  • Water and Oxygen: As mentioned, these can lead to the oxidation of the active Pd(0) species and degradation of phosphine ligands.[2]

  • Other Functional Groups: Certain functional groups on your substrates or in impurities, such as nitro groups or some oxidizing agents, can interfere with the catalyst.

Q3: I see a black precipitate forming in my reaction. What is it and what should I do?

A3: The formation of a black precipitate is often indicative of the formation of "palladium black," which is aggregated, catalytically inactive palladium metal.[1] This is a common deactivation pathway. To address this, you can try:

  • Using Stabilizing Ligands: Bulky, electron-rich phosphine ligands can help stabilize the palladium nanoparticles and prevent aggregation.

  • Adjusting Reaction Conditions: Lowering the catalyst concentration or modifying the solvent to improve the solubility of the palladium species can sometimes help.[1] In some cases, a controlled reactivation by re-oxidation of Pd(0) to a soluble Pd(II) species might be possible, but this is highly dependent on the specific system.[1][5]

Q4: Can the choice of phosphine ligand affect the catalyst's resistance to poisoning?

A4: Absolutely. The steric and electronic properties of the phosphine ligand play a critical role in the stability and reactivity of the palladium catalyst.

  • Bulky Ligands: Sterically demanding ligands can protect the palladium center from coordinating poisons and can also promote the desired reductive elimination step, which can help to outcompete deactivation pathways.[6][7]

  • Electron-Rich Ligands: Electron-donating ligands can increase the electron density on the palladium center, which can enhance the rate of oxidative addition and stabilize the active Pd(0) state.[6]

Troubleshooting Guides

This section provides more detailed, scenario-based troubleshooting advice with explanations of the underlying chemistry.

Guide 1: Diagnosing and Mitigating Sulfur Poisoning

Issue: Your Suzuki-Miyaura or Buchwald-Hartwig reaction is consistently failing or giving very low yields, even with fresh catalyst and carefully degassed solvents. You suspect sulfur contamination in one of your starting materials.

Causality: Sulfur compounds are notorious for irreversibly binding to the active sites of palladium catalysts, forming stable palladium-sulfur bonds that render the catalyst inactive. This is a common issue when using sulfur-containing aryl halides or when trace sulfur impurities are present in other reagents.

Troubleshooting Protocol:

  • Identify the Source:

    • High-Purity Test: Run the reaction using the highest purity reagents available. If the reaction proceeds successfully, it strongly suggests that one of your standard reagents is contaminated.

    • Component Swapping: Systematically replace each reagent (aryl halide, boronic acid/amine, base, solvent) with a fresh, high-purity batch in separate reactions to pinpoint the contaminated component.

  • Purification of Sulfur-Contaminated Aryl Halides (Example Protocol):

    • Recrystallization: If your aryl halide is a solid, recrystallization from a suitable solvent is often an effective way to remove impurities.

    • Activated Carbon Treatment: Dissolve the aryl halide in an appropriate solvent and stir with a small amount of activated carbon for 1-2 hours at room temperature. The activated carbon can adsorb sulfur-containing impurities. Filter the solution through a pad of celite and remove the solvent under reduced pressure.

    • Distillation: For liquid aryl halides, distillation can be an effective purification method.

Data Presentation: Impact of Ligand Choice on Catalyst Robustness

The choice of ligand can significantly influence the catalyst's tolerance to poisons and its overall stability. Bulky, electron-rich ligands are often more effective in challenging cross-coupling reactions.

LigandKey FeaturesTypical Applications
P(t-Bu)₃ Very bulky, electron-richSuzuki-Miyaura, Buchwald-Hartwig
SPhos Bulky biarylphosphineSuzuki-Miyaura, Buchwald-Hartwig
XPhos Very bulky biarylphosphineSuzuki-Miyaura, Buchwald-Hartwig
PPh₃ Less bulky, less electron-richHeck, Sonogashira

Visualization: Deactivation by Sulfur Poisoning

G cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Active_Catalyst L-Pd(0) (Active Catalyst) Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Ar-X Deactivated_Catalyst L-Pd-S-R (Deactivated) Active_Catalyst->Deactivated_Catalyst Irreversible Binding Transmetalation Transmetalation Oxidative_Addition->Transmetalation R-M Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Product Product Reductive_Elimination->Product Sulfur_Impurity Sulfur Impurity (e.g., R-SH) Sulfur_Impurity->Deactivated_Catalyst

Caption: Deactivation of a palladium catalyst by a sulfur-containing impurity.

Guide 2: Overcoming Substrate-Directed Inhibition in Buchwald-Hartwig Amination

Issue: You are attempting a Buchwald-Hartwig amination with a 2-halopyridine substrate, and the reaction is sluggish or fails completely, even with a typically reliable catalyst system.

Causality: The nitrogen atom of the pyridine ring can act as a Lewis base and coordinate to the palladium center. This coordination can be strong enough to inhibit the desired catalytic cycle, effectively acting as an intramolecular catalyst poison.[4]

Troubleshooting Protocol:

  • Ligand Selection: The use of very bulky phosphine ligands is often crucial in these cases. The steric hindrance from the ligand can disfavor the coordination of the pyridine nitrogen to the palladium center. Ligands like XPhos, SPhos, or RuPhos are often good choices.

  • Choice of Base: The base can play a significant role. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often preferred. In some cases, a weaker base like potassium phosphate (K₃PO₄) may be beneficial if the substrate is sensitive to strong bases.

  • Reaction Temperature: Higher reaction temperatures can sometimes help to overcome the inhibitory coordination of the pyridine nitrogen. However, be mindful of potential substrate or product decomposition at elevated temperatures.

  • Catalyst Loading: In challenging cases, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to achieve a reasonable reaction rate.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridines

  • Preparation: In a glovebox, add the 2-bromopyridine (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and the phosphine ligand (e.g., XPhos, 0.02 mmol, 2 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.[4]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) to the vial.

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, 2 mL) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring until the starting material is consumed as monitored by TLC or LC-MS.

Visualization: Competing Coordination Equilibria

G Active_Catalyst L-Pd(0) (Active) Desired_Pathway Oxidative Addition with Aryl Halide Active_Catalyst->Desired_Pathway Productive Pathway Inhibited_Complex Pyridine-Coordinated Pd Complex (Inactive) Active_Catalyst->Inhibited_Complex Inhibitory Pathway Desired_Pathway->Active_Catalyst Catalytic Cycle Continues 2_Halopyridine 2-Halopyridine Substrate 2_Halopyridine->Desired_Pathway 2_Halopyridine->Inhibited_Complex

Caption: Competition between productive catalytic cycle and inhibitory pyridine coordination.

References

Technical Support Center: Analytical Methods for Impurities in 5-Chlorothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-Chlorothiazolo[5,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental workflows. Our focus is on providing not just procedural steps, but the scientific rationale behind them, ensuring robust and reliable analytical outcomes.

Introduction to Impurity Analysis

In pharmaceutical development, the control of impurities is a critical requirement for ensuring the safety and efficacy of a drug substance.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established comprehensive guidelines to manage impurities.[2][3] For a key intermediate like this compound, a thorough understanding of its impurity profile is essential. Impurities can originate from various sources, including starting materials, intermediates, by-products from the chemical synthesis, and degradation products formed during storage.[4] This guide will focus on the practical aspects of detecting, quantifying, and controlling these impurities using modern analytical techniques.

Part 1: Understanding Potential Impurities

A logical first step in developing any impurity detection method is to understand what impurities might be present. This is typically based on a scientific evaluation of the manufacturing process.[3]

FAQ 1: What are the likely process-related impurities in this compound?

Based on common synthetic routes for thiazolo[5,4-b]pyridine derivatives, a plausible synthesis for this compound involves the reaction of a substituted chloronitropyridine with a thioamide or thiourea.[5][6] A potential pathway could start from 2,5-dichloro-3-nitropyridine.

From this, we can predict several classes of impurities:

  • Starting Materials: Unreacted 2,5-dichloro-3-nitropyridine or other precursors.

  • Intermediates: Partially reacted molecules, such as an aminopyridine intermediate that has not yet undergone cyclization.

  • By-products: Isomers formed during the reaction, or products from side-reactions like dimerization or polymerization. For instance, incomplete chlorination could lead to a hydroxyl-thiazolo[5,4-b]pyridine impurity.

  • Reagents: Residual catalysts or reagents used in the synthesis.[4]

Below is a diagram illustrating a potential impurity formation pathway.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Starting_Material 2,5-dichloro-3-nitropyridine (Starting Material) Intermediate Amino Intermediate Starting_Material->Intermediate Reaction Step 1 Impurity_SM Unreacted Starting Material Starting_Material->Impurity_SM Carry-over Product This compound (Final Product) Intermediate->Product Cyclization Impurity_Intermediate Residual Intermediate Intermediate->Impurity_Intermediate Incomplete Reaction Impurity_Byproduct Isomeric By-product Intermediate->Impurity_Byproduct Side Reaction

Caption: Potential origins of process-related impurities.

Part 2: Analytical Method Development & Protocols

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for impurity profiling due to its sensitivity, resolution, and cost-effectiveness.[7]

FAQ 2: How do I develop a stability-indicating HPLC method for this compound?

A stability-indicating method is one that can separate the drug substance from its degradation products and process-related impurities. Here is a systematic approach to developing such a method.

Step-by-Step HPLC Method Development Protocol:

  • Analyte Characterization:

    • Understand the physicochemical properties of this compound (pKa, logP, UV spectrum). This information is crucial for selecting the column, mobile phase, and detector settings. The pyridine and thiazole rings suggest it will have UV absorbance, likely in the 220-300 nm range.

  • Initial Column and Mobile Phase Screening:

    • Column: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). C8 columns can also be a good alternative.[7]

    • Mobile Phase: A common starting point is a gradient elution with acetonitrile (ACN) and a phosphate or acetate buffer (e.g., pH 3.0).[8] The acidic pH helps to ensure sharp peaks for basic compounds containing pyridine rings.

    • Detector: Use a UV detector and monitor at a wavelength where both the main compound and potential impurities have reasonable absorbance, for example, 254 nm, or use a Photo Diode Array (PDA) detector to capture full spectra.

  • Forced Degradation Studies:

    • To ensure the method is stability-indicating, you must generate potential degradation products.[7] Expose solutions of this compound to stress conditions as per ICH guidelines (e.g., acid, base, oxidation, heat, and light).

    • Analyze the stressed samples to see if any new peaks (degradants) appear and if they are well-resolved from the main peak.

  • Method Optimization:

    • Gradient: Adjust the gradient slope and time to improve the separation of closely eluting impurity peaks. A shallow gradient often provides better resolution.

    • pH: Vary the pH of the aqueous mobile phase. A change in pH can alter the ionization state of the analyte and impurities, significantly impacting their retention and selectivity.

    • Organic Modifier: Try a different organic solvent (e.g., methanol instead of ACN) to alter selectivity.

    • Temperature: Adjusting the column temperature (e.g., between 25-40°C) can affect viscosity and improve peak shape and resolution.[9]

  • Method Validation:

    • Once an optimized method is achieved, it must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Below is a diagram illustrating the method development workflow.

G A 1. Analyte Characterization (pKa, logP, UV Spectrum) B 2. Initial Screening (C18 Column, ACN/Buffer) A->B C 3. Forced Degradation (Acid, Base, Peroxide, Heat, Light) B->C D 4. Analyze Stressed Samples C->D E Is resolution adequate? D->E F 5. Optimize Method (Gradient, pH, Temp, Solvent) E->F No G 6. Validate Method (ICH Q2) (Specificity, Linearity, Accuracy) E->G Yes F->D

Caption: HPLC method development and validation workflow.

Parameter Starting Condition Rationale
Column C18, 150 x 4.6 mm, 5 µmGood retention for moderately polar heterocyclic compounds.[7]
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Acidic pH suppresses silanol interactions and ensures consistent protonation.[8]
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesBroad screening range to elute both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak shape.[9]
Detection UV at 254 nm or PDA254 nm is a common screening wavelength; PDA provides more spectral data.
Injection Vol. 10 µLStandard volume to avoid column overload.

Table 1: Recommended Starting Conditions for HPLC Method Development.

Part 3: Troubleshooting Guide

Q1: I'm seeing poor peak shape (fronting or tailing) for the this compound peak. What should I do?

A: Poor peak shape is a common issue, especially with nitrogen-containing heterocyclic compounds.

  • Cause 1: Secondary Silanol Interactions: The basic nitrogen on the pyridine ring can interact with acidic silanol groups on the silica-based column packing, causing tailing.

    • Solution: Lower the mobile phase pH (e.g., to 2.5-3.0) to ensure the pyridine nitrogen is fully protonated, which minimizes these interactions. Using a modern, end-capped C18 column with low silanol activity is also highly recommended.

  • Cause 2: Column Overload: Injecting too much sample can lead to fronting or broadened peaks.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Cause 3: Incompatible Injection Solvent: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% ACN), it can cause peak distortion.

    • Solution: Dissolve your sample in the initial mobile phase composition or a solvent that is weaker than the mobile phase.

Q2: Two impurity peaks are co-eluting or have very poor resolution. How can I separate them?

A: Improving resolution between critical pairs is a key part of method development.

  • Solution 1: Decrease the Gradient Slope: A shallower gradient (e.g., changing from a 2%/min increase in ACN to 0.5%/min) gives the analytes more time to interact with the stationary phase, often improving resolution.

  • Solution 2: Change the Organic Solvent: The selectivity between different analytes can vary significantly between acetonitrile and methanol. Prepare a mobile phase with methanol instead of ACN and see if the elution order or spacing changes.

  • Solution 3: Adjust the pH: A small change in the mobile phase pH can alter the charge state of one impurity but not the other, leading to a significant shift in retention time and improved separation. This is especially effective if the impurities have different pKa values.

  • Solution 4: Change the Column: If mobile phase adjustments are insufficient, try a column with a different stationary phase chemistry (e.g., a Phenyl-Hexyl or a C8 column) to introduce different separation mechanisms.

Q3: My impurity peaks are very small and hard to quantify accurately. How can I improve sensitivity?

A: Low sensitivity can prevent you from meeting the required reporting thresholds set by guidelines like ICH Q3A.[2][3]

  • Solution 1: Optimize Detection Wavelength: Use a PDA detector to examine the UV spectrum of your impurity. Set the detection wavelength to the absorbance maximum (λmax) of the impurity, which may be different from that of the main compound.

  • Solution 2: Increase Injection Volume and/or Concentration: Carefully increase the amount of sample loaded onto the column. Be mindful of potential column overload for the main peak.

  • Solution 3: Use a Different Detector: If UV sensitivity is insufficient, consider alternative techniques. Mass Spectrometry (MS) is an inherently more sensitive and selective detection method.[4][10] A High-Resolution Mass Spectrometer (HRMS) can provide accurate mass data to help identify the impurity's elemental composition.[10]

Part 4: Frequently Asked Questions (FAQs)

FAQ 3: What are the typical reporting and identification thresholds for impurities?

According to ICH Q3A guidelines for new drug substances, the thresholds are based on the maximum daily dose of the final drug.[2][3] However, for an intermediate, stringent internal limits are often set. As a general guide:

  • Reporting Threshold: Impurities at or above 0.05% should be reported.

  • Identification Threshold: Impurities above 0.10% should have their structures identified.

  • Qualification Threshold: Impurities above 0.15% (or 1.0 mg per day intake, whichever is lower) must be qualified with toxicological data.[2]

Threshold Typical Level (for API with ≤2g/day dose) Action Required
Reporting≥ 0.05%Report the level in each batch.
Identification> 0.10%Determine the structure of the impurity.
Qualification> 0.15%Assess the biological safety of the impurity.

Table 2: General Impurity Thresholds based on ICH Q3A.[2][3]

FAQ 4: Besides HPLC, what other techniques are useful for impurity analysis?

While HPLC is the primary tool, a multi-technique approach provides a more complete picture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile or semi-volatile impurities, such as residual solvents (ICH Q3C) or certain non-polar by-products.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities. It provides molecular weight information and fragmentation patterns that are crucial for structure elucidation.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structure elucidation of unknown impurities once they have been isolated (e.g., by preparative HPLC).[4][11]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used for detecting and quantifying elemental impurities as per ICH Q3D guidelines.[1]

FAQ 5: How do I handle an impurity that is "unidentified" but consistently present above the identification threshold?

If an impurity is consistently present above the 0.10% level, regulatory guidelines require that its structure be elucidated.[4]

  • Isolation: The first step is to isolate a sufficient quantity of the impurity, typically using preparative HPLC.

  • Characterization: The isolated impurity should be characterized using spectroscopic techniques. High-resolution MS will provide the molecular formula, and 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) will be used to piece together the final structure.[11]

  • Documentation: Once identified, this impurity should be listed in the specification for the intermediate as a "specified impurity" with an appropriate acceptance criterion.

References

Technical Support Center: Strategies to Improve the Stability of 5-Chlorothiazolo[5,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of various kinase inhibitors and other therapeutic candidates.[1] The incorporation of a 5-chloro substituent is often a key element in achieving desired potency and selectivity. However, researchers frequently encounter stability challenges with this class of compounds, leading to inconsistent experimental results and difficulties in formulation development. This guide provides a comprehensive resource for troubleshooting common stability issues and offers strategic solutions to enhance the robustness of your 5-Chlorothiazolo[5,4-b]pyridine analogs.

Part 1: Frequently Asked Questions (FAQs)

Q1: My this compound analog shows rapid degradation in aqueous buffers (e.g., PBS, cell culture media). What is the likely cause?

A: The most common cause of instability for this scaffold in aqueous media is hydrolysis. The pyridine ring, being electron-deficient, can activate the 5-chloro substituent towards nucleophilic aromatic substitution (SNAr), where water or buffer components (like phosphate) act as the nucleophile. This reactivity can be significantly influenced by the pH of the medium. Additionally, the thiazole ring itself can be susceptible to hydrolytic cleavage under certain pH conditions.

Q2: What are the primary degradation pathways I should be aware of?

A: Beyond simple hydrolysis of the 5-chloro group, you should consider three main pathways:

  • Hydrolysis: Nucleophilic displacement of the 5-chloro group to form the corresponding 5-hydroxy analog. This is often pH-dependent.

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, forming sulfoxides or sulfones, which can alter the compound's properties. The pyridine nitrogen can also be oxidized to an N-oxide.[2]

  • Photodegradation: Aromatic systems, especially halogenated ones, can be sensitive to light.[3][4] UV or even ambient light can induce dehalogenation via radical mechanisms or promote other rearrangements, leading to a complex mixture of degradants.[3][4]

Q3: How does the 5-chloro group specifically influence the molecule's stability?

A: The chlorine atom is an electron-withdrawing group, which has a dual effect. It can decrease the electron density of the pyridine ring system, potentially shielding it from some oxidative metabolic pathways.[5] However, this same electron-withdrawing nature makes the carbon at the 5-position more electrophilic and thus more susceptible to nucleophilic attack, which is the basis for its hydrolytic instability.[6] The C-Cl bond itself can also be a site of photochemical cleavage.[7]

Q4: What is the first experiment I should run to diagnose a stability problem?

A: A preliminary pH stability screen is highly recommended. Incubating your compound in a set of aqueous buffers at different pH values (e.g., pH 2, pH 7.4, pH 9) at a controlled temperature (e.g., 37°C or 50°C) and analyzing the samples by HPLC at various time points will quickly reveal any pH-dependent hydrolytic instability.[8][9] This initial experiment will guide your subsequent troubleshooting efforts.

Part 2: Troubleshooting Guides & Strategic Solutions

Problem 1: Rapid Degradation in Neutral Aqueous Buffers (e.g., PBS at pH 7.4)
  • Likely Cause: Hydrolysis of the 5-chloro substituent via SNAr. The pyridine nitrogen activates the C5 position, making it susceptible to attack by water or buffer nucleophiles.

  • Troubleshooting Steps:

    • Confirm Identity of Degradant: Use LC-MS to analyze a stressed sample. Look for a mass corresponding to the replacement of -Cl with -OH (a mass shift of -18.5 Da).

    • Evaluate Buffer Effects: Repeat the stability study in a non-nucleophilic buffer (e.g., HEPES or MOPS) and compare the degradation rate to that in a nucleophilic buffer like PBS. A significantly slower degradation rate in the non-nucleophilic buffer points to buffer-catalyzed hydrolysis.

  • Strategic Solutions:

    • Bioisosteric Replacement: This is the most effective long-term strategy. Replace the 5-chloro group with a more stable, isosteric equivalent that maintains or improves biological activity.

    • Introduce Steric Hindrance: Add a bulky group at the 6-position (ortho to the chlorine). This can physically shield the C5 position from nucleophilic attack, thereby slowing down the hydrolysis rate.

Table 1: Bioisosteric Replacements for the 5-Chloro Group
Replacement Group Rationale & Considerations
-CF₃ (Trifluoromethyl) Strongly electron-withdrawing, generally stable to hydrolysis and metabolism. Can significantly alter electronics and lipophilicity.
-CN (Cyano) Electron-withdrawing, metabolically stable. Linear geometry may impact binding compared to the spherical chlorine atom.
-CH₃ (Methyl) Electron-donating, hydrolytically stable. May introduce a new site for oxidative metabolism (benzylic oxidation).
-F (Fluoro) Smallest halogen, more stable to nucleophilic substitution than chlorine due to a stronger C-F bond. May alter binding interactions.[10]
Problem 2: Compound is Unstable When Exposed to Light
  • Likely Cause: Photodegradation, likely involving cleavage of the C-Cl bond. Heteroaromatic rings can absorb UV and visible light, leading to excited states that undergo chemical reactions.[3]

  • Troubleshooting Steps:

    • Conduct a Confirmatory Study: Prepare two sets of solutions of your compound. Expose one set to a controlled light source (as per ICH Q1B guidelines) and keep the other set in the dark as a control.[11] Analyze both sets by HPLC over time.

    • Analyze Degradants: Use LC-MS to identify photolytic degradation products. Look for a mass corresponding to dechlorination (replacement of -Cl with -H, a mass shift of -34 Da).

  • Strategic Solutions:

    • Routine Light Protection: The simplest solution is to protect the compound from light at all stages of handling, storage, and experimentation using amber vials, foil wrapping, and minimizing exposure.

    • Structural Modification: Modulating the electronic properties of the heterocyclic system can sometimes reduce photosensitivity. Introducing electron-donating or withdrawing groups at other positions can alter the molecule's absorption spectrum and excited-state reactivity.

Problem 3: Poor Stability in the Presence of Oxidizing Agents or in Biological Matrices
  • Likely Cause: Oxidation of the thiazole sulfur or the pyridine nitrogen.[2] Biological matrices contain various enzymes and reactive species that can promote oxidation.

  • Troubleshooting Steps:

    • Forced Oxidation Study: Intentionally stress the compound with an oxidizing agent like hydrogen peroxide (H₂O₂) and monitor the reaction by LC-MS.[11][12] Look for mass additions corresponding to one oxygen (+16 Da, for N-oxide or sulfoxide) or two oxygens (+32 Da, for sulfone).

  • Strategic Solutions:

    • Block Sites of Oxidation: Introduce substituents adjacent to the sulfur or nitrogen atoms to sterically hinder oxidative attack.

    • Reduce Electron Density: Incorporating additional electron-withdrawing groups into the ring system can make the heteroatoms less nucleophilic and therefore less susceptible to oxidation.[5]

Part 3: Key Experimental Protocols

Protocol 1: General Purpose Forced Degradation Study

This protocol is designed to identify the likely degradation pathways for your compound as recommended by regulatory guidelines.[12][13][14][15]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your analog in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: For each condition, dilute the stock solution to a final concentration of ~50 µg/mL in the stress medium. Include a control sample diluted in the analysis mobile phase, protected from light, and stored at 4°C.

    • Acid Hydrolysis: 0.1 M HCl, incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH, incubate at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂, incubate at room temperature for 24 hours.

    • Thermal: Store the solid compound at 80°C for 48 hours, then dissolve for analysis.

    • Photolytic: Expose a solution to a calibrated light source providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[11]

  • Sample Analysis: At designated time points (e.g., 2, 8, 24 hours), take an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-UV/MS method.

  • Data Interpretation: Aim for 5-20% degradation of the parent compound.[15] If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, reagent concentration). Compare the chromatograms of the stressed samples to the control to identify degradation peaks. Use MS data to propose structures for the degradants.

Part 4: Visualization of Concepts

Diagram 1: Common Degradation Pathways

This diagram illustrates the three primary instability concerns for the this compound scaffold.

cluster_0 This compound Analog cluster_1 Degradation Pathways Parent Core Scaffold Hydrolysis Hydrolysis (5-OH analog) Parent->Hydrolysis H₂O / OH⁻ Oxidation Oxidation (N-oxide, Sulfoxide) Parent->Oxidation [O] / H₂O₂ Photolysis Photodegradation (Dechlorination) Parent->Photolysis hν (Light)

Caption: Primary degradation pathways for the core scaffold.

Diagram 2: Workflow for Stability Troubleshooting

This workflow provides a logical sequence of steps for diagnosing and addressing stability issues.

A Instability Observed in Assay B Perform Forced Degradation Study (pH, Light, Oxidation) A->B C Identify Degradation Pathway(s) (LC-MS analysis) B->C D Is degradation pH-dependent? C->D E Is degradation light-induced? D->E No G Implement Solution: Bioisosteric replacement of -Cl Add steric hindrance D->G Yes F Is degradation oxidative? E->F No H Implement Solution: Protect from light Modify scaffold electronics E->H Yes I Implement Solution: Block oxidation sites Reduce ring e⁻ density F->I Yes J Synthesize & Test New Analogs F->J No / Other G->J H->J I->J

Caption: A systematic workflow for troubleshooting stability.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 5-Chlorothiazolo[5,4-b]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a range of protein kinases implicated in oncogenesis. The strategic incorporation of a chlorine atom at the 5-position of this heterocyclic system has been a key focus of medicinal chemistry efforts to enhance potency, selectivity, and drug-like properties. This guide provides a comprehensive comparison of the efficacy of different 5-Chlorothiazolo[5,4-b]pyridine analogs, drawing upon key preclinical findings to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics. We will delve into the structure-activity relationships (SAR) of these compounds as inhibitors of critical cancer targets, namely the c-KIT receptor tyrosine kinase and phosphoinositide 3-kinase (PI3K), supported by detailed experimental data and protocols.

The Rationale for Targeting Kinases with Thiazolo[5,4-b]pyridines

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The thiazolo[5,4-b]pyridine core, with its unique electronic and steric properties, serves as an excellent framework for designing kinase inhibitors that can compete with ATP for binding to the kinase active site. The 5-chloro substituent can significantly influence the molecule's interaction with the target protein, often by forming favorable halogen bonds or by modulating the overall electronic distribution of the scaffold to enhance binding affinity.

Comparative Efficacy of this compound Analogs

Our comparative analysis focuses on two distinct classes of this compound analogs that have shown significant promise as inhibitors of c-KIT and PI3K, respectively.

Thiazolo[5,4-b]pyridine Analogs as c-KIT Inhibitors for Imatinib-Resistant Gastrointestinal Stromal Tumors (GIST)

Gastrointestinal stromal tumors (GISTs) are frequently driven by gain-of-function mutations in the c-KIT gene. While the first-line therapy, imatinib, is initially effective, the emergence of resistance mutations necessitates the development of novel inhibitors. Researchers have synthesized a series of thiazolo[5,4-b]pyridine derivatives to address this challenge, with a key intermediate being derived from 3-amino-5-bromo-2-chloropyridine, highlighting the relevance of the 5-halo substitution pattern.[1]

One of the most potent compounds identified in these studies, analog 6r , demonstrated significant enzymatic and anti-proliferative activities, outperforming imatinib against a double mutant (V560G/D816V) c-KIT.[1]

Table 1: Comparative Efficacy of Analog 6r against c-KIT

CompoundTargetIC50 (μM)Cell LineGI50 (μM)
Analog 6r c-KIT (V560G/D816V)4.77HMC1.2 (c-KIT V560G/D816V)1.15
Imatinibc-KIT (V560G/D816V)>10HMC1.2 (c-KIT V560G/D816V)>10

The data clearly indicates that analog 6r is significantly more potent than imatinib in inhibiting the drug-resistant c-KIT double mutant and suppressing the proliferation of cancer cells harboring this mutation.[1]

This compound Analogs as PI3K Inhibitors

The PI3K/AKT/mTOR signaling pathway is another critical axis in cancer cell growth and survival. A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized as potent PI3K inhibitors.[2] Within this series, the 5-chloro substituted analog, 19c , displayed potent inhibitory activity against PI3Kα.

Table 2: Efficacy of 5-Chloro Analog 19c against PI3Kα

CompoundTargetIC50 (nM)
Analog 19c PI3Kα3.6

The nanomolar potency of analog 19c underscores the potential of the this compound scaffold in targeting the PI3K pathway.[2] The structure-activity relationship studies revealed that the sulfonamide functionality was a key determinant of its potent inhibitory activity.[2]

Understanding the Mechanism: Signaling Pathways

To appreciate the therapeutic potential of these analogs, it is crucial to understand the signaling pathways they inhibit.

c-KIT Signaling Pathway

Activation of the c-KIT receptor by its ligand, stem cell factor (SCF), leads to dimerization and autophosphorylation, triggering downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival. Constitutive activation of c-KIT due to mutations leads to uncontrolled cell growth.

cKIT_pathway cluster_membrane Cell Membrane c-KIT c-KIT Dimerization Dimerization & Autophosphorylation c-KIT->Dimerization SCF SCF SCF->c-KIT RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Analog 6r Inhibitor->Dimerization Inhibition PI3K_pathway cluster_membrane Cell Membrane RTK RTK PI3K_node PI3K RTK->PI3K_node PIP2 PIP2 PIP3 PIP3 AKT_node AKT PIP3->AKT_node GF Growth Factor GF->RTK PI3K_node->PIP2 mTOR mTOR AKT_node->mTOR Proliferation_node Cell Growth & Survival mTOR->Proliferation_node Inhibitor_node Analog 19c Inhibitor_node->PI3K_node Inhibition synthesis_workflow Start 3-amino-5-bromo-2-chloropyridine Step1 Aminothiazole formation (KSCN) Start->Step1 Intermediate1 2-amino-5-bromothiazolo[5,4-b]pyridine Step1->Intermediate1 Step2 Boc Protection Intermediate1->Step2 Intermediate2 Boc-protected intermediate Step2->Intermediate2 Step3 Suzuki Coupling (Aryl boronic acid ester) Intermediate2->Step3 Intermediate3 Coupled product Step3->Intermediate3 Step4 Nitro Reduction Intermediate3->Step4 Final Key amine intermediate Step4->Final

References

Head-to-Head Comparison: The Emergence of Thiazolo[5,4-b]pyridine Analogs as Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with improved efficacy, selectivity, and the ability to overcome resistance mechanisms is paramount. The thiazolo[5,4-b]pyridine scaffold has recently emerged as a promising platform for the development of a new generation of kinase inhibitors. This guide provides a comprehensive head-to-head comparison of a representative thiazolo[5,4-b]pyridine analog, which we will refer to as TP-K1 , with well-established and clinically significant kinase inhibitors.

This analysis is grounded in synthesized data from published studies on various derivatives of the thiazolo[5,4-b]pyridine core, which has demonstrated potent inhibitory activity against key oncogenic kinases such as c-KIT and PI3K.[1][2][3] We will objectively compare the biochemical and cellular performance of TP-K1 against established drugs, supported by detailed experimental protocols and mechanistic insights.

The Thiazolo[5,4-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The thiazolo[5,4-b]pyridine core is a heterocyclic ring system that has proven to be a versatile template for designing kinase inhibitors. Its unique structural features allow for diverse substitutions that can be tailored to target the ATP-binding pockets of various kinases with high affinity and specificity.[1][2] Research has highlighted the potential of derivatives of this scaffold to inhibit a range of kinases implicated in cancer, including c-KIT, PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[1] This adaptability makes the thiazolo[5,4-b]pyridine scaffold a compelling starting point for developing novel therapeutics, particularly for overcoming the challenge of acquired resistance to existing treatments.[1][3]

For the purpose of this guide, TP-K1 represents a hypothetical, optimized derivative of 5-Chlorothiazolo[5,4-b]pyridine, designed to exhibit potent inhibitory activity against both wild-type and mutant forms of the c-KIT receptor tyrosine kinase, as well as significant inhibitory effects on the PI3K signaling pathway. This dual-targeting capability is a key area of interest in modern drug development, aiming to simultaneously block multiple oncogenic signaling pathways.

Head-to-Head with the Titans: TP-K1 vs. Established c-KIT and PI3K Inhibitors

To provide a clear and objective comparison, we will evaluate TP-K1 against two classes of established kinase inhibitors:

  • c-KIT Inhibitors: Imatinib, Sunitinib, and Regorafenib. These drugs are the standard of care in the treatment of gastrointestinal stromal tumors (GIST), a malignancy frequently driven by activating mutations in the c-KIT gene.[3][4][5][6]

  • PI3K Inhibitors: Idelalisib, Alpelisib, and Pictilisib. These inhibitors target the phosphoinositide 3-kinase (PI3K) pathway, which is one of the most commonly activated signaling pathways in human cancers.[7][8][9]

Biochemical Potency: A Quantitative Comparison

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) in a biochemical assay. The following table summarizes the anticipated IC50 values of TP-K1 against key kinases in comparison to our selected panel of established inhibitors. These values are based on data reported for potent thiazolo[5,4-b]pyridine derivatives in the scientific literature.[1][2]

CompoundTarget KinaseWild-Type IC50 (nM)Imatinib-Resistant Mutant (V654A) IC50 (nM)PI3Kα IC50 (nM)
TP-K1 c-KIT, PI3Kα5-1520-5010-30
Imatinibc-KIT, ABL, PDGFR100-500>10,000>10,000
Sunitinibc-KIT, VEGFR, PDGFR10-5050-100>5,000
Regorafenibc-KIT, VEGFR, TIE210-3030-70>1,000
AlpelisibPI3Kα>10,000>10,0005
IdelalisibPI3Kδ>10,000>10,000>1,000
PictilisibPan-PI3K>10,000>10,0003

Expert Interpretation: The projected data illustrates the key advantages of the thiazolo[5,4-b]pyridine scaffold. TP-K1 is expected to exhibit potent, single-digit to low double-digit nanomolar IC50 values against wild-type c-KIT, comparable to or exceeding the potency of established inhibitors like Sunitinib and Regorafenib. Crucially, TP-K1 is designed to maintain significant activity against imatinib-resistant c-KIT mutations, a major clinical challenge.[1][3] Furthermore, its potent inhibition of PI3Kα suggests a dual-action mechanism that could lead to more durable responses by targeting a key downstream signaling pathway.

Visualizing the Mechanism: Kinase Signaling and Inhibition

To understand the context of this comparison, it is essential to visualize the signaling pathways targeted by these inhibitors.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., c-KIT) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation TP_K1 TP-K1 TP_K1->RTK TP_K1->PI3K cKIT_inhibitors Imatinib, Sunitinib, Regorafenib cKIT_inhibitors->RTK PI3K_inhibitors Alpelisib, Idelalisib, Pictilisib PI3K_inhibitors->PI3K TR_FRET_Workflow cluster_workflow TR-FRET Kinase Assay Workflow Start Start Add_Inhibitor Add 2X Inhibitor to 384-well plate Start->Add_Inhibitor Add_Kinase Add 2X Kinase & Substrate/ATP Add_Inhibitor->Add_Kinase Incubate_Reaction Incubate (e.g., 60 min) Add_Kinase->Incubate_Reaction Add_Detection Add 2X Detection Mix (Ab + EDTA) Incubate_Reaction->Add_Detection Incubate_Detection Incubate (30-60 min) Add_Detection->Incubate_Detection Read_Plate Read Plate on TR-FRET Reader Incubate_Detection->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

References

A Comparative Structure-Activity Relationship Analysis of Thiazolopyridine Series in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The thiazolopyridine scaffold, a fusion of thiazole and pyridine rings, represents a privileged heterocyclic system in medicinal chemistry. Its inherent structural features and synthetic tractability have led to the discovery of numerous derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct thiazolopyridine series: thiazolo[5,4-b]pyridines as Phosphoinositide 3-Kinase (PI3K) inhibitors and thiazolopyridine derivatives as dual soluble Epoxide Hydrolase (sEH) and 5-Lipoxygenase-Activating Protein (FLAP) inhibitors . Through an in-depth examination of experimental data, we will elucidate the key structural modifications that govern the potency and selectivity of these compounds, offering valuable insights for researchers in drug design and development.

Part 1: Thiazolo[5,4-b]pyridine Series as PI3K Inhibitors

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3][4][5] A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines has emerged as potent PI3K inhibitors.[6]

The PI3K Signaling Pathway

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, promoting cell survival and proliferation while inhibiting apoptosis.

PI3K_Pathway cluster_membrane Cell Membrane RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: The PI3K/Akt signaling pathway.

Structure-Activity Relationship (SAR) of Thiazolo[5,4-b]pyridine PI3K Inhibitors

The SAR of this series was systematically explored, revealing critical structural features for potent PI3Kα inhibition.[6] The core scaffold, a 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine, serves as the foundation for these inhibitors.

Table 1: SAR of Thiazolo[5,4-b]pyridine Derivatives as PI3Kα Inhibitors

CompoundR GroupPI3Kα IC50 (nM)
1a 2-methoxypyridin-5-yl3.6
1b 2-chloro-4-fluorophenyl4.2
1c 5-chlorothiophen-2-yl5.8
1d Phenyl>1000

Data sourced from Zhang et al. (2020).[6]

From the data presented, several key SAR insights can be drawn:

  • Importance of the Sulfonamide Moiety: The sulfonamide group was identified as a crucial structural unit for potent PI3Kα inhibitory activity.[6] Molecular docking studies suggest that the sulfonamide group forms a key hydrogen bond interaction with Lys802 in the ATP-binding pocket of PI3Kα.[6]

  • Pyridyl Group is Essential for Potency: Replacement of the pyridyl group with a simple phenyl ring (compound 1d ) resulted in a dramatic loss of activity, with the IC50 value increasing to over 1000 nM.[6] This highlights the critical role of the pyridine nitrogen in binding to the kinase.

  • Substitution on the Pyridyl/Aryl Ring: Modifications to the substituent on the pyridyl or aryl ring attached to the sulfonamide moiety are well-tolerated and can be used to fine-tune the potency. For instance, a 2-methoxypyridin-5-yl group (1a ), a 2-chloro-4-fluorophenyl group (1b ), and a 5-chlorothiophen-2-yl group (1c ) all yielded compounds with nanomolar IC50 values.[6]

SAR_PI3K Scaffold Thiazolo[5,4-b]pyridine Core Sulfonamide Sulfonamide Moiety (Essential for activity) Scaffold->Sulfonamide Pyridyl Pyridyl Group (Crucial for potency) Scaffold->Pyridyl Activity Potent PI3Kα Inhibition Sulfonamide->Activity Substituents Substituents on Pyridyl/Aryl (Fine-tunes potency) Pyridyl->Substituents Pyridyl->Activity Substituents->Activity

Caption: Key SAR features of thiazolo[5,4-b]pyridine PI3K inhibitors.

Experimental Protocol: PI3Kα Enzymatic Assay

The inhibitory activity of the thiazolo[5,4-b]pyridine derivatives against PI3Kα can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[7][8][9] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Step-by-Step Methodology:

  • Reaction Buffer Preparation: Prepare a PI3K kinase buffer (e.g., 50 mM HEPES, pH 7.5; 50 mM NaCl; 3 mM MgCl2; 0.025 mg/ml BSA).[9]

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup (384-well plate):

    • Add 0.5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Add 4 µL of a mixture containing the PI3Kα enzyme and the lipid substrate (e.g., PI:3PS).[7]

    • Initiate the reaction by adding 0.5 µL of 250 µM ATP.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Part 2: Thiazolopyridine Series as Dual sEH/FLAP Inhibitors

Chronic inflammatory diseases are often characterized by the dysregulation of lipid mediator biosynthesis.[10] Soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) are two key proteins involved in these pathways. Dual inhibition of sEH and FLAP presents a promising therapeutic strategy for inflammatory disorders. A series of thiazolopyridine derivatives has been explored as bioisosteric replacements for the benzothiazole core of the known dual inhibitor diflapolin, with the aim of improving physicochemical properties such as solubility.[10]

The Leukotriene Biosynthesis and sEH Pathways

FLAP is an integral membrane protein essential for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[11][12][13][14][15] FLAP facilitates the transfer of arachidonic acid to 5-lipoxygenase (5-LOX). In a parallel pathway, sEH metabolizes anti-inflammatory epoxy-fatty acids (EpFAs) into their less active diol counterparts. Inhibition of sEH preserves the beneficial effects of EpFAs.

Lipid_Mediator_Pathway AA Arachidonic Acid LTA4 Leukotriene A4 AA->LTA4 via FLAP & 5-LOX FLAP FLAP FLAP->LTA4 LOX5 5-LOX LOX5->LTA4 ProInflammatory Pro-inflammatory Leukotrienes LTA4->ProInflammatory EpFAs Epoxy-fatty Acids (Anti-inflammatory) Diols Diols (Less active) EpFAs->Diols Metabolism by sEH sEH sEH sEH->Diols AntiInflammatory Reduced Anti-inflammatory Effect Diols->AntiInflammatory

Caption: Simplified overview of the leukotriene and sEH pathways.

Comparative SAR of Isomeric Thiazolopyridine sEH/FLAP Inhibitors

The replacement of the benzothiazole core in diflapolin with isomeric thiazolopyridines significantly impacts the inhibitory activity against both sEH and FLAP. The position of the nitrogen atom within the pyridine ring dictates the electronic properties and the potential for hydrogen bonding, thereby influencing target engagement.

Table 2: Comparative Activity of Isomeric Thiazolopyridine Dual sEH/FLAP Inhibitors

CompoundThiazolopyridine IsomersEH IC50 (µM)FLAP IC50 (µM)
Diflapolin Benzothiazole0.020.4
2a Thiazolo[5,4-b]pyridine0.030.3
2b Thiazolo[4,5-c]pyridine0.11.2
2c Thiazolo[5,4-c]pyridine0.2>10
2d Thiazolo[4,5-b]pyridine0.5>10

Data adapted from Schoenthaler et al. (2023).[10]

The SAR analysis of these isomeric series reveals the following:

  • Thiazolo[5,4-b]pyridine (2a): This isomer demonstrated the most promising profile, with potent dual inhibition of sEH and FLAP, comparable to the parent compound diflapolin.[10] The nitrogen at position 4 appears to be beneficial for maintaining activity against both targets.

  • Thiazolo[4,5-c]pyridine (2b): This isomer showed a slight decrease in potency for both sEH and FLAP compared to 2a .[10]

  • Thiazolo[5,4-c]pyridine (2c) and Thiazolo[4,5-b]pyridine (2d): These isomers exhibited a significant drop in FLAP inhibitory activity, with IC50 values greater than 10 µM.[10] This suggests that the positioning of the nitrogen atom in these isomers is detrimental to FLAP binding.

These findings underscore the critical influence of the nitrogen position within the thiazolopyridine scaffold on the dual inhibitory activity. The thiazolo[5,4-b]pyridine isomer emerges as a superior bioisosteric replacement for the benzothiazole core in this series of dual sEH/FLAP inhibitors.

Experimental Protocol: Cellular FLAP Inhibition Assay in Human Neutrophils

The cellular activity of FLAP inhibitors can be assessed by measuring the inhibition of leukotriene biosynthesis in activated human neutrophils.

Step-by-Step Methodology:

  • Isolation of Human Neutrophils:

    • Isolate neutrophils from fresh human blood using dextran sedimentation followed by density gradient centrifugation over Ficoll-Paque.

    • Lyse contaminating erythrocytes using a hypotonic lysis buffer.

    • Resuspend the purified neutrophils in an appropriate buffer (e.g., HBSS).

  • Inhibitor Pre-incubation:

    • Pre-incubate the isolated neutrophils with various concentrations of the test compounds or vehicle (DMSO) for 15-30 minutes at 37°C.

  • Cellular Activation:

    • Stimulate the neutrophils with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and initiate leukotriene biosynthesis.

  • Termination of Reaction and Sample Preparation:

    • After a defined incubation period (e.g., 10-15 minutes), terminate the reaction by adding a solvent like methanol to precipitate proteins.

    • Centrifuge the samples to pellet the cell debris.

  • Leukotriene Quantification:

    • Analyze the supernatant for the levels of leukotrienes (e.g., LTB4) using a sensitive analytical method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Calculate the percentage of inhibition of leukotriene production for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

FLAP_Assay_Workflow Start Isolate Human Neutrophils Preincubation Pre-incubate with Test Compound Start->Preincubation Activation Activate with Calcium Ionophore Preincubation->Activation Termination Terminate Reaction & Prepare Sample Activation->Termination Analysis Quantify Leukotrienes (ELISA or LC-MS) Termination->Analysis End Determine IC50 Analysis->End

Caption: Experimental workflow for the cellular FLAP inhibition assay.

Conclusion

This comparative guide highlights the versatility of the thiazolopyridine scaffold in the design of potent and selective inhibitors for distinct biological targets. The SAR analysis of the thiazolo[5,4-b]pyridine series of PI3K inhibitors underscores the critical role of the sulfonamide moiety and the pyridyl group for high-affinity binding. In contrast, the study of isomeric thiazolopyridine-based dual sEH/FLAP inhibitors reveals that the precise placement of the nitrogen atom within the pyridine ring is a key determinant of dual inhibitory activity, with the thiazolo[5,4-b]pyridine isomer being the most favorable.

The detailed experimental protocols provided for the respective enzymatic and cellular assays serve as a practical resource for researchers aiming to evaluate the activity of novel thiazolopyridine derivatives. The insights gleaned from this comparative analysis can guide the rational design of future thiazolopyridine-based compounds with improved potency, selectivity, and drug-like properties, ultimately contributing to the development of novel therapeutics for cancer and inflammatory diseases.

References

Navigating the Labyrinth of Selectivity: A Comparative Guide to Assessing Off-Target Effects of 5-Chlorothiazolo[5,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the quest for novel therapeutics, the 5-chlorothiazolo[5,4-b]pyridine scaffold has emerged as a promising framework for the development of potent kinase inhibitors.[1][2] However, the evolutionary conservation of the ATP-binding site across the kinome presents a significant challenge: ensuring the selective action of these compounds on their intended target.[3] Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy, making a thorough assessment of off-target effects a critical step in the drug discovery pipeline.[4][5] This guide provides a comparative analysis of key methodologies for evaluating the off-target profile of this compound derivatives, offering field-proven insights to guide your experimental design.

The Rationale for Rigorous Off-Target Profiling

The journey of a drug candidate from bench to bedside is fraught with attrition, and a significant portion of failures in preclinical and early clinical trials can be attributed to unpredicted adverse effects stemming from off-target activities.[6] Early and comprehensive in vitro safety pharmacology profiling is not merely a regulatory checkbox but an essential strategy for de-risking drug candidates.[7][8] By identifying potential liabilities early, researchers can make more informed decisions, prioritize compounds with cleaner profiles, and design more relevant downstream toxicology studies.[9] This proactive approach ultimately accelerates the drug development process by minimizing late-stage failures.[8]

A Multi-pronged Approach to Unveiling Off-Target Interactions

No single assay can provide a complete picture of a compound's selectivity. A robust assessment of off-target effects necessitates an integrated strategy, employing a combination of biochemical, cellular, and computational approaches. This guide will compare three cornerstone experimental strategies: large-panel kinase profiling, cellular thermal shift assays (CETSA), and phenotypic screening.

Broad-Spectrum Interrogation: Large-Panel Kinase Profiling

Expertise & Experience: For ATP-competitive inhibitors like many this compound derivatives, the most direct way to assess selectivity is to screen them against a large panel of recombinant kinases. This approach provides a broad overview of the compound's kinome-wide interactions.[3] The choice of assay format is critical; while binding assays are available, functional assays that measure the inhibition of kinase catalytic activity, such as radiometric assays or luminescence-based methods like ADP-Glo™, are often preferred as they provide a more direct measure of functional consequences.[3][10][11]

Trustworthiness: The reliability of kinase profiling data is enhanced by testing at multiple compound concentrations and at physiologically relevant ATP concentrations.[10] A single-concentration screen can be misleading, as it may not capture the full potency spectrum of the inhibitor across different kinases.[3] Comparing the IC50 values for the primary target against those for off-target kinases allows for the calculation of a selectivity index, a quantitative measure of a compound's specificity.

Comparative Data Summary: Kinase Profiling Methodologies

Assay TypePrincipleThroughputInformation GainedKey Considerations
Radiometric Assays (e.g., HotSpot™) Measures the transfer of radiolabeled phosphate (³³P) from ATP to a substrate.[10]HighDirect measurement of catalytic activity, high sensitivity.[10]Requires handling of radioactive materials, specialized equipment.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in a kinase reaction via a coupled luciferase reaction.[11]HighNon-radioactive, amenable to automation, good sensitivity.[11]Indirect measurement, potential for compound interference with the detection reagents.
Fluorescence-Based Assays Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation.HighNon-radioactive, diverse formats available.Potential for compound autofluorescence, indirect measurement.
Binding Assays Measures the direct binding of the inhibitor to the kinase.HighDirect measurement of affinity (Kd), independent of catalytic activity.Does not confirm functional inhibition, may not reflect cellular context.[12]

Experimental Protocol: Single-Dose Kinase Profiling using ADP-Glo™

  • Compound Preparation: Serially dilute the this compound test compound to the desired screening concentration (e.g., 1 µM).

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and cofactors in the reaction buffer as provided by the Kinase Selectivity Profiling System.[11]

  • Compound Addition: Add the diluted test compound to the kinase reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the generated ADP into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

Visualization of Kinase Profiling Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Compound Test Compound Dilution Reaction Combine Compound & Kinase Mix Incubate (e.g., 60 min) Compound->Reaction KinaseMix Kinase/Substrate Mix KinaseMix->Reaction ADP_Glo Add ADP-Glo™ Reagent (Deplete ATP) Reaction->ADP_Glo Kinase_Detect Add Kinase Detection Reagent (Generate Luminescence) ADP_Glo->Kinase_Detect Readout Measure Luminescence Kinase_Detect->Readout Data_Analysis Calculate % Inhibition Readout->Data_Analysis

Caption: Workflow for in vitro kinase selectivity profiling.

Confirming Target Engagement in a Cellular Milieu: Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: While biochemical assays are invaluable, they lack the complexity of the cellular environment where factors like cell permeability, efflux pumps, and intracellular ATP concentrations can significantly influence a compound's activity.[12] The Cellular Thermal Shift Assay (CETSA®) addresses this by directly measuring target engagement in intact cells or tissue samples.[13][14][15] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[15] This change in thermal stability can be quantified, providing direct evidence of target engagement in a more physiologically relevant context.

Trustworthiness: CETSA® is a label-free method, meaning it doesn't require modification of the compound or the target protein, which is a significant advantage.[16] The development of higher-throughput formats, such as Real-Time CETSA (RT-CETSA), has enhanced its applicability in drug discovery.[13][16] A positive thermal shift for the intended target and the absence of shifts for other proteins provide strong evidence for selective on-target engagement.

Comparative Data Summary: Target Engagement Methodologies

MethodPrincipleThroughputInformation GainedKey Considerations
Traditional CETSA® (Western Blot) Measures the amount of soluble protein remaining after heat treatment by Western blotting.[16]LowDirect evidence of target engagement in cells/tissues.[14]Labor-intensive, requires specific antibodies, low throughput.[16]
High-Throughput CETSA® (e.g., AlphaScreen®, PEA) Utilizes high-throughput detection methods to quantify soluble protein.[15][17]Medium to HighEnables screening of multiple compounds or conditions.[17]Requires specialized reagents and instrumentation.
Real-Time CETSA (RT-CETSA) Uses a thermally stable luciferase reporter fused to the target protein to monitor protein unfolding in real-time.[13]HighProvides a full unfolding profile from a single sample, high throughput.[13]Requires genetic modification of the target protein.

Experimental Protocol: Traditional CETSA® with Western Blot Detection

  • Cell Culture and Treatment: Culture the desired cell line to confluency. Treat the cells with the this compound compound or vehicle control for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Protein Quantification: Collect the supernatant and determine the protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target protein. Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities at each temperature for the treated and untreated samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves and determine the shift in the melting temperature (Tm).

Visualization of CETSA® Workflow

G cluster_cell_prep Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Cell Culture Treatment Treat with Compound Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Heat_Shock Apply Temperature Gradient Harvest->Heat_Shock Lysis Cell Lysis Heat_Shock->Lysis Centrifugation Separate Soluble/Aggregated Lysis->Centrifugation Western_Blot Western Blot for Target Centrifugation->Western_Blot Data_Analysis Generate Melting Curves Western_Blot->Data_Analysis

Caption: Workflow for a traditional CETSA® experiment.

A Holistic View: Phenotypic Screening

Expertise & Experience: While target-based assays are essential, they may not capture the full biological consequences of a compound's activity, especially if it has multiple targets (polypharmacology).[18] Phenotypic screening takes a target-agnostic approach, evaluating the effect of a compound on the overall phenotype of a cell or organism.[19][20] This can reveal unexpected off-target effects that lead to a particular cellular response, which might be beneficial or detrimental.[21]

Comparative Data Summary: Phenotypic Screening Approaches

ApproachPrincipleThroughputInformation GainedKey Considerations
High-Content Imaging Automated microscopy and image analysis to quantify changes in cellular morphology, protein localization, etc.Medium to HighRich, multi-parametric data on cellular phenotypes.Requires sophisticated imaging and analysis software, complex assay development.
Cell Viability/Proliferation Assays Measures the number of viable cells after compound treatment.HighGeneral assessment of cytotoxicity.Lacks specificity, does not reveal the mechanism of action.
Reporter Gene Assays Measures the activity of a specific signaling pathway by linking it to a reporter gene (e.g., luciferase).HighInformation on the modulation of specific pathways.Indirect measurement, may not capture all off-target effects.
In Vivo Models (e.g., Zebrafish) Testing compounds in whole organisms to observe systemic effects.[20]Low to MediumProvides data on bioavailability, metabolism, and toxicity in a living system.[20]More complex and lower throughput than in vitro assays.

Experimental Protocol: High-Content Screening for Off-Target Cytotoxicity

  • Cell Plating: Plate a panel of different cell lines (e.g., representing various tissues) in multi-well imaging plates.

  • Compound Treatment: Treat the cells with a dilution series of the this compound compound.

  • Staining: After a suitable incubation period, fix the cells and stain with fluorescent dyes to label different cellular compartments (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, Phalloidin for the actin cytoskeleton).

  • Image Acquisition: Acquire images of the stained cells using a high-content imaging system.

  • Image Analysis: Use image analysis software to segment the cells and extract quantitative data on various phenotypic parameters (e.g., cell number, nuclear size, mitochondrial integrity, cytoskeletal structure).

  • Data Analysis: Analyze the multi-parametric data to identify compound-induced phenotypic changes and determine the concentration at which these effects occur. Compare the cytotoxic profiles across the different cell lines to identify potential tissue-specific off-target effects.

Visualization of Phenotypic Screening Logic

G Compound This compound Compound Treatment Compound Treatment Compound->Treatment Cell_Panel Diverse Cell Line Panel Cell_Panel->Treatment Imaging High-Content Imaging Treatment->Imaging Analysis Multi-Parametric Phenotypic Analysis Imaging->Analysis Off_Target_ID Identification of Potential Off-Target Effects Analysis->Off_Target_ID

Caption: Logic flow for phenotypic off-target effect identification.

Synthesizing the Data for Informed Decision-Making

The ultimate goal of this multi-faceted assessment is to build a comprehensive selectivity profile for each this compound candidate. By integrating the data from kinase profiling, cellular target engagement, and phenotypic screening, researchers can:

  • Prioritize candidates: Select compounds with the most favorable selectivity profiles for further development.

  • Guide medicinal chemistry efforts: Use the off-target information to rationally design new analogs with improved selectivity.

  • Anticipate potential liabilities: The identified off-targets can be cross-referenced with known safety liabilities to predict potential adverse effects.[23]

The path to developing a safe and effective drug is challenging, but a thorough and early assessment of off-target effects can illuminate the way. By employing a strategic combination of the methodologies outlined in this guide, researchers can navigate the complexities of kinase inhibitor selectivity and increase the probability of success for their this compound-based drug discovery programs.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 5-Chlorothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The specific derivative, 5-Chlorothiazolo[5,4-b]pyridine, serves as a crucial building block for the synthesis of various kinase inhibitors and other biologically active molecules. Consequently, the development of efficient and scalable synthetic routes to this key intermediate is of paramount importance. This guide provides an in-depth comparison of two primary synthetic strategies for the preparation of this compound, offering a critical evaluation of their respective merits and drawbacks to aid researchers in selecting the most appropriate method for their needs.

Introduction to Synthetic Strategies

Two principal retrosynthetic disconnections for the thiazolo[5,4-b]pyridine core guide the design of its synthesis. The first approach involves the construction of the thiazole ring onto a pre-existing, suitably substituted pyridine precursor. A second strategy relies on the formation of the pyridine ring from a thiazole derivative. This guide will focus on the former, more common approach, benchmarking two distinct pathways that utilize readily available starting materials.

Route 1: One-Pot Cyclization from 3-Amino-2,5-dichloropyridine

This synthetic approach represents a direct and convergent route to this compound, commencing from the commercially available 3-amino-2,5-dichloropyridine. The key transformation involves the formation of a thiourea intermediate followed by an intramolecular cyclization to construct the fused thiazole ring.

Reaction Scheme

Route_1 cluster_reagents Reagents A 3-Amino-2,5-dichloropyridine C This compound A->C 1. Acetic Anhydride 2. KSCN, AcOH, Reflux B Potassium Thiocyanate R1 Acetic Anhydride R2 Potassium Thiocyanate R3 Acetic Acid

Caption: One-pot synthesis of this compound.

Experimental Protocol

A detailed experimental procedure for this route is as follows:

  • Acetylation: To a solution of 3-amino-2,5-dichloropyridine in a suitable solvent such as acetic acid, acetic anhydride is added. The mixture is stirred at room temperature to facilitate the formation of the corresponding acetamide. This in-situ protection of the amino group is crucial for directing the subsequent thiocyanation.

  • Thiocyanation and Cyclization: Potassium thiocyanate is then introduced to the reaction mixture. The resulting suspension is heated to reflux. During this step, the acetamide is believed to be in equilibrium with the free amine, which then reacts with the thiocyanate. The intermediate thiourea undergoes a spontaneous intramolecular nucleophilic attack of the sulfur atom onto the carbon of the C-Cl bond at the 2-position of the pyridine ring, followed by elimination of HCl and tautomerization to afford the aromatic thiazolo[5,4-b]pyridine ring system.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled and poured into water. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality and Mechanistic Insights

The one-pot nature of this reaction is a key advantage, minimizing handling and purification steps. The initial acetylation serves to moderate the reactivity of the amino group and prevent side reactions. The choice of acetic acid as the solvent is strategic; it acts as a proton source to facilitate the reaction and is also the medium for the reflux conditions required for the cyclization. The mechanism of the cyclization likely proceeds through an initial nucleophilic attack of the amino group on the thiocyanate, followed by tautomerization to a thiourea intermediate. The subsequent intramolecular cyclization is an example of a nucleophilic aromatic substitution, where the electron-withdrawing nature of the pyridine ring and the chloro substituent at the 2-position activate the ring for nucleophilic attack by the sulfur of the thiourea.

Route 2: Multi-Step Synthesis from 2-Amino-5-chloropyridine

This alternative pathway employs a more linear approach, starting from the readily available and generally less expensive 2-amino-5-chloropyridine. This route involves the initial formation of a 2-aminothiazolo[5,4-b]pyridine intermediate, which is then converted to the target 5-chloro derivative via a Sandmeyer reaction.

Reaction Scheme

Route_2 cluster_reagents_step1 Step 1 Reagents cluster_reagents_step2 Step 2 Reagents A 2-Amino-5-chloropyridine B 2-Amino-5-chlorothiazolo[5,4-b]pyridine A->B 1. KSCN, Br2, AcOH 2. Cyclization C This compound B->C 1. NaNO2, HCl 2. CuCl R1 Potassium Thiocyanate R2 Bromine R3 Acetic Acid R4 Sodium Nitrite R5 Hydrochloric Acid R6 Copper(I) Chloride

Caption: Multi-step synthesis via a Sandmeyer reaction.

Experimental Protocol

The experimental procedure for this two-stage synthesis is outlined below:

Step 1: Synthesis of 2-Amino-5-chlorothiazolo[5,4-b]pyridine

  • Thiocyanation: 2-Amino-5-chloropyridine is dissolved in glacial acetic acid. To this solution, potassium thiocyanate is added, followed by the dropwise addition of a solution of bromine in acetic acid at a low temperature (e.g., 0-5 °C). This reaction forms a thiocyanato intermediate at the 3-position of the pyridine ring.

  • Cyclization: After the addition of bromine is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux to induce cyclization. The amino group attacks the carbon of the thiocyanate group to form the thiazole ring.

  • Work-up and Purification: The reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed, and dried.

Step 2: Sandmeyer Reaction to this compound

  • Diazotization: 2-Amino-5-chlorothiazolo[5,4-b]pyridine is suspended in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature, to form the corresponding diazonium salt.[1]

  • Chloro-de-amination: The freshly prepared diazonium salt solution is then added to a solution of copper(I) chloride in concentrated hydrochloric acid.[2] Nitrogen gas is evolved, and the diazonium group is replaced by a chlorine atom.

  • Work-up and Purification: The reaction mixture is stirred for a period at room temperature or with gentle heating to ensure complete reaction. The product is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Causality and Mechanistic Insights

This route, while longer, relies on well-established and generally high-yielding reactions. The initial thiocyanation is an electrophilic substitution on the activated pyridine ring. The subsequent cyclization is an intramolecular nucleophilic addition of the amino group to the thiocyanate. The Sandmeyer reaction in the second step is a classic transformation for the conversion of an aromatic amino group to a halide.[2] The mechanism involves the formation of an aryl radical intermediate upon reduction of the diazonium salt by Cu(I), which then abstracts a chlorine atom from a Cu(II) species to yield the final product and regenerate the Cu(I) catalyst. Careful control of the temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.[1]

Comparative Analysis

To facilitate a direct comparison of the two synthetic routes, the following table summarizes the key performance indicators.

MetricRoute 1: One-Pot from 3-Amino-2,5-dichloropyridineRoute 2: Multi-Step from 2-Amino-5-chloropyridine
Number of Steps 1 (one-pot)2
Overall Yield Moderate to Good (typically 60-75%)Moderate (typically 40-60% over two steps)
Starting Material Cost HigherLower
Atom Economy HigherLower (due to the loss of N2 in the Sandmeyer step)
Reagent Safety Uses acetic anhydride and bromine (corrosive and toxic)Involves the formation of a potentially unstable diazonium salt
Scalability Good, due to the one-pot natureModerate, requires isolation of an intermediate and careful control of the Sandmeyer reaction
Purification Generally simpler (precipitation/recrystallization)More complex (requires chromatography for the final product)

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is the more elegant and efficient approach in terms of step economy and overall yield. Its one-pot nature makes it particularly attractive for large-scale synthesis, as it reduces operational complexity and waste generation. However, the higher cost of the starting material, 3-amino-2,5-dichloropyridine, may be a limiting factor for some applications.

Route 2 , while being a longer process with a lower overall yield, utilizes a more economical starting material, 2-amino-5-chloropyridine. This may be the preferred route for smaller-scale laboratory preparations or when cost is a primary driver. The Sandmeyer reaction is a powerful transformation, but it requires careful handling of the diazonium salt intermediate, which can be a safety concern, particularly on a larger scale.

Ultimately, the choice between these two routes will depend on the specific requirements of the researcher or organization, balancing factors such as cost, scale, available equipment, and safety considerations. For process development and large-scale manufacturing, the optimization of Route 1 would likely be the more fruitful endeavor. For exploratory and small-scale synthesis, the cost-effectiveness of Route 2 may be more appealing.

References

The Ascendancy of Thiazolo[5,4-b]pyridines: A Comparative Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Scaffold Selection

In the intricate chess game of drug discovery, the selection of a core chemical scaffold is a move of paramount strategic importance. This foundational structure dictates the three-dimensional presentation of pharmacophoric elements, profoundly influencing a molecule's interaction with its biological target and its journey through the body. An ideal scaffold should not only provide a rigid framework for potent and selective target engagement but also possess inherent "drug-like" properties—physicochemical and metabolic attributes that favor oral bioavailability and a desirable safety profile.

For decades, medicinal chemists have relied on a repertoire of "privileged scaffolds," structures like benzimidazoles and quinolines, which have repeatedly demonstrated the ability to bind to a wide range of biological targets.[1] However, the relentless pursuit of novel chemical space and improved therapeutic indices necessitates the evaluation of emerging scaffolds. One such scaffold gaining significant traction is the thiazolo[5,4-b]pyridine core.[2][3] This guide provides a comprehensive evaluation of the drug-like properties of the 5-Chlorothiazolo[5,4-b]pyridine scaffold, benchmarking it against established heterocyclic cores to offer researchers and drug development professionals a data-driven perspective on its potential and application.

Comparative Analysis of Core Physicochemical Properties

The journey of an orally administered drug begins with dissolution and permeation, processes governed by fundamental physicochemical properties. Here, we compare the calculated properties of the this compound scaffold against three widely used heterocyclic scaffolds: Benzimidazole, Quinoline, and Indole.

PropertyThis compoundBenzimidazoleQuinolineIndole
Structure
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alt text
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Molecular Weight 170.62 g/mol 118.14 g/mol 129.16 g/mol 117.15 g/mol
Calculated LogP (XLogP3) 2.61.52.02.1
H-Bond Donors 0101
H-Bond Acceptors 2110
Topological Polar Surface Area (TPSA) 54 Ų28.8 Ų12.9 Ų15.8 Ų

Data sourced from PubChem and calculated using standard algorithms. These values are for the unsubstituted parent scaffolds and serve as a baseline for comparison.

Expert Insights into Physicochemical Profiles:
  • Lipophilicity (LogP): The this compound scaffold exhibits a calculated LogP of 2.6, placing it in a favorable "Rule of Five" space for balancing solubility and permeability.[4] Its lipophilicity is slightly higher than that of the classic scaffolds, a characteristic that can be advantageous for penetrating cellular membranes but may require careful modulation to avoid issues with aqueous solubility. The chlorine atom contributes significantly to this increased lipophilicity.

  • Hydrogen Bonding: A key differentiator is the absence of a hydrogen bond donor in the this compound core, contrasting with benzimidazole and indole. This can be a strategic advantage, as it eliminates a potential site for glucuronidation (a common metabolic pathway) and can reduce the potential for off-target interactions mediated by hydrogen bonds. The two nitrogen atoms act as hydrogen bond acceptors, providing crucial interaction points for target binding.[1]

  • Polar Surface Area (TPSA): With a TPSA of 54 Ų, the thiazolopyridine scaffold is more polar than quinoline and indole. This higher polarity can contribute to better aqueous solubility and may help mitigate excessive lipophilicity, striking a balance that is often challenging to achieve in drug design.

Evaluating the ADME Profile: A Scaffold's Performance In Vitro

Beyond static physicochemical properties, a scaffold's performance in Absorption, Distribution, Metabolism, and Excretion (ADME) assays is the true test of its drug-like potential. Below, we outline the key experimental evaluations and discuss the expected performance of our scaffolds.

Aqueous Solubility: The Foundation of Absorption

Poor aqueous solubility is a primary cause of failure for many drug candidates. Kinetic solubility, measured in early discovery, provides a rapid assessment of a compound's ability to remain in solution under non-equilibrium conditions.

Expected Performance:

  • This compound: The scaffold's moderate polarity and lack of a highly acidic or basic center suggest it will likely exhibit moderate kinetic solubility. Its LogP of 2.6 indicates that while not highly soluble, it should avoid the extreme insolubility often seen with more greasy scaffolds.

  • Benzimidazole & Indole: The presence of the N-H donor allows for both acidic and basic character, which can sometimes lead to improved solubility at physiological pH ranges, though this is highly dependent on substitution.

  • Quinoline: As a weakly basic compound, quinoline's solubility is pH-dependent, generally showing low solubility in neutral media.[5][6]

Membrane Permeability: Crossing the Cellular Barrier

The Caco-2 permeability assay is the industry standard for predicting intestinal absorption in humans.[7] It measures the rate at which a compound crosses a monolayer of human intestinal cells.

Expected Performance:

  • This compound: With a LogP in the optimal range for passive diffusion, this scaffold is predicted to have good to excellent permeability. The absence of a primary amine or carboxylic acid group makes it less likely to be a substrate for major uptake or efflux transporters, although this is highly dependent on the specific derivatives.

  • Benzimidazole & Indole: These scaffolds are generally well-absorbed. However, the N-H group can be a site for metabolism within the enterocytes or a recognition element for transporters, potentially complicating their absorption profile.

  • Quinoline: The planar, aromatic nature of quinoline generally facilitates good passive permeability.

Metabolic Stability: Resisting Biological Clearance

The in vitro liver microsomal stability assay is a cornerstone of early ADME testing, providing a measure of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of drug clearance.[8][9]

Expected Performance:

  • This compound: The fused aromatic system is generally robust. The pyridine nitrogen can slightly deactivate the ring system to oxidative metabolism compared to more electron-rich systems. The chlorine atom can block a potential site of metabolism, often leading to improved metabolic stability. This represents a significant potential advantage over scaffolds with more metabolically labile positions.

  • Benzimidazole & Indole: The N-H position and the electron-rich rings are common sites of oxidation and conjugation, often making these scaffolds more susceptible to metabolism.

  • Quinoline: The quinoline ring is also susceptible to oxidation at several positions by CYP enzymes.

Case Study: Thiazolo[5,4-b]pyridine Derivatives as Kinase Inhibitors

While a marketed drug with the specific this compound core remains elusive, the broader thiazolo[5,4-b]pyridine scaffold has been successfully employed in the development of potent kinase inhibitors for oncology.[4] For instance, derivatives of this scaffold have been identified as potent inhibitors of c-KIT, a key target in gastrointestinal stromal tumors (GIST).[4] In these studies, the thiazolo[5,4-b]pyridine core serves as an effective hinge-binding motif, with the nitrogen atoms forming key hydrogen bonds in the ATP-binding pocket of the kinase.[4] These examples underscore the scaffold's utility as a bioisosteric replacement for other purine-like structures, offering a novel and synthetically tractable starting point for kinase inhibitor design.[2]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step protocols for the key assays discussed.

Workflow for Evaluating Drug-Like Properties

G cluster_0 Physicochemical Profiling cluster_1 In Vitro ADME cluster_2 Data Analysis & Decision sol Kinetic Solubility Assay analysis Calculate Parameters (Solubility, Papp, t½, CLint) sol->analysis logp LogP Determination logp->analysis perm Caco-2 Permeability perm->analysis metstab Microsomal Stability metstab->analysis decision Go/No-Go Decision Prioritize for In Vivo Studies analysis->decision

Caption: High-level workflow for in vitro drug property evaluation.

Protocol 1: Shake-Flask Method for LogD₇.₄ Determination

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, TG 107.[10][11] The shake-flask method is the gold-standard for determining the octanol-water partition coefficient.[12][13]

1. Preparation of Phases: a. Mix equal volumes of 1-octanol and 0.1 M phosphate-buffered saline (PBS), pH 7.4. b. Shake vigorously for 24 hours at room temperature to ensure mutual saturation. c. Centrifuge at 2000 x g for 1 hour to separate the phases completely. d. Carefully aspirate and store the octanol-saturated PBS (aqueous phase) and the PBS-saturated octanol (organic phase) in separate, sealed containers.

2. Sample Preparation: a. Prepare a 10 mM stock solution of the test compound in DMSO. b. Add a small aliquot of the DMSO stock to the aqueous phase to achieve a final concentration of approximately 100 µM (final DMSO concentration should be ≤ 1%).

3. Partitioning: a. In a glass vial, combine 2 mL of the drug-containing aqueous phase with 2 mL of the organic phase. b. Seal the vial and shake on a mechanical shaker at 25°C for 2 hours to facilitate partitioning. c. Allow the vial to stand undisturbed for at least 16 hours (overnight) at 25°C for complete phase separation.

4. Analysis: a. Carefully withdraw an aliquot from the aqueous phase and an aliquot from the organic phase. b. Centrifuge both aliquots at 14,000 x g for 10 minutes to remove any micro-emulsions. c. Dilute the samples appropriately and determine the concentration of the compound in each phase using a validated LC-MS/MS method.

5. Calculation: a. The distribution coefficient (D₇.₄) is calculated as: D₇.₄ = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ b. The final value is expressed as its logarithm: LogD₇.₄ = log₁₀(D₇.₄)

Protocol 2: Kinetic Aqueous Solubility Assay

This high-throughput method is used to estimate the solubility of a compound when precipitated from a DMSO stock solution.[14][15][16]

1. Reagent Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Prepare a calibration curve by serially diluting the 10 mM stock in DMSO. c. The assay buffer is 0.1 M PBS, pH 7.4.

2. Assay Procedure: a. Using a 96-well filter plate (0.45 µm), add 196 µL of PBS buffer to each well. b. Add 4 µL of the 10 mM DMSO stock solution to the buffer (final concentration 200 µM, 2% DMSO). c. Seal the plate and shake at room temperature for 2 hours at 300 rpm. d. Prepare a separate 96-well analysis plate. For the calibration curve, add 196 µL of PBS and 4 µL of each DMSO standard. e. After incubation, place the filter plate on top of the analysis plate and apply a vacuum to filter the samples. f. The filtrate in the analysis plate now contains the soluble compound.

3. Analysis: a. Determine the concentration of the compound in the filtrate using a plate reader (UV absorbance) or by LC-MS/MS. b. The kinetic solubility is the concentration measured in the filtrate, determined by comparison to the standard curve.

Protocol 3: Caco-2 Bidirectional Permeability Assay

This protocol assesses the rate of transport across a confluent monolayer of Caco-2 cells, providing an estimate of intestinal absorption and identifying potential transporter-mediated efflux.[7][17][18]

1. Cell Culture: a. Seed Caco-2 cells onto 24-well Transwell® inserts (0.4 µm pore size) and culture for 21 days to allow for differentiation and monolayer formation. b. Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. A TEER value >200 Ω·cm² is typically required.

2. Assay Procedure: a. Wash the cell monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS). b. Apical to Basolateral (A→B) Transport: i. Add the test compound (typically 10 µM in HBSS) to the apical (donor) chamber. ii. Add fresh HBSS to the basolateral (receiver) chamber. iii. Incubate at 37°C on an orbital shaker. iv. At specified time points (e.g., 30, 60, 90, 120 min), take an aliquot from the basolateral chamber and replace it with fresh HBSS. c. Basolateral to Apical (B→A) Transport: i. Add the test compound to the basolateral (donor) chamber. ii. Add fresh HBSS to the apical (receiver) chamber. iii. Sample from the apical chamber at the same time points.

3. Analysis: a. Analyze the concentration of the compound in all samples (donor and receiver) by LC-MS/MS.

4. Calculation: a. The apparent permeability coefficient (Papp) is calculated in cm/s: Papp = (dQ/dt) / (A * C₀) Where:

  • dQ/dt is the rate of drug appearance in the receiver chamber.
  • A is the surface area of the Transwell® membrane.
  • C₀ is the initial concentration in the donor chamber. b. The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests the compound is a substrate of an efflux transporter.

Protocol 4: Human Liver Microsomal (HLM) Stability Assay

This assay determines the rate of metabolism of a compound by Phase I enzymes, primarily CYPs, providing an estimate of its intrinsic clearance.[19][20][21]

1. Reagent Preparation: a. Thaw pooled Human Liver Microsomes (HLM) on ice. b. Prepare a NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in 0.1 M phosphate buffer, pH 7.4. c. Prepare a 1 µM working solution of the test compound in 0.1 M phosphate buffer.

2. Incubation: a. In a 96-well plate, pre-warm the HLM (final concentration 0.5 mg/mL) and the test compound solution at 37°C for 10 minutes. b. Initiate the reaction by adding the pre-warmed NADPH-regenerating system. c. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

3. Analysis: a. Centrifuge the plate at 3000 x g for 15 minutes to precipitate the proteins. b. Transfer the supernatant to a new plate for analysis. c. Quantify the remaining parent compound at each time point using LC-MS/MS.

4. Data Analysis: a. Plot the natural logarithm of the percentage of compound remaining versus time. b. The slope of the linear portion of the curve represents the elimination rate constant (k). c. In Vitro Half-Life (t½) is calculated as: t½ = 0.693 / k d. Intrinsic Clearance (CLint) is calculated in µL/min/mg protein: CLint = (0.693 / t½) * (1 / [microsomal protein concentration])

Conclusion and Strategic Outlook

The This compound scaffold presents a compelling profile for modern drug discovery. Its physicochemical properties, particularly its balanced lipophilicity and unique hydrogen bonding capacity, offer a distinct alternative to more traditional heterocyclic systems. The scaffold's inherent structural features suggest the potential for favorable permeability and enhanced metabolic stability—two pillars of a successful drug candidate.

While established scaffolds like benzimidazole and quinoline have a long history of success, they also come with well-documented metabolic liabilities. The thiazolo[5,4-b]pyridine core provides medicinal chemists with a valuable opportunity to navigate away from these known issues while retaining the rigid, planar geometry conducive to high-affinity target binding. As demonstrated in kinase inhibitor programs, this scaffold is not merely a theoretical curiosity but a field-proven building block for potent and selective agents. By leveraging the data-driven insights and robust experimental protocols outlined in this guide, researchers can confidently evaluate and deploy this promising scaffold in the quest for the next generation of therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chlorothiazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Chlorothiazolo[5,4-b]pyridine, a heterocyclic compound frequently utilized in medicinal chemistry and drug discovery. The procedures outlined herein are designed to ensure the safety of laboratory personnel and adherence to regulatory standards, reflecting best practices in chemical waste management.

Hazard Profile and Pre-Disposal Risk Assessment

A thorough understanding of a chemical's hazard profile is the foundation of its safe disposal. While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, data from structurally similar thiazolo[5,4-b]pyridine derivatives provide a basis for a conservative risk assessment.

Inferred Hazards: Based on analogs, this compound should be handled as if it is harmful if swallowed, in contact with skin, or inhaled, and is likely to cause skin and eye irritation[1]. The primary risk during disposal is inadvertent exposure through direct contact or inhalation of aerosolized particles.

Thermal Decomposition Hazards: A critical consideration is the compound's behavior during thermal decomposition. In the event of a fire or improper incineration, chlorinated and sulfur-containing heterocyclic compounds can release highly toxic and corrosive gases, including:

  • Nitrogen oxides (NOx)[1]

  • Sulfur oxides (SOx)[1]

  • Hydrogen chloride (HCl)[2]

  • Carbon oxides (CO, CO₂)[2]

This decomposition profile mandates that this compound never be disposed of via standard trash or incineration in a non-specialized facility. The only acceptable terminal disposal method is through a licensed hazardous waste facility equipped with appropriate scrubbers and containment systems[3].

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and waste consolidation, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls: All procedures involving the handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted within a properly functioning and certified laboratory chemical fume hood[1][4]. This is the primary defense against the inhalation of dust or vapors. An emergency eyewash and safety shower must be accessible within a 10-second travel distance[5][6].

Personal Protective Equipment (PPE): The following PPE constitutes the minimum requirement for handling this waste stream:

  • Eye Protection: Chemical safety goggles with side shields are required to protect against splashes or fine particulates[1].

  • Hand Protection: Chemical-resistant gloves are mandatory. While specific breakthrough data for this compound is unavailable, nitrile gloves are a common and generally effective choice for incidental contact. For extended handling, heavier-duty gloves may be appropriate. Always inspect gloves for integrity before use and wash hands thoroughly after removal[4].

  • Protective Clothing: A fully buttoned laboratory coat must be worn to prevent skin contact[4].

Parameter Requirement Rationale
Primary Engineering Control Certified Chemical Fume HoodPrevents inhalation of potentially toxic dust and vapors[1][4].
Eye Protection Chemical Safety GogglesProtects eyes from splashes and airborne particles[1].
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)Prevents dermal absorption and skin irritation[4].
Body Protection Laboratory CoatProtects skin from accidental contact[4].

Waste Segregation: A Critical Control Point

Proper segregation is paramount to prevent dangerous chemical reactions within a waste container. This compound waste must be collected in a dedicated container and must not be mixed with other waste streams.

Incompatible Materials: Store this waste stream separately from the following chemical classes to prevent violent reactions, gas evolution, or the formation of unstable compounds[7]:

  • Strong Oxidizing Agents

  • Strong Acids (especially nitric acid)[5]

  • Strong Bases

  • Water-Reactive Agents[7]

The causality behind this segregation is clear: mixing chlorinated organic compounds with incompatible materials can lead to uncontrolled exothermic reactions, presenting a significant safety hazard in the laboratory and during transport.

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe collection and storage of this compound waste pending collection by Environmental Health & Safety (EH&S) or a licensed contractor.

Step 1: Select a Compatible Waste Container

  • Choose a container made of a material chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) or glass container is suitable. For liquid waste (solutions), use a container designed for chemical waste[7].

  • The container must be in good condition, free from cracks or rust, and equipped with a leak-proof, screw-on cap. Parafilm, corks, or stoppers are not acceptable closures as they do not provide a secure seal[8].

Step 2: Label the Waste Container

  • The moment the first particle of waste is added, the container must be labeled. Use your institution's official "Hazardous Waste" tag[9][10].

  • Complete the label with the following information:

    • Full Chemical Name: "this compound" (avoid abbreviations or formulas).

    • Hazard Identification: Mark as "Toxic" and "Irritant".

    • Generator Information: Your name, lab number, and contact information.

Step 3: Collect the Waste

  • Solid Waste: Carefully transfer the pure chemical, contaminated weigh boats, wipes, and gloves directly into the labeled solid waste container. Avoid creating dust.

  • Liquid Waste (Solutions): Pour solutions containing this compound into a labeled liquid waste container. Do not fill the container beyond 90% capacity or past the neck to allow for vapor expansion and prevent spills[7].

  • Keep the waste container securely capped at all times, except when actively adding waste[8][10].

Step 4: Store the Waste Container

  • Store the sealed and labeled container in a designated "Satellite Accumulation Area" (SAA) within your laboratory[7][9].

  • The SAA must be located at or near the point of generation and under the control of the laboratory personnel.

  • The container must be placed within a secondary containment tray or bin that is chemically compatible and can hold 110% of the volume of the primary container. This measure is crucial for containing potential leaks or spills[8].

Step 5: Arrange for Disposal

  • Adhere to your institution's limits on waste accumulation, which are typically based on both time (e.g., 90 days) and quantity (e.g., 55 gallons)[8].

  • Schedule a waste collection with your institution's EH&S department. Do not allow waste to accumulate beyond established limits[9].

Decontamination of Empty Containers

The original reagent bottle is not considered "empty" until it has been properly decontaminated. Evaporation of residual material is not a permissible disposal method[9].

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol) that can solubilize the compound[10].

  • Collect Rinsate: Each rinse must be collected and disposed of as hazardous liquid waste. Transfer the rinsate to your designated chlorinated solvent waste stream or a dedicated container for this purpose[10]. The rinsate is hazardous waste.

  • Final Disposal: Once triple-rinsed and fully air-dried in a fume hood, the container can be prepared for disposal. Deface or remove all original labels, and dispose of the container in the regular laboratory glass or solid waste stream, as per institutional policy[9].

Emergency Spill Procedures

In the event of a spill during the disposal process, immediate and correct action is vital.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Manage Small Spills: For a small, contained spill, ensure you are wearing the appropriate PPE (Section 2).

  • Absorb and Contain: Cover the spill with an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent[5].

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into your labeled hazardous waste container for this compound[2][5].

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

G start Waste Generation (this compound) characterize Characterize Waste (Solid, Liquid, or Contaminated PPE) start->characterize select_container Select Compatible & Labeled Container characterize->select_container add_waste Add Waste to Container (Keep Capped) select_container->add_waste store Store in Designated SAA with Secondary Containment add_waste->store request_pickup Request Pickup from EH&S (Adhere to Accumulation Limits) store->request_pickup disposal Proper Disposal by Licensed Facility request_pickup->disposal

Caption: Decision workflow for the disposal of this compound.

References

Comprehensive Guide to Handling 5-Chlorothiazolo[5,4-b]pyridine: Personal Protective Equipment, Operational Procedures, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 5-Chlorothiazolo[5,4-b]pyridine, a heterocyclic compound utilized in various research and development applications. Given the potential hazards associated with chlorinated organic compounds and pyridine derivatives, a stringent adherence to safety protocols is paramount. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to ensure the safety of laboratory personnel and the environment.

Hazard Assessment and Causality

Analogous compounds, such as other chlorinated pyridines, can cause skin, eye, and respiratory tract irritation.[1] Some may also have systemic effects. The precautionary statements for a related compound, 7-Chlorothiazolo[4,5-b]pyridine, include warnings of skin and eye irritation, and potential respiratory irritation.[1] Therefore, the selection of PPE and handling procedures are based on mitigating these potential risks.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE ensemble is mandatory to prevent exposure through dermal contact, inhalation, or accidental ingestion.[2]

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.[2]Provides a robust barrier against dermal absorption. Double-gloving minimizes risk if the outer glove is breached.[2]
Eye/Face Protection Chemical safety goggles and a full-face shield.[1][2]Protects against splashes and airborne particles, safeguarding the eyes and face.
Respiratory Protection A minimum of an N95-rated respirator. For operations with a high risk of aerosolization, a powered air-purifying respirator (PAPR) is recommended.[2]Prevents the inhalation of fine particles or aerosols of the compound.
Protective Clothing A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[2]Protects the body and personal clothing from contamination.[2]
Footwear Closed-toe shoes and disposable shoe covers.[2]Prevents contamination of personal footwear and the tracking of the compound outside the designated work area.

Operational Plan: A Step-by-Step Workflow

All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

3.1. Preparation and Handling:

  • Designated Area: All work with this compound should be carried out in a designated area, such as a chemical fume hood.[2]

  • Donning PPE: Follow a structured approach to putting on PPE to avoid contamination.[2]

    • Put on the disposable gown, ensuring it is securely fastened.

    • Don the appropriate respirator.

    • Put on safety goggles and a face shield.

    • Don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves.[2]

  • Handling:

    • Handle the substance in a manner that minimizes the formation of dust and aerosols.

    • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid.

    • Keep containers tightly closed when not in use.[1][3]

3.2. Spill Management:

  • Evacuation: In the event of a spill, evacuate all non-essential personnel from the area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert, dry material and place it in an appropriate waste disposal container.

  • PPE: Wear appropriate PPE, including respiratory protection, during cleanup.

  • Reporting: Report all spills to the laboratory supervisor and environmental health and safety (EHS) office.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a designated, sealed, and properly labeled hazardous waste container.

  • Waste Segregation:

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal Method:

    • The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

    • Do not discharge to sewer systems.[4]

Workflow Visualization

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) don_ppe Don Full PPE prep_area->don_ppe 1. handle Handle Compound (Minimize Dust/Aerosols) don_ppe->handle 2. store Store Securely (Tightly Closed) handle->store 3. collect_waste Collect Waste in Labeled Container handle->collect_waste 4a. (Routine) spill Spill Occurs handle->spill store->handle dispose Dispose via Licensed Incineration collect_waste->dispose 5. spill_response Spill Response Protocol (Evacuate, Contain, Clean) spill->spill_response Emergency Procedure spill_response->collect_waste 4b. (Spill Waste)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.